Bacopaside IV
Description
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Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-15-39(7,48)33-22-8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,6)40(22)18-41(33,54-21)50-19-40)52-34-31(47)32(23(43)17-49-34)53-35-30(46)29(45)28(44)24(16-42)51-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,37-,38+,39+,40-,41-/m0/s1 |
InChI Key |
YMACEWFCLOFSBZ-CYYQYYEOSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Bacopaside IV: A Technical Guide to its Discovery and Isolation from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is a rich source of neuroactive compounds known as bacosides. Among these, Bacopaside IV stands out as a significant triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Bacopa monnieri. It details the experimental protocols for extraction, fractionation, and purification, and presents quantitative data in a structured format. Furthermore, this document visualizes the intricate experimental workflows and relevant signaling pathways using Graphviz diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long-standing history of use for enhancing cognitive function and memory. The therapeutic effects of this plant are largely attributed to a complex mixture of triterpenoid saponins (B1172615), collectively referred to as bacosides. The discovery and characterization of individual bacosides are crucial for understanding their specific pharmacological activities and for the development of standardized, efficacious herbal medicines and novel therapeutic agents.
This compound, a jujubogenin (B1254797) glycoside, is one of the several saponins isolated from Bacopa monnieri.[1][2] Its discovery has been part of a broader effort to elucidate the chemical constituents of the plant. This guide focuses specifically on the scientific journey of this compound, from its natural source to a purified compound, ready for further pharmacological investigation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C41H66O13 | [1] |
| Molecular Weight | 767.95 g/mol | [1] |
| General Classification | Triterpenoid Saponin (Jujubogenin type) | [1] |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents. |
Experimental Protocols: From Plant to Pure Compound
The isolation of this compound is a multi-step process that involves careful extraction and chromatographic separation. The following protocols are synthesized from established methodologies.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The aerial parts of Bacopa monnieri are collected, shade-dried, and then coarsely powdered.
-
Solvent Extraction:
-
The powdered plant material is subjected to extraction with 80% ethanol.
-
Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, acetone (B3395972), and methanol) can be employed to remove non-polar impurities and enrich the saponin fraction in the methanolic extract.
-
The extraction is typically performed using a Soxhlet apparatus or by maceration with continuous stirring.
-
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
-
Adsorption on Silica (B1680970) Gel: The crude methanolic extract is dissolved in a minimal amount of methanol and adsorbed onto silica gel (60-120 mesh).
-
Soxhlet Fractionation: The silica gel with the adsorbed extract is placed in a Soxhlet apparatus and sequentially extracted with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and acetone. The acetone extract is typically enriched with saponins.
Chromatographic Purification of this compound
-
Column Chromatography:
-
The acetone extract is subjected to column chromatography on silica gel (100-200 mesh).
-
Elution is performed with a gradient of methanol in chloroform (e.g., 1:19 to 1:9 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of bacosides.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The saponin-rich fractions obtained from column chromatography are pooled and further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, or a buffered aqueous solution with an organic modifier. A common mobile phase for the separation of various bacosides is 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).
-
Elution can be isocratic or gradient, depending on the complexity of the fraction.
-
Detection is usually carried out using a UV detector at a wavelength of around 205 nm.
-
Quantitative Data
The yield of this compound can vary depending on the plant material and the efficiency of the extraction and purification process.
| Parameter | Value | Reference |
| Yield of this compound from Saponin-rich Fraction | 62 mg from 0.4 g of fraction | |
| Purity of Isolated this compound | >95% (as determined by HPLC and NMR) |
Structural Elucidation
The structure of the isolated this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Technique | Key Findings for this compound | Reference |
| ¹H NMR (in Pyridine-d₅) | Provides detailed information on the proton chemical shifts of the aglycone and sugar moieties. | |
| ¹³C NMR (in Pyridine-d₅) | Shows the carbon chemical shifts, confirming the jujubogenin aglycone and the attached sugar units. | |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the complete structure and the linkage of the sugar moieties to the aglycone. | |
| Mass Spectrometry (FAB-MS) | Determines the molecular weight and provides fragmentation patterns that support the proposed structure. |
Visualizing the Process and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Potential Neuroprotective Signaling Pathways of Bacopa monnieri Constituents
Caption: Potential signaling pathways modulated by Bacopa monnieri.
Conclusion
The discovery and isolation of this compound from Bacopa monnieri represent a significant step in understanding the plant's complex phytochemistry and its potential therapeutic benefits. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and further investigate this promising neuroactive compound. While the broader neuroprotective mechanisms of Bacopa monnieri extracts are being elucidated, further research is warranted to pinpoint the specific roles and signaling pathways modulated by purified this compound. Such focused investigations will be instrumental in unlocking the full therapeutic potential of this valuable natural product.
References
Unveiling the Molecular Architecture of Bacopaside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monniera, is a compound of significant interest due to its potential nootropic and neuroprotective properties. A thorough understanding of its chemical structure is fundamental for structure-activity relationship studies, synthetic derivatization, and the development of standardized herbal formulations. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the chemical structure of this compound, presenting detailed experimental protocols, collated quantitative data, and logical workflows to aid researchers in the field.
Isolation and Purification of this compound
The journey to elucidating the structure of this compound begins with its careful isolation from the complex phytochemical milieu of Bacopa monniera. The following protocol outlines a typical multi-step chromatographic procedure.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Dried and powdered aerial parts of Bacopa monniera are subjected to exhaustive extraction with methanol (B129727).
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol extract.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified by preparative reverse-phase HPLC.
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV at 205 nm.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
Spectroscopic and Chemical Analysis for Structure Elucidation
The determination of the intricate molecular structure of this compound relies on a combination of advanced spectroscopic techniques and classical chemical methods.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as insights into its fragmentation pattern, which aids in identifying the aglycone and sugar moieties.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Instrument: Q-TOF Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for saponins (B1172615) as it readily forms [M-H]⁻ ions.
-
Scan Range: m/z 100-1500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Varied (e.g., 20-40 eV) for MS/MS fragmentation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for complex natural products. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to piece together the carbon skeleton and establish the connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Pyridine-d₅ is a common solvent for saponins, as it provides good solubility and dispersion of signals.
-
Concentration: ~10 mg of purified this compound in 0.5 mL of solvent.
-
Temperature: 25 °C
-
Instrument: 500 MHz or higher field NMR spectrometer.
-
1D NMR:
-
¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments, including the linkage between the aglycone and the sugar units, and between the sugar units themselves.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.
-
Acid Hydrolysis
Acid hydrolysis is a chemical method used to cleave the glycosidic bonds, liberating the constituent sugars and the aglycone for individual identification.
Experimental Protocol: Acid Hydrolysis
-
A sample of this compound is dissolved in a mixture of methanol and 2N hydrochloric acid.
-
The solution is heated at 100 °C for 4 hours.
-
After cooling, the reaction mixture is partitioned between water and chloroform.
-
The aqueous layer, containing the sugars, is neutralized and analyzed by TLC or GC against authentic sugar standards to identify the monosaccharide units.
-
The chloroform layer, containing the aglycone (jujubogenin), is concentrated and its structure is confirmed by comparison with a standard or through its own spectroscopic analysis.
The Elucidated Structure of this compound
Through the synergistic application of the aforementioned techniques, the chemical structure of this compound has been unequivocally established as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl jujubogenin .
The aglycone, jujubogenin , is a dammarane-type triterpenoid. A disaccharide moiety is attached at the C-3 position of the aglycone. This sugar chain consists of an outer β-D-glucopyranose unit linked to the C-3 position of an inner α-L-arabinopyranose unit.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |
| Molecular Weight | 766.96 g/mol | [1] |
| HR-ESI-MS [M-H]⁻ | m/z 765.4478 | [1] |
Table 2: ¹³C NMR Chemical Shift Data for this compound (125 MHz, Pyridine-d₅)
| Carbon | Aglycone (Jujubogenin) | α-L-Arabinopyranose | β-D-Glucopyranose |
| 1 | 38.8 | 107.2 | 105.9 |
| 2 | 26.5 | 72.3 | 75.3 |
| 3 | 88.9 | 83.1 | 78.2 |
| 4 | 39.5 | 69.5 | 71.6 |
| 5 | 56.4 | 66.9 | 78.0 |
| 6 | 18.3 | 62.7 | |
| ... | ... |
(Note: This is a representative subset of the full NMR data. Complete assignments are available in the cited literature.)
Table 3: ¹H NMR Chemical Shift Data for Anomeric Protons in this compound (500 MHz, Pyridine-d₅)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ara H-1' | 4.95 | d | 6.5 |
| Glc H-1'' | 5.25 | d | 7.8 |
Visualizing the Elucidation Pathway and Structure
Diagrams are essential tools for visualizing complex scientific workflows and molecular structures. The following have been generated using the DOT language.
References
Spectroscopic Analysis of Bacopaside IV: A 2D NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monniera. The structural elucidation of complex natural products like this compound relies heavily on advanced spectroscopic techniques, with two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy being a cornerstone for unambiguous assignment of proton and carbon signals and for establishing connectivity within the molecule. This document outlines the key experimental protocols and presents the foundational spectroscopic data for this compound, facilitating further research and development.
Introduction to this compound
This compound is a dammarane-type triterpenoid saponin that contributes to the neuropharmacological activities of Bacopa monniera, a plant renowned in traditional medicine for its cognitive-enhancing effects. The precise chemical structure of this compound has been elucidated as 3-O-β-D-glucopyranosyl (1→3)-α-L-arabinopyranosyl jujubogenin.[1][2] The complexity of its structure, featuring a polycyclic aglycone and a disaccharide moiety, necessitates the use of sophisticated analytical methods for its characterization. 2D NMR spectroscopy provides the necessary resolution and correlation information to piece together the intricate molecular architecture.
Experimental Protocols for 2D NMR Analysis
The structural determination of this compound is achieved through a suite of 2D NMR experiments.[1][2] The following protocols are standard for the analysis of saponins (B1172615) and other complex natural products.[3][4]
Sample Preparation
-
Isolation and Purification : this compound is first isolated from the methanolic extract of Bacopa monniera. This typically involves multiple chromatographic steps, including column chromatography on silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.[2]
-
NMR Sample : A sample of 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent. Pyridine-d₅ is a common choice for saponins due to its excellent solubilizing properties and its ability to minimize signal overlap.[1][3]
-
Filtration : The solution is filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade the quality of the NMR spectra.
NMR Instrumentation and Experiments
High-field NMR spectrometers (500 MHz or higher) are typically used to acquire the spectra to ensure adequate signal dispersion.[2] Standard 1D (¹H and ¹³C) and 2D NMR experiments are performed.
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the spin systems within the aglycone and the individual sugar residues.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is a powerful tool for connecting different spin systems and for determining the linkages between the sugar units and the aglycone.[5]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining the relative stereochemistry of the molecule.
Spectroscopic Data Presentation
The ¹H and ¹³C NMR chemical shifts for this compound, as determined in pyridine-d₅, are summarized in the tables below. These assignments were established through the combined interpretation of 1D and 2D NMR spectra, including ¹H-¹H COSY, HMQC (HSQC), and HMBC experiments.[1][2]
Table 1: ¹³C NMR Chemical Shift Data for this compound in Pyridine-d₅[1][2]
| Carbon No. | Aglycone (Jujubogenin) δc (ppm) | Carbon No. | Sugar Moieties δc (ppm) |
| 1 | 38.9 | Arabinopyranosyl | |
| 2 | 26.7 | Ara-1' | 101.4 |
| 3 | 88.9 | Ara-2' | 72.9 |
| 4 | 39.5 | Ara-3' | 83.2 |
| 5 | 56.2 | Ara-4' | 69.1 |
| 6 | 18.4 | Ara-5' | 66.8 |
| 7 | 35.1 | Glucopyranosyl | |
| 8 | 40.5 | Glc-1'' | 106.9 |
| 9 | 50.1 | Glc-2'' | 75.6 |
| 10 | 37.2 | Glc-3'' | 78.5 |
| 11 | 21.1 | Glc-4'' | 71.8 |
| 12 | 26.1 | Glc-5'' | 78.1 |
| 13 | 47.9 | Glc-6'' | 62.9 |
| 14 | 42.1 | ||
| 15 | 32.5 | ||
| 16 | 74.2 | ||
| 17 | 59.8 | ||
| 18 | 16.9 | ||
| 19 | 16.2 | ||
| 20 | 74.2 | ||
| 21 | 27.5 | ||
| 22 | 36.1 | ||
| 23 | 70.1 | ||
| 24 | 125.5 | ||
| 25 | 132.1 | ||
| 26 | 25.6 | ||
| 27 | 17.8 | ||
| 28 | 180.2 | ||
| 29 | 33.2 | ||
| 30 | 25.0 |
Table 2: ¹H NMR Chemical Shift Data for this compound in Pyridine-d₅[1][6]
| Proton | Aglycone (Jujubogenin) δH (ppm, J in Hz) | Proton | Sugar Moieties δH (ppm, J in Hz) |
| H₃-18 | 1.08 (s) | Arabinopyranosyl | |
| H₃-19 | 0.74 (s) | H-1' | 4.91 (d, 6.5) |
| H₃-21 | 1.38 (s) | ||
| H₃-26 | 1.70 (s) | Glucopyranosyl | |
| H₃-27 | 1.02 (d, 7.0) | H-1'' | 5.25 (d, 7.5) |
| H₃-29 | 1.25 (s) | ||
| H₃-30 | 0.94 (s) |
Note: A complete list of all proton chemical shifts and coupling constants for the aglycone is extensive. The table highlights the key methyl proton signals. The anomeric proton signals for the sugar units are provided as they are crucial for determining the sugar identity and configuration.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical connections between the different NMR experiments in the structural elucidation of this compound.
References
Bacopaside IV: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth overview of Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective and cognitive-enhancing properties of this compound.
Core Compound Data
This compound is a significant constituent of the "bacosides," a class of compounds responsible for the therapeutic effects of Bacopa monnieri. Below are its fundamental chemical and physical properties.
| Property | Value | Citation(s) |
| CAS Number | 155545-03-2 | [1][2][3] |
| Molecular Formula | C₄₁H₆₆O₁₃ | [1][2] |
| Molecular Weight | 766.95 g/mol (approx. 767 g/mol ) | |
| Class | Triterpenoid Saponin | |
| Source | Bacopa monnieri (Linn.) Wettst. |
Neuroprotective Mechanisms and Signaling Pathways
This compound, as a component of the broader bacosides mixture, is understood to exert its neuroprotective effects through a multi-targeted approach. Its mechanisms of action primarily revolve around antioxidant, anti-inflammatory, and anti-amyloid activities.
Antioxidant Activity: this compound contributes to the brain's defense against oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation, thereby protecting neurons from oxidative damage.
Anti-inflammatory Effects: The compound is implicated in the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By modulating these inflammatory mediators, this compound helps to mitigate neuroinflammation, a key factor in the progression of neurodegenerative diseases.
Modulation of Signaling Pathways: Research suggests that the neuroprotective effects of bacosides are mediated through key signaling cascades. The PKC and PI3K/Akt pathways are particularly noteworthy. Activation of the PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis (programmed cell death).
Below is a diagram illustrating the proposed signaling pathways influenced by this compound and other bacosides.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Isolation and Quantification of this compound
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for the accurate quantification of this compound in Bacopa monnieri extracts and formulations.
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | Isocratic elution with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (B52724) (68.5 : 31.5, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 205 nm |
| Temperature | 30 °C |
In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of this compound against oxidative stress in a neuronal cell line.
-
Cell Culture: Culture N2a neuroblastoma cells in appropriate media until they reach 80% confluency.
-
Treatment: Pre-treat the cells with varying concentrations of purified this compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Compare the viability of cells treated with this compound to control groups (untreated and H₂O₂-only treated) to determine the protective effect.
In Vitro Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create serial dilutions of the stock solution.
-
Add the this compound solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution to a specific absorbance at 734 nm.
-
Add this compound solutions to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm to determine the scavenging activity.
Below is a diagram outlining a general experimental workflow for evaluating this compound.
Conclusion
This compound stands out as a promising natural compound with significant potential for the development of novel therapeutics for neurodegenerative disorders. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cell-protective pathways, makes it a compelling candidate for further investigation. This guide provides a foundational resource for researchers to design and execute robust scientific studies to further elucidate the therapeutic potential of this compound.
References
The Biosynthesis of Bacopaside IV in Bacopa monnieri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its neuropharmacological effects, largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. Among these, Bacopaside IV stands out for its contribution to the plant's therapeutic profile. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its fundamental precursors to the final glycosylated structure. It details the enzymatic machinery, regulatory influences, and experimental methodologies crucial for its study and potential biotechnological production. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a foundation for further investigation and application of this valuable secondary metabolite.
Introduction to this compound and its Significance
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use as a memory enhancer and anxiolytic. The primary bioactive constituents responsible for these effects are triterpenoid saponins, with this compound being a significant contributor. Bacosides are glycosides of two main dammarane-type triterpenoid aglycones: jujubogenin (B1254797) and pseudojujubogenin. Understanding the intricate biosynthetic pathway of this compound is paramount for several reasons: it allows for the optimization of cultivation and harvesting practices to maximize yield, provides targets for metabolic engineering to enhance production, and offers insights into the chemical diversity of these valuable compounds.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that originates from primary metabolism and culminates in a series of specific enzymatic reactions. The pathway can be broadly divided into three main stages: the formation of the isoprenoid precursor, the synthesis of the triterpenoid backbone, and the final tailoring reactions of oxidation and glycosylation.
Upstream Pathway: The Mevalonate (B85504) (MVA) and Methyl-D-erythritol 4-phosphate (MEP) Pathways
The fundamental building blocks for all isoprenoids, including the triterpenoid backbone of this compound, are the five-carbon units isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the cytosolic mevalonate (MVA) pathway and the plastidial methyl-D-erythritol 4-phosphate (MEP) pathway. While both pathways contribute to the overall isoprenoid pool, triterpenoids are primarily synthesized via the MVA pathway in the cytosol.
The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate.[1] Subsequent phosphorylation and decarboxylation steps lead to the formation of IPP, which can be isomerized to DMAPP.
Formation of the Triterpenoid Backbone
The synthesis of the C30 triterpenoid backbone of bacosides is a critical juncture in the pathway.
-
Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed to form the C10 compound geranyl diphosphate (GPP), which is then further condensed with another molecule of IPP to yield the C15 intermediate, farnesyl diphosphate (FPP).
-
Squalene Synthesis: The first committed step in triterpenoid saponin (B1150181) biosynthesis is the head-to-head condensation of two molecules of FPP to form the C30 hydrocarbon, squalene. This reaction is catalyzed by the enzyme squalene synthase (SQS) , which is considered a key regulatory point in the pathway.[2]
-
Cyclization of 2,3-Oxidosqualene (B107256): Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) . This linear precursor is the substrate for oxidosqualene cyclases (OSCs) , which catalyze a series of complex cyclization reactions to form the diverse array of triterpenoid skeletons. In Bacopa monnieri, a specific OSC, likely a dammarenediol-II synthase, cyclizes 2,3-oxidosqualene to form the dammarane-type triterpene backbone.[3]
Tailoring Reactions: Oxidation and Glycosylation to form this compound
The dammarane backbone undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, which lead to the vast diversity of bacosides, including this compound.
-
Oxidation by Cytochrome P450s (CYP450s): The dammarane skeleton is hydroxylated by a series of cytochrome P450 monooxygenases (CYP450s) . These oxidative reactions are crucial for creating the two primary aglycones found in Bacopa monnieri: jujubogenin and pseudojujubogenin . The precise CYP450 enzymes involved in this process in Bacopa monnieri are still under investigation.
-
Glycosylation by UDP-Glycosyltransferases (UGTs): The final and most complex step is the attachment of sugar moieties to the triterpenoid aglycones. This is catalyzed by a family of enzymes known as UDP-dependent glycosyltransferases (UGTs) . The structure of this compound has been elucidated as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl jujubogenin.[4] This indicates a two-step glycosylation process of the jujubogenin aglycone. While the specific UGTs responsible for each step in this compound synthesis have not been definitively characterized, research has identified UGT79A18 as a key enzyme in the glycosylation of the related aglycone, pseudojujubogenin.[5] It is plausible that homologous UGTs are responsible for the glycosylation of jujubogenin to form this compound.
Regulation of this compound Biosynthesis
The biosynthesis of bacosides is a tightly regulated process, influenced by both developmental cues and environmental stimuli. Elicitors, such as methyl jasmonate (MeJA) , have been shown to significantly upregulate the expression of genes involved in the bacoside biosynthetic pathway, leading to increased accumulation of these compounds.[5][6] Transcriptome analysis of Bacopa monnieri has revealed that genes encoding key enzymes like SQS and OSCs are differentially expressed in various plant tissues, with higher expression often found in leaves and stems.[7][8] This suggests a complex regulatory network that controls the spatial and temporal production of bacosides.
Quantitative Data
The concentration of individual bacosides, including this compound, can vary significantly depending on the plant's genetic background, geographical origin, and cultivation conditions. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for the quantification of bacosides. While many studies report the total "Bacoside A" content, which is a mixture of several saponins, some studies have quantified individual bacosides.
Table 1: Reported Content of Bacosides in Bacopa monnieri
| Compound | Plant Material | Analytical Method | Reported Content (mg/g DW) | Reference |
| Bacoside A | Dried aerial parts | HPLC | 5.5 - 6.5 | [9] |
| Bacoside A3 | Dried aerial parts | HPLC | 1.2 - 2.5 | [9][10] |
| Bacopaside II | Dried aerial parts | HPLC | 0.8 - 1.8 | [9][10] |
| Bacopaside X | Dried aerial parts | HPLC | 0.5 - 1.5 | [10] |
| Bacopasaponin C | Dried aerial parts | HPLC | 1.0 - 2.0 | [9][10] |
| This compound | Dried aerial parts | HPLC | Minor component, often not individually quantified | [11] |
Note: The content of individual bacosides can vary significantly. The values presented are indicative ranges from selected studies.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the study of the this compound biosynthesis pathway. The following sections provide detailed methodologies for key experiments.
Extraction and Purification of Bacosides
This protocol describes a general method for the extraction and purification of a bacoside-rich fraction from Bacopa monnieri, which can be further analyzed for this compound.
5.1.1. Materials and Reagents
-
Dried, powdered Bacopa monnieri plant material (40-60 mesh)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (Analytical grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Silica (B1680970) gel (100-200 mesh) for column chromatography
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Glass chromatography column
5.1.2. Extraction Procedure
-
Defatting: Extract 100 g of powdered plant material with 500 mL of hexane in a Soxhlet apparatus for 6 hours to remove nonpolar compounds. Discard the hexane extract.
-
Methanolic Extraction: Air-dry the defatted plant material and then extract it with 500 mL of methanol by refluxing on a water bath for 4 hours.
-
Repeat the methanolic extraction two more times with fresh solvent.
-
Pool the methanolic extracts and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.
5.1.3. Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in ethyl acetate and pour it into a glass column (e.g., 50 cm x 3 cm) to a height of about 30 cm.
-
Sample Loading: Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 10 g of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in ethyl acetate, starting with 100% ethyl acetate and gradually increasing the methanol concentration.
-
Collect fractions of 20 mL each and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing bacosides, including this compound, based on the comparison with a standard.
-
Evaporate the solvent from the pooled fractions to obtain a purified bacoside-rich fraction.
Quantitative Analysis by HPLC
This protocol provides a validated HPLC method for the quantification of individual bacosides.
5.2.1. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and water (gradient or isocratic, depending on the specific method). A common mobile phase is a gradient of acetonitrile and water with 0.1% phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
5.2.2. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh about 1 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the purified bacoside extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
5.2.3. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Enzyme Assays
5.3.1. UDP-Glycosyltransferase (UGT) Assay This assay can be used to determine the activity of UGTs involved in the glycosylation of jujubogenin.
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
1 mM Jujubogenin (substrate, dissolved in DMSO)
-
2 mM UDP-glucose (sugar donor)
-
Enzyme extract (partially purified UGTs from Bacopa monnieri)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of methanol.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product. A more convenient method involves using a commercial UDP detection assay that measures the release of UDP as a product of the glycosyltransferase reaction.[13][14]
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Bacopa monnieri is a complex and fascinating pathway that is beginning to be unraveled. While the general steps from primary metabolism to the formation of the triterpenoid backbone are relatively well-understood, the specific enzymes involved in the final tailoring reactions, particularly the cytochrome P450s and UDP-glycosyltransferases, remain a fertile area for future research. The complete elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this medicinally important compound through metabolic engineering and synthetic biology approaches. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of Bacopa monnieri and its valuable bacosides.
References
- 1. Item - Additional file 4: of Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-QTOF-MS based screening and identification of isomeric jujubogenin and pseudojujubogenin aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl jasmonate mediates upregulation of bacoside A production in shoot cultures of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jees.in [jees.in]
- 10. scribd.com [scribd.com]
- 11. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijfmr.com [ijfmr.com]
- 13. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
The Neuroprotective Mechanisms of Bacopaside IV: A Technical Guide for Researchers
An In-depth Examination of the Core Signaling Pathways and Cellular Actions of a Promising Nootropic Compound
Abstract
Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bacopa monnieri, has garnered significant scientific interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on neuronal cells. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and cognitive enhancement. This document synthesizes current in vitro and in vivo evidence, detailing the compound's impact on critical signaling pathways, its antioxidant and anti-inflammatory roles, and its influence on synaptic plasticity and neuronal survival. Experimental protocols for key assays are provided, and complex biological interactions are visualized through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered around antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions collectively contribute to the preservation of neuronal integrity and function in the face of various cellular stressors implicated in neurodegenerative conditions.
Antioxidant and Anti-inflammatory Pathways
A primary mechanism of this compound's neuroprotection is its potent antioxidant activity. It directly scavenges free radicals and enhances the endogenous antioxidant defense system.[[“]] A key pathway modulated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[[“]][2][3] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding upregulates the expression of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), superoxide (B77818) dismutase (SOD), and catalase (CAT).[2]
Furthermore, this compound mitigates neuroinflammation by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from microglial cells. It also suppresses the activity of inflammatory enzymes like caspase-1, caspase-3, and matrix metalloproteinase-3 (MMP-3).
Figure 1: Antioxidant and Anti-inflammatory Pathways of this compound.
Anti-apoptotic Signaling
This compound demonstrates significant anti-apoptotic effects, protecting neuronal cells from programmed cell death. One of the key pathways it modulates is the PI3K/Akt signaling pathway , a central regulator of cell survival. By activating this pathway, this compound leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad, preventing them from sequestering the anti-apoptotic protein Bcl-2. This allows Bcl-2 to inhibit the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic cascade.
Furthermore, this compound can inhibit the activity of caspases, which are proteases that execute the final stages of apoptosis. It has been shown to reduce the activity of caspase-3, a key executioner caspase, thereby preventing the cleavage of essential cellular proteins and the dismantling of the cell.
Figure 2: PI3K/Akt Anti-apoptotic Signaling Pathway Modulated by this compound.
Modulation of Cholinergic System
Bacopasides have been shown to enhance cholinergic neurotransmission, a critical component of learning and memory. This is achieved, in part, through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby improving cholinergic signaling. This mechanism is particularly relevant to conditions like Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Synaptic Plasticity and Neurogenesis
Bacopa monnieri extracts containing bacopasides have been demonstrated to promote synaptic plasticity. They can influence the expression of synaptic proteins such as synaptotagmin (B1177969) and synaptophysin, which are crucial for neurotransmitter release and synaptic vesicle cycling. Furthermore, bacosides may enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, by modulating the activity of NMDA and AMPA receptors. There is also evidence to suggest that bacosides can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and the formation of new synapses.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Bacopa monnieri extracts and their constituent bacosides on neuronal cells. It is important to note that many studies use extracts standardized for a mixture of bacosides (e.g., Bacoside A), and data specifically for isolated this compound is limited.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| Cell Viability (vs. Aβ toxicity) | SH-SY5Y | Bacoside A | - | Significant inhibitory effect | |
| Cell Viability (vs. Aβ toxicity) | Primary Cortical Neurons | B. monnieri Extract | 100 µg/mL | Increased cell viability | |
| Reactive Oxygen Species (ROS) | Neuronal Cells | B. monnieri Extract | - | Decreased ROS production | |
| Acetylcholinesterase (AChE) Activity | - | B. monnieri Extract | - | Suppression of AChE activity | |
| Lipid Peroxidation | Rat Brain Homogenate | B. monnieri Extract | Dose-dependent | Inhibition |
Table 2: In Vivo Effects in Animal Models
| Parameter | Animal Model | Treatment | Dosage | Effect | Reference |
| Amyloid-β (Aβ) Levels (Cortex) | AD-induced mice | B. monnieri Extract | - | 60% reduction in Aβ 1-40 and 1-42 | |
| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Rats | B. monnieri Extract | Dose-dependent | Increased activity | |
| Adrenocorticotropic Hormone (ACTH) | Prenatally Stressed Rats | B. monnieri Extract | - | Significant decrease | |
| Synaptotagmin-1 Level | Prenatally Stressed Rats | B. monnieri Extract | - | Significant increase | |
| Dopaminergic Neuron Degeneration | MPTP-induced Parkinson's mice | B. monnieri Extract | 40 mg/kg | Reduced degeneration |
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the mechanism of action of this compound and related compounds in neuronal cells.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is soluble and has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Induce neurotoxicity using an agent like amyloid-beta peptide or glutamate.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blotting for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a complex mixture.
-
Procedure:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., Akt, p-Akt, Nrf2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Culture neuronal cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat the cells with this compound and an ROS-inducing agent.
-
Load the cells with DCFH-DA and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Figure 3: General Experimental Workflow for In Vitro Investigation.
Conclusion and Future Directions
This compound, as a key constituent of Bacopa monnieri, demonstrates a multimodal mechanism of action that confers significant neuroprotection. Its ability to combat oxidative stress and inflammation through the Nrf2 pathway, inhibit apoptosis via PI3K/Akt signaling, and modulate the cholinergic system makes it a strong candidate for further investigation as a therapeutic agent for a range of neurodegenerative and neurological disorders.
Future research should focus on:
-
Elucidating the precise molecular targets of isolated this compound.
-
Conducting more extensive in vivo studies using purified this compound to validate its efficacy and safety in various models of neurodegeneration.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery and bioavailability to the central nervous system.
-
Exploring synergistic effects of this compound with other bacosides and standard neuroprotective drugs.
A deeper understanding of the specific contributions of this compound will be instrumental in harnessing the full therapeutic potential of Bacopa monnieri for brain health.
References
Bacopaside IV: A Technical Guide to its Role within Bacoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a source of a complex mixture of pharmacologically active compounds known as bacosides. These triterpenoid (B12794562) saponins (B1172615) are credited with the plant's nootropic effects, including memory enhancement and neuroprotection. Among these, Bacoside B represents a significant, albeit less abundant, fraction compared to the more extensively studied Bacoside A. This technical guide provides an in-depth exploration of Bacopaside (B14799058) IV, a key constituent of the Bacoside B complex. While present in smaller quantities, understanding the characteristics and potential activities of individual components like Bacopaside IV is crucial for the complete elucidation of Bacopa monnieri's therapeutic potential and for the standardization of its extracts in drug development.
Chemical Identity and Relationship to Bacoside B
Bacoside B is not a single chemical entity but rather a mixture of several structurally related saponins. This compound is identified as one of the constituents of this mixture.
Bacoside B is an isomeric fraction of Bacoside A, differing in optical rotation. While Bacoside A is a mixture of bacoside A3, bacopaside II, and bacopasaponin C, Bacoside B is composed of this compound, Bacopaside V, Bacopaside N1, and Bacopaside N2.[1][2]
Figure 1: Hierarchical relationship of this compound.
Quantitative Data
Precise quantitative analysis of the individual components within the Bacoside B fraction is challenging due to their structural similarity and co-elution during chromatographic separation. However, studies have consistently categorized Bacoside B and its constituents, including this compound, as minor components of the total bacoside content in Bacopa monnieri.
| Component | Relative Abundance in Bacopa monnieri | Reported Yield of Bacoside B Fraction (% of plant dry weight) | Analytical Method |
| Bacoside B | Minor Fraction | 0.65% | HPLC |
| This compound | Minor Constituent of Bacoside B | Not individually quantified in most studies | HPLC |
Note: The yield of Bacoside B can vary depending on the plant's geographical origin, cultivation conditions, and the extraction method employed.
Experimental Protocols
The isolation and quantification of this compound require multi-step extraction and chromatographic procedures. The following protocols are adapted from established methods for the analysis of bacosides.
General Extraction of Bacosides from Bacopa monnieri
This protocol outlines a general method for obtaining a bacoside-rich extract from the plant material.
Workflow:
Figure 2: General workflow for bacoside extraction.
Methodology:
-
Plant Material Preparation: Air-dry fresh Bacopa monnieri plant material in the shade, then grind it into a coarse powder.
-
Soxhlet Extraction: Extract the powdered plant material with methanol (B129727) for 6-8 hours in a Soxhlet apparatus.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid mass.
-
Drying: Dry the concentrated extract completely in a vacuum oven to yield the crude bacoside extract.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This HPLC method is designed for the simultaneous determination of twelve bacopa saponins, including this compound.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M Sodium Sulfate buffer (pH adjusted to 2.3 with sulfuric acid) in a ratio of approximately 31.5:68.5 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Reference Standard | This compound (for peak identification and quantification) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude bacoside extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.
Putative Signaling Pathways and Mechanism of Action
While the specific molecular targets of this compound are not yet fully elucidated, research on the broader class of bacosides points towards several key neuroprotective mechanisms. It is hypothesized that this compound contributes to the overall therapeutic effect of Bacopa monnieri through its influence on these pathways.
Antioxidant and Anti-inflammatory Pathways
Bacosides are known to possess potent antioxidant properties, which are crucial for mitigating the oxidative stress implicated in neurodegenerative diseases.
Figure 3: Putative antioxidant mechanism of bacosides.
Modulation of Synaptic Plasticity and Memory Formation
Bacosides are believed to enhance cognitive function by modulating synaptic plasticity, a fundamental process for learning and memory. This is thought to occur through the activation of key signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF), Protein Kinase B (Akt), and cAMP response element-binding protein (CREB) pathways.
References
In Silico Modeling of Bacopaside IV Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, is a compound of significant interest in neuropharmacology.[1] Traditionally used in Ayurvedic medicine for cognitive enhancement, recent scientific inquiry has focused on elucidating its molecular mechanisms of action.[1] In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has emerged as a powerful tool to investigate the binding of this compound to various protein targets at the molecular level. This guide provides an in-depth overview of the current in silico findings related to this compound receptor binding, detailed experimental protocols for conducting such studies, and visualizations of the relevant signaling pathways. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further exploration of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico studies on the binding of this compound and other relevant bacosides to their putative molecular targets. These data provide insights into the potential binding affinities and interaction strengths.
| Ligand | Target Protein | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Total Binding Free Energy (ΔG TOTAL) (kcal/mol) | Reference |
| This compound | RNA-dependent RNA polymerase (RdRp) of Coxsackievirus A16 | -10.1 | -9.57 | -23.70 | [2] |
| Bacopaside III | Caspase-3 | -9.2 | [3] | ||
| Bacopaside X | Tau protein kinase I | -8.8 | [3] | ||
| Bacopaside X | D1 Receptor | Ki = 9.06 µM | [4][5] |
Experimental Protocols
This section outlines the detailed methodologies for conducting in silico modeling of this compound receptor binding, from initial protein and ligand preparation to molecular docking and dynamics simulations.
Ligand and Protein Preparation
A crucial first step in any in silico binding study is the meticulous preparation of both the small molecule (ligand) and the protein receptor.
-
Ligand Preparation:
-
Obtain 3D Structure: The three-dimensional structure of this compound can be obtained from databases such as PubChem or generated from its 2D structure using software like ChemDraw and subsequently converted to a 3D format.
-
Energy Minimization: The ligand's geometry should be optimized and its energy minimized using a suitable force field (e.g., MMFF94). This can be performed using software packages like Avogadro or the appropriate modules within molecular modeling suites.
-
File Format Conversion: The prepared ligand structure is typically saved in a format compatible with docking software, such as PDBQT, which includes atomic coordinates, partial charges, and atom types.
-
-
Protein Preparation:
-
Retrieve Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The downloaded PDB file is processed to:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add polar hydrogen atoms, as they are often not resolved in crystal structures.
-
Assign partial charges to each atom using a method like Gasteiger charges.
-
-
Define the Binding Site: The active site or binding pocket of the protein needs to be defined. This can be done based on the location of a co-crystallized ligand in the original PDB structure or through binding site prediction algorithms. A grid box is then generated around this defined active site to guide the docking process.
-
File Format Conversion: Similar to the ligand, the prepared protein structure is converted to the PDBQT format for use in docking software.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, and GOLD.[3][6][7][8]
-
Procedure:
-
Input Files: The prepared ligand (in PDBQT format) and receptor (in PDBQT format), along with a configuration file specifying the coordinates of the binding site grid box, are provided as input to the docking program.
-
Docking Algorithm: The software employs a search algorithm (e.g., a genetic algorithm or a Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the defined binding site.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (typically in kcal/mol). The poses are then ranked based on their scores.
-
Analysis of Results: The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. This can be done using visualization software like Discovery Studio Visualizer or PyMOL.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
-
Software: GROMACS and AMBER are widely used software packages for MD simulations.[9][10]
-
Procedure:
-
System Setup:
-
The most promising protein-ligand complex from the docking study is selected as the starting structure.
-
The complex is placed in a simulation box (e.g., a cubic or dodecahedron box).
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization: The energy of the entire system (protein, ligand, water, and ions) is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired level (e.g., 1 atm). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.
-
Production MD Run: Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 ns). During the simulation, the trajectories of all atoms are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to assess the stability of the protein-ligand complex. Key parameters to analyze include:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand backbone atoms over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex.
-
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound based on its putative targets, as well as a generalized workflow for in silico modeling.
In Silico Modeling Workflow
Neurotrophin Signaling Pathway
Bacopasides have been shown to interact with neurotrophin receptors, which are crucial for neuronal survival, growth, and differentiation.[11][12][13]
Caspase-3 Mediated Apoptotic Pathway
In silico studies have suggested that bacosides can interact with Caspase-3, a key executioner caspase in the apoptotic pathway.[3]
BACE1 and Tau Signaling in Alzheimer's Disease
Bacopasides have been investigated as potential inhibitors of BACE1 and modulators of Tau phosphorylation, both of which are central to the pathology of Alzheimer's disease.[3][14]
Conclusion
In silico modeling provides a powerful and efficient framework for exploring the molecular interactions of natural compounds like this compound with various biological targets. The data and protocols presented in this guide highlight the potential of this compound to modulate key signaling pathways involved in neurological health and disease. While these computational findings offer compelling hypotheses, they underscore the need for further experimental validation through in vitro and in vivo studies to fully elucidate the therapeutic promise of this compound. This technical guide serves as a foundational resource to support and inspire such future research endeavors.
References
- 1. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and inhibition studies on the interactions of Bacopa monnieri’s potent phytochemicals against pathogenic Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 10. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 11. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]
- 14. The role of tau kinases in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bacopaside IV in Modulating Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant attention in modern neuropharmacology for its nootropic and neuroprotective properties. The primary bioactive constituents responsible for these effects are a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides. While extensive research has demonstrated the cognitive-enhancing effects of Bacopa monnieri extracts, the specific contributions of individual bacosides are not yet fully elucidated. This technical guide focuses on Bacopaside (B14799058) IV, a key constituent of the Bacoside B complex, and its putative role in the modulation of critical neurotransmitter systems.
The modulation of neurotransmitter systems, including the cholinergic, dopaminergic, serotonergic, and GABAergic pathways, is a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders. Evidence suggests that Bacopa monnieri extracts exert their influence through these systems, but a detailed understanding of the specific molecular interactions of individual bacosides is essential for targeted drug development.
This guide synthesizes the available, albeit limited, data on Bacopaside IV, contextualizes its potential roles based on studies of related compounds and the whole extract, and provides a roadmap for future research by detailing robust experimental protocols. The information herein is intended to serve as a foundational resource for researchers aiming to investigate the neuropharmacological profile of this compound.
This compound: A Constituent of the Bacoside B Complex
Bacosides are broadly categorized into two main fractions: Bacoside A and Bacoside B. Bacoside A is a mixture of four major saponins: bacoside A3, bacopaside II, bacopasaponin C, and its isomer. In contrast, Bacoside B, which differs from Bacoside A in its optical rotation, is composed of this compound, bacopaside V, bacopaside N1, and bacopaside N2[1][2][3]. While Bacoside A has been the subject of more extensive pharmacological investigation, the components of Bacoside B, including this compound, are increasingly recognized as potentially significant contributors to the overall therapeutic profile of Bacopa monnieri.
Putative Modulation of Neurotransmitter Systems by this compound
Direct experimental evidence detailing the effects of isolated this compound on neurotransmitter systems is scarce. However, by examining the activities of the broader Bacopa monnieri extract and other isolated bacosides, we can infer potential areas of activity for this compound.
Cholinergic System
The cholinergic system is integral to learning and memory. A primary therapeutic strategy for cognitive decline, such as in Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132) (ACh). Bacopa monnieri extracts have been shown to possess anticholinesterase activity, leading to increased acetylcholine levels in the brain[3][4]. While some studies have identified other bacosides, such as Bacopaside X, as potent AChE inhibitors, the direct inhibitory effect of this compound on AChE has not been experimentally quantified. In silico studies, however, can provide predictive insights into such interactions.
Dopaminergic and Serotonergic Systems
The monoaminergic systems, which include dopamine (B1211576) and serotonin (B10506), are crucial for mood, motivation, and executive function. Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of these neurotransmitters. Inhibition of MAO-A and MAO-B can increase the synaptic availability of dopamine and serotonin, an action associated with antidepressant effects. Studies on other bacosides, such as Bacopaside I, have demonstrated selective inhibition of MAO-A. Furthermore, Bacopa monnieri extracts have been shown to modulate dopamine and serotonin turnover. In silico docking studies suggest that this compound may interact with enzymes involved in monoamine metabolism, such as MAO-A, MAO-B, and catechol-O-methyltransferase (COMT), as well as with dopamine receptors D2 and D3.
GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a critical role in regulating neuronal excitability. Dysregulation of this system is implicated in anxiety and epilepsy. Research has indicated that Bacopa monnieri extracts and Bacoside A can modulate GABA receptors. This suggests a potential for other bacosides, including this compound, to interact with GABAergic pathways, although this remains to be experimentally verified.
In Silico Analysis of this compound Interactions
In the absence of extensive in vitro and in vivo data, computational docking studies provide a valuable predictive framework for understanding the potential molecular targets of this compound. A 2021 study performed in silico analysis of various Bacopa monnieri constituents, including this compound, against several proteins relevant to neurodegenerative diseases, particularly Parkinson's disease. The binding affinities, represented as docking scores in kcal/mol, suggest potential interactions with key enzymes in neurotransmitter metabolism and with dopamine receptors.
| Target Protein | Role in Neurotransmission | This compound Binding Affinity (kcal/mol) |
| MAO-A | Degradation of serotonin and norepinephrine | -9.0 |
| MAO-B | Degradation of dopamine | -10.3 |
| COMT | Degradation of dopamine, norepinephrine, epinephrine | -7.4 |
| Dopamine D2 Receptor | Postsynaptic receptor for dopamine | — |
| Dopamine D3 Receptor | Presynaptic and postsynaptic dopamine receptor | -7.9 |
| Data sourced from Singh et al., 2021. Note: A more negative value indicates a stronger predicted binding affinity. |
These in silico findings suggest that this compound has the potential to interact with key targets in the dopaminergic and serotonergic systems. The predicted strong binding to MAO-A and MAO-B is particularly noteworthy, as this suggests a potential mechanism for increasing monoamine neurotransmitter levels.
Caption: Predicted interactions of this compound with monoamine metabolic enzymes.
Proposed Experimental Protocols
To rigorously evaluate the effects of isolated this compound on neurotransmitter systems, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for such investigations.
In Vitro Enzyme Inhibition Assays
1. Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AChE activity.
-
Methodology (based on Ellman's method):
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified AChE from a commercial source (e.g., from electric eel), phosphate (B84403) buffer (pH 8.0), isolated this compound, and a positive control (e.g., Donepezil).
-
Procedure: a. Prepare serial dilutions of this compound and Donepezil in buffer. b. In a 96-well microplate, add buffer, AChE solution, and the test compound (this compound or Donepezil) or buffer for the control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Add DTNB solution to all wells. e. Initiate the reaction by adding the ATCI substrate. f. Measure the absorbance at 412 nm kinetically over 10 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for in vitro AChE inhibition assay.
2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
-
Objective: To determine the IC50 of this compound on recombinant human MAO-A and MAO-B activity.
-
Methodology (using a commercial chemiluminescent assay kit):
-
Reagents: Commercial MAO-Glo™ assay kit (containing MAO-A or MAO-B enzyme, a luciferin (B1168401) derivative substrate, and a reconstituted luciferin detection reagent), isolated this compound, and a positive control (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).
-
Procedure: a. Prepare serial dilutions of this compound and the respective positive controls. b. In a white opaque 96-well plate, add the MAO enzyme (A or B) and the test compound or control. c. Pre-incubate at room temperature for 15 minutes. d. Add the MAO substrate to initiate the reaction and incubate for 60 minutes at room temperature. e. Add the luciferin detection reagent to stop the reaction and generate a luminescent signal. f. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
-
In Vivo Studies
Scopolamine-Induced Amnesia Model in Rodents
-
Objective: To assess the ability of this compound to reverse cholinergic deficit-induced memory impairment and to measure its effects on brain neurotransmitter levels.
-
Methodology:
-
Animals: Male Swiss albino mice or Wistar rats.
-
Procedure: a. Acclimatization and Habituation: Acclimatize animals to the housing conditions and handle them for several days. b. Drug Administration: Administer this compound (at various doses, determined by a pilot study) or vehicle orally for a predefined period (e.g., 7-14 days). c. Induction of Amnesia: On the test day, administer scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) 30-45 minutes after the final dose of this compound. d. Behavioral Testing: 30 minutes after scopolamine injection, subject the animals to a memory task such as the Morris water maze or passive avoidance test. e. Neurochemical Analysis: Immediately following behavioral testing, sacrifice the animals, and dissect specific brain regions (hippocampus, prefrontal cortex). Homogenize the tissue and analyze the levels of acetylcholine, dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometry detection.
-
Data Analysis: Compare the behavioral performance (e.g., escape latency in the water maze) and neurotransmitter concentrations between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for in vivo evaluation of this compound.
Signaling Pathways: A Framework for Future Investigation
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri are believed to be mediated through the modulation of several intracellular signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are crucial for neuronal survival and antioxidant defense. While the specific impact of this compound on these pathways is unknown, it is plausible that it contributes to the overall effect of the extract. Future research should aim to elucidate these interactions.
Caption: Hypothesized signaling pathway for this compound's neuroprotective effects.
Conclusion and Future Directions
This compound remains a relatively understudied component of Bacopa monnieri. While the broader extract and some of its other constituents have demonstrated significant modulatory effects on cholinergic, dopaminergic, serotonergic, and GABAergic systems, the specific contribution of this compound is largely inferred from in silico data. These computational predictions suggest that this compound may possess inhibitory activity against key enzymes in monoamine metabolism, particularly MAO-A and MAO-B.
The lack of direct experimental evidence represents a significant gap in the literature and a compelling opportunity for future research. The experimental protocols outlined in this guide provide a clear framework for systematically characterizing the neuropharmacological profile of isolated this compound. Such studies are critical to understanding its potential as a standalone therapeutic agent or as a key contributor to the synergistic effects of Bacopa monnieri. Elucidating the precise mechanisms of action of individual bacosides will be instrumental in the development of novel, targeted therapies for a range of neurodegenerative and psychiatric disorders.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Preliminary Investigation of Bacopaside IV and Related Saponins in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic options are limited, driving research toward novel drug candidates from natural sources. Bacopa monnieri, a perennial herb used in traditional Ayurvedic medicine, has emerged as a promising source of neuroprotective compounds. Its primary bioactive constituents, triterpenoid (B12794562) saponins (B1172615) known as bacosides, have been shown to combat several pathological hallmarks of AD.
This technical guide provides a comprehensive overview of the preclinical evidence for the therapeutic potential of Bacopa monnieri saponins in AD models. While direct research on Bacopaside (B14799058) IV is limited, this document synthesizes the extensive data available for the whole extract and its more studied constituents, such as Bacoside A and Bacopaside I, to infer the potential roles of related compounds. We present quantitative data from key in vitro and in vivo studies, detail common experimental protocols, and visualize the complex biochemical pathways and workflows to provide a foundational resource for researchers in the field.
Phytochemical Landscape of Bacopa monnieri
The neuroprotective effects of Bacopa monnieri are attributed to a complex mixture of saponins. These are broadly categorized, with Bacoside A and Bacoside B being the most prominent mixtures. Bacoside B is a mixture of four minor diglycosidic saponins: bacopaside N1, bacopaside N2, bacopaside IV, and bacopaside V.[1] Bacoside A, considered more pharmacologically active, is a mixture of bacopaside II, bacoside A3, bacopasaponin C, and its isomer bacopaside X.[2] Understanding this hierarchy is crucial for interpreting research that uses different extracts and isolated compounds.
Core Neuroprotective Mechanisms of Action
Preclinical studies have revealed that Bacopa monnieri extract (BME) and its constituent saponins exert neuroprotective effects through multiple mechanisms that counteract the core pathologies of Alzheimer's disease. These actions include mitigating oxidative stress, inhibiting amyloid-beta aggregation, modulating inflammatory responses, and supporting cholinergic function.[1][3]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of Bacopa monnieri extracts and their isolated constituents in models of Alzheimer's disease.
Table 1: Summary of Key In Vitro Experimental Data
| Model System | Compound/Extract | Concentration(s) | Insult/Target | Key Quantitative Result(s) | Citation(s) |
|---|---|---|---|---|---|
| SH-SY5Y Cells | Bacoside A | 50 µM | Aβ (1-42) | Significantly inhibited cytotoxicity, fibrillation, and membrane interactions. | [1] |
| PC12 Cells | BME | 100 µg/mL | Scopolamine (3 µg/ml) | Ameliorated mitochondrial and plasma membrane damage to 54.83% and 30.30%, respectively. | [1] |
| SH-SY5Y Cells | BME | 0.1 - 25 µM | Oxidized LDL | Dose-dependently reduced neurotoxicity and suppressed the elevation of cellular AChE activity. | [1] |
| Acetylcholinesterase | Bacopaside X | - | AChE Enzyme | Exhibited strong potential against acetylcholinesterase with an IC50 value of 12.78 µM. |[4] |
Table 2: Summary of Key In Vivo Experimental Data
| Animal Model | Compound/Extract | Dosage | Duration | Key Quantitative Result(s) | Citation(s) |
|---|---|---|---|---|---|
| APP/PS1 Transgenic Mice | Bacopaside I | 15 and 50 mg/kg | 3 months | Significantly ameliorated learning deficits, improved long-term spatial memory, and reduced plaque load. | [5][6] |
| Wistar Rats (AlCl₃-induced) | BME | 100 mg/kg | 28 days | Significantly protected against memory impairment in Morris water maze and Elevated Plus Maze tasks. | [1] |
| Wistar Rats (AF64A-induced) | BME | 20, 40, 80 mg/kg BW | - | Enhanced escape latency time (P < .01) in the Morris water maze test. | [1] |
| PS1-APP Mice | BME | 200 mg/kg | 2 months | Reduced Aβ 1-40 and 1-42 levels in the cortex by approximately 60%. |[1] |
Experimental Protocols and Workflows
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic compounds. Below are detailed methodologies for key experiments commonly cited in the research of Bacopa saponins for Alzheimer's disease.
General Experimental Workflow
The preclinical investigation of a compound like this compound typically follows a multi-stage process, from initial in vitro screening to more complex in vivo behavioral and pathological analysis.
Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells into 96-well plates at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, dissolved in DMSO and diluted in media) for 2-4 hours. Include a vehicle control group.
-
Induction of Toxicity: Add aggregated Aβ (1-42) peptide to the wells (final concentration typically 10-25 µM) and co-incubate with the test compound for an additional 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol: In Vivo Efficacy in APP/PS1 Transgenic Mice
This protocol is adapted from studies evaluating Bacopaside I.[6][7]
-
Animal Model: Use APP/PS1 double transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits. Age-matched wild-type littermates serve as controls. Group animals (n=10-15 per group) starting at 6 months of age.
-
Compound Administration:
-
Test Compound: Isolated Bacopaside I (or IV).
-
Dosage: Administer low (e.g., 15 mg/kg) and high (e.g., 50 mg/kg) doses.
-
Vehicle: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route & Schedule: Administer daily via oral gavage for a period of 3 months.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (5-7 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day, recording the escape latency (time to find the platform).
-
Probe Trial (24h after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
Following behavioral tests, euthanize the animals and perfuse with saline.
-
Harvest the brain; hemisphere one can be fixed for immunohistochemistry (to quantify Aβ plaque load using antibodies like 6E10), and hemisphere two can be flash-frozen for biochemical analysis (e.g., ELISA to measure soluble and insoluble Aβ levels).
-
Conclusion and Future Perspectives
The available preclinical data provides a strong rationale for the investigation of Bacopa monnieri saponins as therapeutic agents for Alzheimer's disease. The extract and its major constituents, like Bacoside A and Bacopaside I, have consistently demonstrated multi-target neuroprotective effects in relevant in vitro and in vivo models. They effectively reduce amyloid pathology, combat oxidative stress, and improve cognitive function.
While these findings are promising, the specific contribution of This compound remains largely unexplored. As a known constituent of the neuroactive Bacopa monnieri plant, it is a logical and compelling candidate for further investigation.
Future research should prioritize:
-
Isolation and Purification: Develop robust methods to isolate this compound in sufficient quantities for rigorous preclinical testing.
-
Direct Evaluation: Conduct dedicated in vitro and in vivo studies, following the protocols outlined in this guide, to determine the specific efficacy and potency of this compound.
-
Pharmacokinetic Profiling: Assess the bioavailability, metabolism, and blood-brain barrier permeability of this compound to understand its potential for reaching its target in the central nervous system.
-
Mechanism of Action: Elucidate the precise molecular targets and signaling pathways modulated by isolated this compound.
By systematically addressing these research gaps, the scientific community can determine if this compound is a key contributor to the neuroprotective profile of Bacopa monnieri and evaluate its potential as a novel, standalone therapeutic for Alzheimer's disease.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Initial Studies on Bacopaside IV and Related Saponins in Parkinson's Disease Models: A Technical Guide
Executive Summary: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Current research is exploring natural compounds for neuroprotective therapies. Saponins (B1172615) from Bacopa monnieri, including Bacopaside IV, are of significant interest. However, preclinical research directly investigating the effects of isolated this compound in in vitro or in vivo models of Parkinson's disease is exceptionally limited. The available data is currently confined to computational in silico studies.
This technical guide summarizes the existing initial data for this compound and provides a comprehensive overview of studies on the broader Bacopa monnieri extract and the closely related saponin, Bacopaside-I, in established Parkinson's disease models. This information serves as a critical reference for researchers and drug development professionals, highlighting both the potential of this class of compounds and the significant research gap that needs to be addressed for this compound.
In Silico Assessment of this compound
Computational docking studies have been performed to predict the binding affinity of Bacopa monnieri constituents, including this compound, to protein targets implicated in the pathology of Parkinson's disease. These studies provide a theoretical basis for the potential neuroprotective mechanisms.
Data Presentation: Molecular Docking Scores
An in silico study evaluated the interaction of this compound with several key proteins involved in neuroinflammation and cellular signaling pathways relevant to neurodegeneration.[1] The binding affinities, represented as docking scores in kcal/mol, indicate the potential strength of these interactions.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) |
| Inducible Nitric Oxide Synthase (iNOS) | 4NOS | This compound | -9.5 |
| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | This compound | -11.5 |
| Monoamine Oxidase B (MAO-B) | 2BYB | This compound | -7.4 |
| Catechol-O-methyltransferase (COMT) | 3BWM | This compound | -9.0 |
| Alpha-synuclein | 1XQ8 | This compound | -10.3 |
| Parkin | 5L2W | This compound | -10.0 |
| DJ-1 | 1P5F | This compound | -8.2 |
| LRRK2 | 6VNO | This compound | -9.2 |
| Glial Fibrillary Acidic Protein (GFAP) | 1CK7 | This compound | -8.9 |
| Data sourced from Singh et al., 2021.[1] |
Visualization: Molecular Docking Workflow
The following diagram illustrates the general workflow of an in silico molecular docking experiment used to predict ligand-protein interactions.
Case Study: In Vivo Efficacy of a Related Saponin, Bacopaside-I
While direct in vivo data for this compound is unavailable, studies on the structurally similar Bacopaside-I provide valuable insights into how these saponins may function in a Parkinson's disease model. A key study evaluated Bacopaside-I in a rotenone-induced rat model of PD.[2][3][4]
Experimental Protocol: Rotenone-Induced PD Model in Rats
This protocol outlines the methodology used to induce Parkinson's-like symptoms in rats and assess the neuroprotective effects of Bacopaside-I.
-
Animal Model: Male Wistar rats.
-
Induction Agent: Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, administered at a dose of 2 mg/kg body weight for 4 consecutive weeks to induce PD-like pathology.
-
Test Compound Administration: Bacopaside-I (BS-I) was administered orally (p.o.) at three different doses: 5, 15, and 45 mg/kg body weight during the 4-week rotenone exposure period.
-
Behavioral Assessments: Motor function was evaluated using a battery of tests:
-
Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.
-
Foot Printing Test: Analyzes gait parameters to detect motor deficits.
-
Grip Strength Test: Measures forelimb muscle strength.
-
-
Biochemical and Molecular Analysis:
-
Dopamine (B1211576) Levels: Measured in brain tissue via High-Performance Liquid Chromatography (HPLC) to quantify dopaminergic neurodegeneration and recovery.
-
Oxidative Stress: Levels of Reactive Oxygen Species (ROS) and nitrite (B80452) were measured to assess oxidative damage.
-
Gene Expression: mRNA expression levels of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) were quantified to evaluate the integrity of the dopaminergic system.
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, was used to count the number of surviving dopaminergic neurons in the substantia nigra.
-
Visualization: Rotenone Model Experimental Workflow
Data Presentation: Quantitative Outcomes for Bacopaside-I
Chronic administration of Bacopaside-I demonstrated a significant, dose-dependent neuroprotective effect, attenuating motor deficits and neurochemical damage induced by rotenone.
Table 2.3.1: Effect of Bacopaside-I on Motor Function
| Treatment Group | Rotarod (Time of Stay) | Foot Printing (Walking Errors) |
|---|---|---|
| Control | Baseline | Minimal |
| Rotenone (2 mg/kg) | Significant Decrease | Significant Increase |
| Rotenone + BS-I (5 mg/kg) | Significant Improvement | Significant Decrease |
| Rotenone + BS-I (15 mg/kg) | Significant Improvement | Significant Decrease |
| Rotenone + BS-I (45 mg/kg) | Significant Improvement | Significant Decrease |
Summary of findings from Singh et al. The study reported statistically significant recovery (p<0.05 to p<0.001) in treated groups compared to the rotenone-only group.
Table 2.3.2: Effect of Bacopaside-I on Neurochemical and Molecular Markers
| Marker | Rotenone Effect | Bacopaside-I Treatment Effect |
|---|---|---|
| Dopamine Level | Decreased | Reversed the decrease |
| Oxidative Stress (ROS, Nitrite) | Increased | Reversed the increase |
| DAT Gene Expression | Decreased | Increased expression |
| VMAT2 Gene Expression | Decreased | Increased expression |
| TH-Positive Neurons | Decreased Count | Increased count (neuroprotection) |
Summary of findings from Singh et al.
Proposed Neuroprotective Mechanisms and Signaling
Based on studies of Bacopa monnieri extract and its isolated saponins like Bacopaside-I, several neuroprotective mechanisms are proposed. These compounds appear to exert their effects through a multi-target approach.
Key proposed actions include:
-
Antioxidant Activity: Reducing oxidative stress by scavenging free radicals and decreasing lipid peroxidation.
-
Anti-inflammatory Effects: Suppressing neuroinflammation by reducing the activation of microglia and astrocytes, and decreasing pro-inflammatory cytokines like TNF-α.
-
Mitochondrial Support: Protecting against mitochondrial dysfunction, a key factor in rotenone-induced toxicity.
-
Dopaminergic System Integrity: Enhancing the expression of crucial proteins for dopamine transport (DAT) and storage (VMAT2), and protecting tyrosine hydroxylase (TH)-positive neurons from degeneration.
-
Inhibition of α-synuclein Aggregation: In silico data suggests a high binding affinity of bacopasides to α-synuclein, indicating a potential role in preventing the formation of toxic aggregates, a pathological hallmark of PD.
Visualization: Proposed Neuroprotective Signaling Pathway
Conclusion and Future Directions
Initial in silico studies on this compound suggest it may be a promising candidate for modulating key pathological targets in Parkinson's disease, with predicted high binding affinity for proteins like TNF-α and α-synuclein. However, a significant gap exists in the literature, as no dedicated in vitro or in vivo studies have been published to validate these computational predictions for this compound.
In contrast, robust preclinical evidence for the related compound Bacopaside-I demonstrates significant neuroprotective effects in a rotenone-induced rat model of PD, showing improvements in motor function, restoration of dopamine levels, and protection of dopaminergic neurons. These findings, coupled with similar results from the whole Bacopa monnieri extract, strongly support the therapeutic potential of this class of saponins.
For drug development professionals and researchers, the path forward is clear:
-
Isolation and Purification: Develop methods to obtain pure this compound in sufficient quantities for preclinical testing.
-
In Vitro Validation: Conduct cell-based assays using dopaminergic neuron cell lines (e.g., SH-SY5Y) to assess the direct effects of this compound on oxidative stress, mitochondrial function, neuroinflammation, and α-synuclein aggregation.
-
In Vivo Efficacy Studies: Perform comprehensive studies in established animal models of PD (e.g., MPTP, 6-OHDA, or rotenone models) to evaluate the neuroprotective efficacy, dose-response relationship, and pharmacokinetic/pharmacodynamic profile of isolated this compound.
Addressing these research gaps is essential to determine if the promising in silico profile of this compound translates into a viable therapeutic strategy for Parkinson's disease.
References
- 1. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Method for the Quantification of Bacopaside IV in Bacopa monnieri Extracts
Introduction
Bacopa monnieri, a perennial herb, has a long history of use in Ayurvedic medicine for its cognitive-enhancing properties.[1] These effects are largely attributed to a group of saponins (B1172615) known as bacosides.[2] Bacopaside IV is one of the key bioactive saponins present in Bacopa monnieri extracts.[3][4] Accurate and precise quantification of this compound is crucial for the standardization of raw materials and finished products to ensure consistent quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the analysis of bacosides due to its high resolution and sensitivity.[5][6] This application note provides a detailed protocol for the quantification of this compound in Bacopa monnieri extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
This method employs RP-HPLC to separate this compound from other components in the extract. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound certified reference standard (>98% purity)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Anhydrous sodium sulphate
-
Sulphuric acid or orthophosphoric acid
-
HPLC grade methanol (B129727)
-
Bacopa monnieri extract or powdered raw material
2. Equipment
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05 M sodium sulphate buffer by dissolving 7.1 g of anhydrous sodium sulphate in 1000 mL of HPLC grade water.[8] Adjust the pH to 2.3 with sulphuric acid.[3][4][7] The mobile phase consists of this buffer and acetonitrile. A common composition is a mixture of the aqueous buffer and acetonitrile in a ratio of 68.5:31.5 (v/v).[3][4] Before use, filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication for 15-20 minutes.[8]
-
Standard Stock Solution Preparation: Accurately weigh 5 mg of this compound reference standard and dissolve it in a 5 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.[7]
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).[8]
4. Sample Preparation
-
Accurately weigh approximately 1.0 g of the dried and powdered Bacopa monnieri extract or plant material.[9]
-
Transfer the sample to a suitable flask and add a known volume of methanol (e.g., 20 mL).
-
Sonicate the mixture in a water bath at 60°C for 20 minutes to facilitate extraction.
-
After extraction, centrifuge the solution to separate the solid material.[8]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[10]
5. HPLC Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 0.05 M Sodium Sulphate Buffer (pH 2.3) : Acetonitrile (68.5:31.5, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4][7] |
| Injection Volume | 20 µL[7][11] |
| Detection Wavelength | 205 nm[7][11] |
| Column Temperature | 30 °C[3][4] |
| Run Time | Approximately 75 minutes (Isocratic)[7] |
Data Presentation
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. The following tables present typical data for method validation parameters.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502567 |
| 150 | 2253890 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision (Repeatability) of this compound (n=6)
| Parameter | Results | Acceptance Criteria |
| Concentration | 100 µg/mL | - |
| Mean Peak Area | 1503456 | - |
| Standard Deviation | 12027 | - |
| % RSD | 0.80% | ≤ 2.0% |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.5 | 101.5% |
| 120% | 120 | 118.8 | 99.0% |
| Mean Recovery | 99.8% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 3 µg/mL |
| LOQ | 10 µg/mL |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. Research Portal [researchportal.scu.edu.au]
- 2. [PDF] Validation of Quantitative HPLC Method for Bacosides in KeenMind | Semantic Scholar [semanticscholar.org]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 7. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijfmr.com [ijfmr.com]
- 10. ijbpas.com [ijbpas.com]
- 11. savaglobal.com [savaglobal.com]
Application Note: Extraction and Isolation of Bacopaside IV from Bacopa monnieri
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Bacopaside IV, a key triterpenoid (B12794562) saponin (B1150181) from the medicinal plant Bacopa monnieri.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a renowned herb in traditional Ayurvedic medicine, primarily valued for its neuroprotective and cognitive-enhancing properties[1][2]. These therapeutic effects are largely attributed to a complex mixture of triterpenoid saponins (B1172615) known as bacosides[2]. Among these, this compound is a notable, albeit minor, constituent[3][4]. Accurate pharmacological and clinical evaluation of individual saponins necessitates efficient and reliable extraction and isolation protocols. This application note details optimized methods for obtaining crude saponin-rich extracts and subsequently isolating high-purity this compound.
General Workflow for Extraction and Isolation
The process begins with the extraction of total saponins from the prepared plant material, followed by a multi-step purification process to isolate the target compound, this compound.
Caption: High-level overview of the isolation process.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts both the total yield of the crude extract and the concentration of desired saponins. A comparative study of nine different extraction methods highlights the efficacy of various solvent and procedural combinations[1]. The results demonstrate that while maceration in methanol (B129727) yields the highest crude extract, percolation with ethanol after pre-soaking the plant material in water provides the highest concentration of total saponins[1].
Table 1: Comparison of Various Extraction Methods for Bacopa monnieri
| Method No. | Brief Description | % Yield of Extract (w/w) | % Total Saponins in Extract (w/w) |
|---|---|---|---|
| 1 | Maceration with 95% Ethanol (3 days x 3) | 16.55 ± 0.69 | 5.31 ± 0.40 |
| 2 | Maceration with Methanol (3 days x 3) | 27.89 ± 0.48 | 6.84 ± 0.36 |
| 3 | Decoction with Water (60°C, 3 hrs) | 20.37 ± 0.28 | 0.56 ± 0.03 |
| 4 | Water-soak (24h) then Maceration with 95% Ethanol | 26.08 ± 1.25 | 8.00 ± 0.67 |
| 5 | Hexane Defatting then Maceration with 95% Ethanol | 16.63 ± 0.87 | 5.64 ± 0.43 |
| 6 | Soxhlet Extraction with 95% Ethanol (50°C, 3 hrs) | 12.26 ± 0.04 | 6.91 ± 0.93 |
| 7 | Water-soak (24h), Squeeze, then Maceration with 95% Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 |
| 8 | Water-soak (24h), Squeeze, then Soxhlet with 95% Ethanol | 10.37 ± 0.33 | 14.53 ± 0.46 |
| 9 | Water-soak (24h), Squeeze, then Percolation with 95% Ethanol | 11.53 ± 0.72 | 19.28 ± 0.12 |
Data summarized from Phrompittayarat et al., 2007.[1]
Detailed Experimental Protocols
Protocol 4.1: Optimized Extraction for High Saponin Content
This protocol is based on the method yielding the highest concentration of total saponins[1].
1. Plant Material Preparation:
-
Collect aerial parts of Bacopa monnieri and shade-dry them at room temperature (or in a hot air oven at 37-42°C) to a constant weight[5].
-
Grind the dried material into a coarse powder (30-40 mesh size) using a mechanical grinder[5].
2. Pre-Soaking:
-
Soak 100 g of the coarse powder in 1 L of deionized water.
-
Allow the material to soak for 24 hours at room temperature to soften the plant tissue.
3. Percolation:
-
Thoroughly squeeze the water out of the pre-wetted plant material.
-
Pack the moist plant material into a percolation column.
-
Percolate the material with circulating 95% ethanol for three rounds.
-
Combine the ethanol extracts.
4. Concentration:
-
Filter the combined extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
Store the resulting crude saponin-rich extract in an airtight container at 4°C.
Protocol 4.2: Purification and Isolation of this compound
This multi-step protocol uses the crude extract from Protocol 4.1 to isolate this compound.
Caption: Detailed steps for purifying this compound.
1. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Perform successive extractions of the aqueous solution with n-butanol in a separatory funnel[5]. This selectively transfers the saponins to the n-butanol phase.
-
Combine the n-butanol fractions and concentrate under vacuum to obtain a saponin-enriched mass.
2. Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., ethyl acetate) and pack it into a glass column[6][7].
-
Adsorb the saponin-enriched mass onto a small amount of silica gel and load it onto the top of the packed column[7].
-
Elute the column using a gradient solvent system, gradually increasing the polarity. A common system is a gradient of methanol in ethyl acetate (B1210297) (e.g., starting from 1% and increasing to 30% methanol)[6][7].
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the fractions that are rich in this compound and evaporate the solvent.
3. Preparative HPLC (Optional, for High Purity):
-
For final purification to achieve >98% purity, subject the pooled, enriched fraction to preparative reversed-phase HPLC.
-
Use a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to resolve this compound from other closely related saponins.
Protocol 4.3: Analytical HPLC for Quantification
This method is used for the simultaneous determination and quantification of twelve bacopa saponins, including this compound[3][4].
1. Sample Preparation:
-
Accurately weigh and dissolve the crude extract or purified fraction in HPLC-grade methanol.
-
Sonicate for 15 minutes to ensure complete dissolution[8].
-
Filter the solution through a 0.45 µm syringe filter before injection[9].
2. HPLC Parameters:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][8][9].
-
Mobile Phase: Isocratic elution with 0.05 M sodium sulphate buffer (pH adjusted to 2.3 with sulfuric acid) and acetonitrile in a 68.5 : 31.5 (v/v) ratio[3][4][7].
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Conclusion
The protocols outlined provide a robust framework for the efficient extraction and isolation of this compound from Bacopa monnieri. The selection of an optimized extraction method, such as ethanol percolation following an aqueous pre-soak, is critical for maximizing the starting concentration of total saponins[1]. Subsequent purification via liquid-liquid partitioning and column chromatography yields fractions highly enriched in the target compound, which can then be brought to high purity using preparative HPLC. The analytical HPLC method described allows for accurate quantification, which is essential for standardization and further pharmacological research[3][4].
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jees.in [jees.in]
- 8. ijfmr.com [ijfmr.com]
- 9. benchchem.com [benchchem.com]
- 10. CN107796882A - Determination method of active ingredient content of bacopa monnieri total saponins extract - Google Patents [patents.google.com]
Application Note: Isolation and Purification of Bacopasides from Bacopa monnieri using Column Chromatography
Introduction
Bacopa monnieri, a perennial herb prominent in traditional Ayurvedic medicine, is recognized for its cognitive-enhancing and neuroprotective properties.[1] These therapeutic effects are largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as bacosides.[1][2] Among these, Bacopaside IV is one of the several bioactive constituents that researchers are interested in for pharmacological studies and drug development.[3] The isolation and purification of individual bacosides are essential for accurate bioactivity screening, standardization of herbal extracts, and the development of new therapeutic agents.
This application note provides a detailed protocol for the isolation of a bacoside-rich fraction from Bacopa monnieri extract, a critical step for obtaining purified this compound, using silica (B1680970) gel column chromatography. The protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Data Presentation
Quantitative data and experimental parameters are summarized in the following tables for clarity and ease of reference.
Table 1: Summary of Materials and Reagents
| Material/Reagent | Specification | Purpose |
|---|---|---|
| Silica Gel | 100-200 mesh size | Stationary phase for column chromatography[4][5][6] |
| Ethyl Acetate (B1210297) | HPLC Grade | Mobile phase (less polar component)[4][5][6] |
| Methanol (B129727) | HPLC Grade | Mobile phase (more polar component)[4][5][6] |
| Hexane (B92381) | Analytical Grade | Solvent for defatting/preliminary extraction[4][5][7] |
| Acetone (B3395972) | Analytical Grade | Solvent for sequential extraction[4][5][7] |
| Bacoside Standard(s) | >95% Purity | Reference for TLC and HPLC analysis[6] |
| TLC Plates | Silica gel 60 F₂₅₄ | Monitoring fraction purity and composition[5][6] |
| Sulfuric Acid | Analytical Grade | Visualization reagent for TLC[4][6] |
Table 2: Key Parameters for Silica Gel Column Chromatography
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (100-200 mesh) | Standard stationary phase for separating moderately polar compounds like saponins.[4][5] |
| Column Dimensions | 60 cm x 2.4 cm (Example) | Provides adequate separation capacity for gram-scale purification.[4] |
| Mobile Phase | Gradient of Methanol in Ethyl Acetate | A gradient elution is used to effectively separate compounds with a range of polarities.[4][5] |
| Elution Gradient | 1% to 30% Methanol in Ethyl Acetate | Gradually increasing the polarity of the mobile phase allows for the sequential elution of different bacosides.[4][5] |
| Sample Loading | Dry loading (adsorbed onto silica gel) | Ensures even application of the sample onto the column head, leading to better separation.[4][5] |
| Fraction Volume | 10 mL | Collecting small fractions allows for higher resolution in separating closely related compounds.[4][5] |
Table 3: Illustrative Purification Results for Bacoside A Note: This data is for Bacoside A, a major bacoside mixture, and serves as a representative example of the purification efficiency of this method.
| Sample | Bacoside A Purity (% w/w) | Bacoside A Content (µg/mg of extract) | Purification Fold |
|---|---|---|---|
| Crude Methanolic Extract | 5.64% | Not specified | 1x |
| Bacoside-Rich Extract | 22.62% | 226.19 µg/mg | ~4x |
| Purified Bacoside A (Post-Column) | 93.60% | 935.95 µg/mg | 16.60x |
(Data sourced from reference[4])
Experimental Protocols
This section details the step-by-step methodology for isolating bacosides from Bacopa monnieri.
Preparation of Bacoside-Rich Extract
This initial stage uses a sequential polarity gradient solvent extraction to remove unwanted compounds and enrich the bacoside content.
-
Plant Material Preparation : Start with dried, powdered Bacopa monnieri plant material. For laboratory scale, 100 g of powder is a standard starting quantity.[4][5]
-
Defatting : The powdered herb is first extracted with a non-polar solvent like hexane to remove lipids and waxes, as bacosides are insoluble in it.[7] This can be done by refluxing 100 g of powder with 500 mL of hexane at 37°C for 6 hours.[4][5] The solvent is then discarded.
-
Sequential Extraction : The defatted plant material is subsequently extracted with solvents of increasing polarity.
-
Concentration : Combine the methanolic fractions. Evaporate the solvent using a rotary evaporator to obtain a dried, crude bacoside-rich extract (BRE).[4][5]
Silica Gel Column Chromatography
This is the core purification step to separate the different bacosides.
-
Column Packing : Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate. Pour the slurry into a glass chromatography column, allowing the solvent to drain slowly while tapping the column gently to ensure uniform packing without air bubbles.[4][5]
-
Sample Preparation for Loading : For dry loading, dissolve 1 g of the BRE in a minimal amount of methanol.[4][5] To this solution, add 10 g of silica gel.[4][5] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder where the extract is adsorbed onto the silica gel.[4][5]
-
Loading the Column : Carefully add the silica gel-adsorbed sample as a uniform layer on top of the packed column bed.[4][5]
-
Elution : Begin the elution process with the initial mobile phase (e.g., 1% methanol in ethyl acetate). Gradually increase the concentration of methanol in ethyl acetate to increase the polarity of the mobile phase.[4][5] A common gradient is from 1% up to 30% methanol.[4][5]
-
Fraction Collection : Collect the eluent in 10 mL fractions using labeled test tubes.[4][5] Continue collecting fractions throughout the gradient elution.
Fraction Analysis and Pooling
The collected fractions must be analyzed to identify those containing the target compound, this compound.
-
TLC/HPTLC Analysis : Spot a small amount from each fraction onto a TLC or HPTLC plate (Silica gel 60 F₂₅₄).[1][5] Use a reference standard for this compound if available, or a well-characterized bacoside mixture.
-
Development and Visualization : Develop the plate using an appropriate solvent system, such as Toluene:Ethylacetate:Methanol:Glacial Acetic acid (3:4:3:1 v/v).[1] After development, dry the plate and visualize the spots. This can be done under UV light or by spraying with a 20% methanolic-sulfuric acid solution followed by heating.[4][6]
-
Pooling Fractions : Identify the fractions that contain pure this compound by comparing their Rƒ values to the standard. Pool these pure fractions together.[4]
Final Concentration and Purity Assessment
-
Concentration : Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.[4]
-
Purity Confirmation : The purity of the isolated this compound should be confirmed using an analytical technique like High-Performance Liquid Chromatography (HPLC).[3][8][9] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile (B52724) and buffer (e.g., sodium sulphate) mixture, with detection at 205 nm.[3][9][10] Quantification is achieved by comparing the peak area to that of a certified reference standard.[11]
Visualizations
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for this compound isolation and purification.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. jees.in [jees.in]
- 6. benchchem.com [benchchem.com]
- 7. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Bacopaside IV on Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and apoptosis are key pathological mechanisms contributing to neuronal cell death. Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, has demonstrated significant neuroprotective potential. These application notes provide detailed protocols for assessing the neuroprotective effects of this compound against oxidative stress-induced injury in human neuroblastoma cells (SH-SY5Y), a widely used in vitro model for neurotoxicity and neuroprotection studies.[1][2][3] The described assays quantify cell viability, cytotoxicity, intracellular reactive oxygen species (ROS), and key apoptotic proteins to elucidate the compound's mechanism of action.
Core Mechanisms of Action of this compound
This compound exerts its neuroprotective effects through a combination of antioxidant and anti-apoptotic activities. It mitigates neuronal damage by reducing oxidative stress and inhibiting programmed cell death pathways.
Antioxidant and Anti-inflammatory Pathways: this compound has been shown to enhance the cellular antioxidant defense system. A key mechanism is the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1), allowing Nrf2 to translocate to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Anti-apoptotic Signaling: this compound can prevent apoptosis by modulating the expression of the Bcl-2 family of proteins. It promotes the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. This shifts the Bax/Bcl-2 ratio in favor of cell survival, preventing the release of cytochrome c from the mitochondria. Consequently, the activation of executioner caspases, such as caspase-3, is inhibited, preventing the cleavage of cellular proteins and the dismantling of the cell.
Figure 1: Proposed signaling pathways of this compound's neuroprotective action.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the maintenance of the SH-SY5Y human neuroblastoma cell line.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with supplemented DMEM/F12 medium.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For sub-culturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 7-8 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:5 to 1:10.
-
Change the medium every 2-3 days.
-
Neuroprotection Assay Workflow
The general workflow involves seeding the cells, pre-treating with this compound, inducing oxidative stress, and then assessing the outcomes using various assays.
Figure 2: General workflow for the in vitro neuroprotection assay.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for another 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Materials:
-
96-well plates
-
This compound and H₂O₂ solutions
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).
-
Calculate cytotoxicity relative to control and maximum LDH release (from cells treated with a lysis buffer).
-
Intracellular ROS Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Black, clear-bottom 96-well plates
-
This compound and H₂O₂ solutions
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at 1.5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 24 hours.
-
Induce oxidative stress with H₂O₂ for a shorter duration (e.g., 1-2 hours).
-
Wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.
-
Materials:
-
6-well plates
-
This compound and H₂O₂ solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection system
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat as described in the MTT assay (steps 1-3).
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Data Presentation and Expected Outcomes
Quantitative data from the assays should be summarized for clear comparison. Below are examples of how to structure the data tables.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Treatment Group | Concentration | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Control (Untreated) | - | 100 ± 5.2 | 5.1 ± 1.1 |
| H₂O₂ alone | 200 µM | 52.3 ± 4.5 | 45.8 ± 3.9 |
| This compound + H₂O₂ | 5 µM | 65.7 ± 3.8 | 32.4 ± 2.7 |
| This compound + H₂O₂ | 10 µM | 78.9 ± 4.1 | 21.5 ± 2.2 |
| This compound + H₂O₂ | 25 µM | 89.1 ± 5.0 | 12.3 ± 1.8 |
| This compound alone | 25 µM | 98.5 ± 4.9 | 6.0 ± 1.3 |
| *Data are presented as Mean ± SD. p < 0.05 compared to H₂O₂ alone group. |
Table 2: Effect of this compound on Intracellular ROS and Apoptotic Markers
| Treatment Group | Concentration | Relative ROS Levels (Fold Change) | Bax/Bcl-2 Ratio (Densitometry) | Cleaved Caspase-3 (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.2 |
| H₂O₂ alone | 200 µM | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound + H₂O₂ | 5 µM | 2.8 ± 0.3 | 3.1 ± 0.4 | 2.9 ± 0.3 |
| This compound + H₂O₂ | 10 µM | 2.1 ± 0.2 | 2.0 ± 0.3 | 2.2 ± 0.2 |
| This compound + H₂O₂ | 25 µM | 1.4 ± 0.2 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| Data are presented as Mean ± SD. p < 0.05 compared to H₂O₂ alone group. |
Expected Outcomes: Pre-treatment with this compound is expected to show a dose-dependent increase in cell viability and a decrease in cytotoxicity in H₂O₂-treated SH-SY5Y cells. Furthermore, this compound should attenuate the H₂O₂-induced increase in intracellular ROS levels. Western blot analysis is expected to reveal that this compound decreases the Bax/Bcl-2 ratio and reduces the expression of cleaved caspase-3, confirming its anti-apoptotic effects.
References
- 1. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Bacopaside IV in a Scopolamine-Induced Amnesia Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570), a muscarinic receptor antagonist, is widely utilized to induce a transient state of amnesia in animal models, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases such as Alzheimer's disease. This model is invaluable for the preclinical evaluation of nootropic and neuroprotective agents. Bacopaside (B14799058) IV, a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, is a promising candidate for mitigating such cognitive deficits. These application notes provide a comprehensive guide to utilizing Bacopaside IV in a scopolamine-induced amnesia model, complete with detailed experimental protocols, data presentation, and visualization of associated signaling pathways. While specific quantitative data for isolated this compound is limited, the following data from studies on Bacopa monnieri extracts, rich in various bacosides including this compound, serve as a valuable reference.
Data Presentation: Efficacy of Bacopa monnieri Extracts in Scopolamine-Induced Amnesia Models
The following tables summarize the quantitative outcomes from studies investigating the effects of Bacopa monnieri extracts on behavioral and biochemical parameters in scopolamine-treated rodents.
Table 1: Behavioral Outcomes in the Morris Water Maze (MWM)
| Parameter | Control | Scopolamine | Scopolamine + Bacopa monnieri Extract (120 mg/kg) |
| Escape Latency (s) on Day 6 | Gradual Decrease | Significantly Impaired | Reversal of Impairment[1] |
| Time Spent in Target Quadrant (s) | Significantly High | Significantly Reduced | Significantly Increased[1][2] |
Table 2: Behavioral Outcomes in the Elevated Plus Maze (EPM)
| Parameter | Control | Scopolamine | Scopolamine + BacoMind® (enriched B. monnieri extract) |
| Inflexion Ratio | Normal | Significantly Decreased | Significantly Increased[3] |
Table 3: Neurochemical and Antioxidant Status
| Parameter | Control | Scopolamine | Scopolamine + Bacopa monnieri Extract |
| Acetylcholinesterase (AChE) Activity | Normal | Significantly Increased | Significantly Decreased[4] |
| Superoxide Dismutase (SOD) Activity | Normal | Decreased by 64.23% | Protection up to 84.03% |
| Catalase (CAT) Activity | Normal | Decreased by 58.31% | Protection up to 88.44% |
| Glutathione Peroxidase (GPx) Activity | Normal | Decreased by 66.19% | Protection up to 86.35% |
Table 4: Pro-inflammatory Cytokine Levels in Brain Tissue
| Cytokine | Control | Scopolamine | Scopolamine + Bacopaside X |
| TNF-α mRNA | Normal | Significantly Increased | Improved Levels |
| IL-1β mRNA | Normal | Significantly Increased | Improved Levels |
Experimental Protocols
Scopolamine-Induced Amnesia Animal Model
Objective: To induce a transient memory deficit in rodents.
Materials:
-
Male Swiss albino mice or Wistar rats
-
Scopolamine hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
This compound or Bacopa monnieri extract
-
Vehicle for this compound (e.g., 5% Tween 80)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.
-
Drug Preparation:
-
Dissolve scopolamine hydrobromide in sterile saline to the desired concentration (e.g., 1 mg/kg).
-
Prepare suspensions of this compound or Bacopa monnieri extract in the chosen vehicle at the desired concentrations (e.g., 40, 80, 120 mg/kg).
-
-
Dosing Regimen:
-
Administer this compound or Bacopa monnieri extract orally (p.o.) for a predetermined period (e.g., 7-14 consecutive days).
-
On the day of behavioral testing, administer the final dose of the test compound.
-
Induce amnesia by intraperitoneal (i.p.) injection of scopolamine approximately 30-60 minutes after the final dose of the test compound and 30 minutes before the behavioral test.
-
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1 cm below the water surface in one of the four designated quadrants.
Procedure:
-
Acquisition Phase (5-6 days):
-
Gently place the animal into the water facing the pool wall in one of the four quadrants.
-
Allow the animal to swim freely and find the hidden platform for a maximum of 60-120 seconds.
-
If the animal fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 20-30 seconds.
-
Record the escape latency (time to find the platform).
-
Conduct 4 trials per day for each animal, starting from different quadrants in a quasi-random sequence.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Place the animal in the quadrant opposite to where the platform was located.
-
Allow the animal to swim for 60 seconds and record the time spent in the target quadrant.
-
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior and memory retention (as transfer latency).
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Acquisition Trial (Day 1):
-
Place the animal at the end of an open arm, facing away from the central platform.
-
Record the transfer latency, which is the time taken for the animal to move from the open arm to one of the enclosed arms with all four paws.
-
If the animal does not enter an enclosed arm within 90 seconds, gently guide it to one.
-
-
Retention Trial (24 hours later):
-
Repeat the procedure from the acquisition trial and record the transfer latency. A decrease in transfer latency indicates memory retention. Scopolamine administration before the acquisition trial is expected to increase the transfer latency on the retention trial.
-
Biochemical Assays
Objective: To quantify markers of cholinergic function, oxidative stress, and neuroinflammation in brain tissue.
Procedure:
-
Tissue Collection: Following the final behavioral test, euthanize the animals and rapidly dissect the brain. Isolate specific regions like the hippocampus and cortex on ice.
-
Homogenate Preparation: Homogenize the brain tissue in an appropriate ice-cold buffer. Centrifuge the homogenate and collect the supernatant for subsequent assays.
-
Acetylcholinesterase (AChE) Activity Assay: Utilize a colorimetric assay based on Ellman's method, which measures the hydrolysis of acetylthiocholine (B1193921) by AChE.
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the reduction of nitroblue tetrazolium.
-
Catalase (CAT): Assay based on the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Assay based on the oxidation of NADPH.
-
-
Pro-inflammatory Cytokine Assays: Measure the levels of TNF-α, IL-6, and IL-1β in the brain homogenate using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
This compound is proposed to exert its neuroprotective effects through the modulation of key signaling pathways involved in antioxidant defense and inflammation.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Bacopasides are known to activate this pathway, leading to the expression of antioxidant enzymes.
References
- 1. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromodulatory Propensity of Bacopa monniera Against Scopolamine-Induced Cytotoxicity in PC12 Cells Via Down-Regulation of AChE and Up-Regulation of BDNF and Muscarnic-1 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cognitive Enhancement with Bacopaside IV in the Morris Water Maze Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its nootropic properties. Preclinical studies on Bacopa monnieri extracts and its active constituents, known as bacosides, have shown promising results in enhancing cognitive function and offering neuroprotection.[1][2] These compounds are believed to exert their effects through various mechanisms, including antioxidant and anti-inflammatory actions, modulation of neurotransmitter systems, and regulation of key signaling pathways involved in synaptic plasticity and cell survival.[1][3][4] The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, making it an invaluable tool for evaluating the cognitive-enhancing potential of compounds like this compound.[5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the cognitive-enhancing effects of this compound using the Morris water maze test. While direct in-vivo studies isolating this compound are limited, the provided protocols are based on established methodologies for evaluating other bacopasides and Bacopa monnieri extracts, offering a robust framework for investigation.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effects of a related compound, Bacopaside X, in a scopolamine-induced amnesia mouse model. These tables can serve as a template for presenting data from studies on this compound.
Table 1: Effect of Bacopaside X on Escape Latency in the Morris Water Maze
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) |
| Control | 55 ± 4.5 | 42 ± 3.8 | 30 ± 3.1 | 22 ± 2.5 |
| Scopolamine (Vehicle) | 78 ± 6.2 | 70 ± 5.9 | 65 ± 5.3 | 60 ± 4.8 |
| Scopolamine + Donepezil (5 mg/kg) | 60 ± 5.1 | 48 ± 4.2 | 35 ± 3.4 | 25 ± 2.8 |
| Scopolamine + Bacopaside X (20 mg/kg) | 65 ± 5.5 | 52 ± 4.7 | 40 ± 3.9 | 30 ± 3.2 |
Data are expressed as mean ± SEM. A decrease in escape latency indicates improved spatial learning.
Table 2: Effect of Bacopaside X on Time Spent in Target Quadrant in the Morris Water Maze Probe Trial
| Treatment Group | Time in Target Quadrant (seconds) |
| Control | 35 ± 3.2 |
| Scopolamine (Vehicle) | 15 ± 2.1 |
| Scopolamine + Donepezil (5 mg/kg) | 30 ± 2.8 |
| Scopolamine + Bacopaside X (20 mg/kg) | 25 ± 2.4 |
Data are expressed as mean ± SEM. A greater amount of time spent in the target quadrant indicates better memory retention.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Adult male Swiss albino mice or Wistar rats are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., distilled water, saline, or a small percentage of DMSO). The concentration should be prepared such that the required dose can be administered in a standard volume (e.g., 10 ml/kg for oral gavage).
-
Administration: this compound is typically administered orally via gavage. The administration should be performed consistently at the same time each day for the duration of the study. Treatment can be initiated prior to and/or during the behavioral testing period.
Morris Water Maze Apparatus and Setup
-
Apparatus: A circular pool (approximately 1.5 m in diameter and 0.6 m in height) is filled with water (23-25°C) to a depth of about 0.3 m. The water is made opaque using non-toxic white paint or milk powder.
-
Escape Platform: A small platform (approximately 10 cm in diameter) is submerged about 1-2 cm below the surface of the water in the center of one of the four imaginary quadrants of the pool.
-
Spatial Cues: The pool should be placed in a room with various prominent, stationary distal cues (e.g., posters, shelves, geometric shapes on the walls) to aid in spatial navigation.[5]
-
Tracking System: An automated video tracking system is used to record the animal's swim path, escape latency, distance traveled, and time spent in each quadrant.
Morris Water Maze Testing Protocol
This protocol is a standard procedure that can be adapted for specific research questions.
-
Habituation (Day 0):
-
Allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Gently guide the animal to the location where the platform will be and allow it to remain there for 15-20 seconds.
-
This helps to reduce stress and allows the animal to become familiar with the testing environment.
-
-
Acquisition Phase (Days 1-4):
-
Each animal is subjected to four trials per day for four consecutive days.
-
For each trial, the animal is gently placed into the water facing the wall of the pool at one of four randomly pre-determined starting positions (North, South, East, West).
-
The animal is allowed to swim and find the hidden platform for a maximum of 60 or 90 seconds.
-
If the animal fails to find the platform within the maximum time, it is gently guided to the platform and allowed to stay there for 15-20 seconds.
-
The time taken to reach the platform (escape latency) is recorded for each trial.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
Each animal is allowed to swim freely in the pool for 60 or 90 seconds.
-
The starting position for the probe trial should be in the quadrant opposite to where the platform was located.
-
The time spent in the target quadrant (the quadrant that previously contained the platform) is recorded as a measure of memory retention.
-
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for the Morris water maze test.
References
- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Bacopa monnieri in Alzheimer’s Disease: Mechanisms and Potential Clinical Use—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Morris water maze - Scholarpedia [scholarpedia.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Regimen for Intravenous Bacopaside Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the intravenous (IV) administration of bacopasides in rodent studies. As of the latest literature review, specific studies detailing the intravenous dosing regimen for Bacopaside IV were not identified. However, research on the closely related compound, Bacopaside I, provides a valuable starting point for experimental design. These notes compile available quantitative data on Bacopaside I and general protocols for intravenous administration in rodents to guide researchers in developing a safe and effective dosing strategy.
Introduction
Bacopasides, triterpenoid (B12794562) saponins (B1172615) isolated from Bacopa monnieri, are of significant interest for their potential nootropic and neuroprotective effects. While most preclinical research has focused on oral and intraperitoneal administration of Bacopa monnieri extracts or isolated bacosides, understanding the pharmacokinetic profile and efficacy of direct systemic administration is crucial for drug development. This document outlines the available data and provides standardized protocols for intravenous administration in rodent models.
Quantitative Data Summary
Due to the absence of specific studies on this compound, the following tables summarize the available quantitative data for the intravenous administration of Bacopaside I in rats, as well as data from oral and intraperitoneal studies of other bacosides to provide a broader context.
Table 1: Intravenous Administration of Bacopaside I in Rodents
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Bacopaside I | Sprague-Dawley Rats | 15 mg/kg | Intravenous (lateral tail vein) | 0.9% Saline | Pharmacokinetic study determining mean residence time and elimination. | [1] |
Table 2: Oral and Intraperitoneal Administration of Bacosides and Bacopa monnieri Extract in Rodents
| Compound / Extract | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Bacopaside I | APP/PS1 Transgenic Mice | 15 and 50 mg/kg/day | Oral | 2 months | Ameliorated learning deficits and improved spatial memory. | [2] |
| Bacosides (mixture) | Swiss Albino Mice | 30 mg/kg | Intraperitoneal | 4 days | Attenuated scopolamine-induced amnesia. | [2] |
| Bacopa monnieri Extract | Sprague-Dawley Rats | 30, 60, 300, 1500 mg/kg/day | Oral | 270 days | No observed toxicity in chronic toxicity assessment. | [2][3] |
Experimental Protocols
Preparation of Bacopaside I for Intravenous Administration
This protocol is based on the methodology used for Bacopaside I and can be adapted for other bacosides.
Materials:
-
Bacopaside I (or other purified bacoside)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of Bacopaside I.
-
Dissolve the Bacopaside I in a minimal amount of a suitable co-solvent if necessary, although direct dissolution in saline is preferred. The referenced study for Bacopaside I utilized 0.9% saline as the vehicle[1].
-
Bring the final volume to the desired concentration with sterile 0.9% saline.
-
Vortex the solution until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C) until use.
Intravenous Administration in Rats (Lateral Tail Vein)
This is a standard procedure for intravenous injection in rats.
Materials:
-
Rat restraint device
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Tuberculin syringe (e.g., 1 mL) with a 25-27G needle
-
Prepared Bacopaside solution
Procedure:
-
Animal Preparation:
-
Weigh the rat to calculate the precise injection volume.
-
Place the rat in a suitable restraint device, allowing access to the tail.
-
Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible and accessible.
-
-
Injection Site Preparation:
-
Clean the tail with a sterile gauze pad soaked in 70% ethanol.
-
-
Administration:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the Bacopaside solution. The maximum recommended bolus injection volume is typically 1-5 ml/kg[4][5].
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intravenous Administration in Mice (Lateral Tail Vein)
This is a standard procedure for intravenous injection in mice.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Insulin or tuberculin syringe (e.g., 0.3-1 mL) with a 27-30G needle
-
Prepared Bacopaside solution
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Place the mouse in a restraint device.
-
Warm the tail to cause vasodilation.
-
-
Injection Site Preparation:
-
Wipe the tail with 70% ethanol.
-
-
Administration:
-
Identify one of the lateral tail veins.
-
Insert the 27-30G needle, bevel up, into the vein.
-
Administer the solution as a slow bolus. The recommended maximum volume for a bolus injection is 5 ml/kg[6].
-
-
Post-Injection Care:
-
Remove the needle and apply pressure to the site.
-
Monitor the mouse for any signs of distress after returning it to its cage.
-
Visualization of Experimental Workflow and Signaling Pathways
General Workflow for Intravenous Dosing in Rodents
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Preparation of Bacopaside IV for In Vitro and In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Bacopaside IV in both in vitro and in vivo experimental settings. The information is intended to guide researchers in accurately preparing and applying this saponin (B1150181) for reliable and reproducible results.
Properties and Solubility of this compound
This compound is a triterpenoid (B12794562) saponin isolated from Bacopa monnieri. Accurate preparation of this compound solutions is critical for obtaining dependable experimental outcomes.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol (B129727) | Soluble | [1] |
| Water | Poorly soluble | [2] |
| Pyridine | Soluble |
Preparation of this compound for In Vitro Experiments
Preparation of Stock Solutions
For most in vitro applications, a high-concentration stock solution of this compound is prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks). It is advisable to minimize freeze-thaw cycles by preparing aliquots. For similar compounds, storage at -80°C for up to 6 months is recommended for the stock solution.
Preparation of Working Solutions
Protocol:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the complete cell culture medium appropriate for your cell line to achieve the desired final concentrations.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
In Vitro Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and antibiotics
-
Laminin-coated culture plates
-
Retinoic acid or Insulin-like Growth Factor 1 (IGF-1) for differentiation
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) or other oxidative stress-inducing agent
-
MTT or Calcein-AM for cell viability assessment
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.
-
To differentiate, plate the cells on a laminin-coated surface and switch to a serum-free medium containing a differentiating agent like retinoic acid or IGF-1.
-
Allow the cells to differentiate for 72 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the cell culture medium at desired concentrations (e.g., 1 µg/mL and 10 µg/mL).
-
-
Induction of Oxidative Stress:
-
Co-treat the differentiated SH-SY5Y cells with this compound and an oxidative stress-inducing agent like H₂O₂ for 24 hours.
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation, assess cell viability using a standard method such as the MTT assay or Calcein-AM staining.
-
An increase in cell viability in the this compound-treated groups compared to the group treated with the oxidative stress agent alone indicates a neuroprotective effect.
-
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (for NO measurement)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Nitric Oxide:
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452), a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
A decrease in nitrite levels in the this compound-treated groups compared to the LPS-only treated group indicates anti-inflammatory activity.
-
Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using various in vitro assays.
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex. |
A detailed protocol for the DPPH assay is provided below.
DPPH Assay Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions.
-
Assay: In a 96-well plate, add 100 µL of different concentrations of this compound. Add 100 µL of the DPPH solution to each well. Use a known antioxidant like ascorbic acid as a positive control.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Preparation of this compound for In Vivo Experiments
Vehicle Selection and Preparation
Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration.
Recommended Vehicle:
A commonly used vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Alternatively, a solution of 10% DMSO in corn oil can be used.
Protocol for Vehicle Preparation:
-
Add the required volume of DMSO to the accurately weighed this compound powder to create a stock solution.
-
Add PEG300 and Tween-80 to the solution and mix thoroughly.
-
Finally, add saline to the desired final volume and mix until a clear and homogenous solution is obtained.
-
It is recommended to prepare the formulation fresh on the day of use.
Dosage and Administration
The optimal dosage of purified this compound may differ from that of Bacopa monnieri extracts. Therefore, a pilot study to determine the effective dose range in your specific animal model is highly recommended. Dosages of Bacopa monnieri extracts in animal studies typically range from 40 mg/kg to 100 mg/kg.
Administration Routes:
-
Oral gavage (p.o.): A common route for administering substances to rodents.
-
Intraperitoneal injection (i.p.): Another frequently used route for systemic administration.
Potential Signaling Pathways Modulated by this compound
Bacopa monnieri and its constituents, including bacosides, are known to modulate several key signaling pathways involved in neuroprotection and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Studies on bacosides suggest that they can mitigate inflammation by inhibiting the activation of NF-κB. This may involve preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the translocation of the p65 subunit to the nucleus and the transcription of pro-inflammatory genes.
References
Application Notes and Protocols for the Use of Bacopaside IV in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monnieri, is a promising compound for neuropharmacological research. While much of the existing literature focuses on the cognitive-enhancing effects of Bacopa monnieri extracts or its other constituents like Bacoside A and Bacopaside I, the specific roles of this compound in synaptic plasticity are an emerging area of investigation. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on synaptic function, integrating available data on related compounds with established experimental protocols.
Mechanism of Action
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri extracts are attributed to a synergistic action of their various bioactive components. Bacosides, including this compound, are thought to modulate synaptic plasticity through several key signaling pathways. The primary proposed mechanism involves the activation of the cAMP response element-binding protein (CREB) and the upregulation of brain-derived neurotrophic factor (BDNF), both of which are crucial for learning, memory, and neuronal survival.[1][2]
Signaling Pathway of this compound in Modulating Synaptic Plasticity
Proposed signaling cascade of this compound.
Data Presentation: Quantitative Effects on Synaptic Plasticity
While specific quantitative data for isolated this compound is limited in the current literature, studies on closely related compounds and standardized Bacopa monnieri extracts provide valuable insights. Researchers should consider this data as a starting point and perform dose-response studies for this compound.
Table 1: Effects of Bacopasides and Bacopa monnieri Extracts on Synaptic Plasticity Markers
| Compound/Extract | Model System | Concentration/Dose | Parameter Measured | Observed Effect | Reference |
| Bacopaside I | APP/PS1 Transgenic Mice (Alzheimer's Model) | 15 and 50 mg/kg/day (oral) | Spatial Memory (Morris Water Maze) | Significantly ameliorated learning deficits and improved long-term spatial memory. | [3] |
| Bacopa monnieri Extract (CDRI-08) | Scopolamine-induced Amnesic Mice | Not specified | pCREB/total-CREB ratio (Hippocampus) | Increased pCREB/total-CREB ratio. | [2] |
| Bacopa monnieri Extract (CDRI-08) | Scopolamine-induced Amnesic Mice | Not specified | BDNF expression (Hippocampus) | Significantly elevated BDNF protein expression. | [2] |
| Bacopa monnieri Extract | Healthy Elderly Subjects | Not specified | pCREB levels (White Blood Cells) | Significantly increased CREB phosphorylation. | [1] |
| Bacopaside I | Cultured Neural Progenitor Cells | 20 µM | Cell Proliferation | Significantly enhanced proliferative activity. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on synaptic plasticity. These are generalized protocols and should be optimized for specific experimental conditions.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the induction and recording of LTP in acute hippocampal slices, a key measure of synaptic plasticity.
Experimental Workflow for Hippocampal Slice Electrophysiology
Workflow for LTP experiments with this compound.
Materials:
-
Artificial cerebrospinal fluid (ACSF)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Dissection tools, vibratome
-
Recording chamber, amplifier, data acquisition system
-
Stimulating and recording electrodes
Protocol:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from rodents in ice-cold, oxygenated ACSF.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber with continuously oxygenated ACSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber perfused with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for at least 20-30 minutes. The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.
-
This compound Application: Perfuse the slice with ACSF containing the desired concentration of this compound for a predetermined duration (e.g., 20-30 minutes) prior to LTP induction. A vehicle control should be run in parallel.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-LTP fEPSP slopes to the average baseline slope.
In Vivo Behavioral Analysis: Morris Water Maze
The Morris Water Maze is a classic behavioral task to assess spatial learning and memory in rodents.
Protocol for Morris Water Maze with this compound Administration
Morris Water Maze experimental workflow.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Submersible platform
-
Video tracking system
-
This compound solution for administration
Protocol:
-
Animal and Drug Administration: House rodents in a controlled environment. Administer this compound (e.g., 15-50 mg/kg/day, based on Bacopaside I studies) or vehicle daily for a specified period (e.g., 14 days) before and during the behavioral testing.[3]
-
Acquisition Phase (4-5 days):
-
Fill the tank with water made opaque and maintain a constant temperature.
-
Place a hidden platform in one quadrant of the tank.
-
For each trial, release the animal from one of four starting positions.
-
Allow the animal to swim and find the platform. If not found within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
Biochemical Analysis: Western Blot for pCREB and BDNF
This protocol allows for the quantification of changes in protein expression and phosphorylation, providing molecular insights into the effects of this compound.
Western Blot Protocol Workflow
Workflow for Western blot analysis.
Materials:
-
Lysis buffer, protease and phosphatase inhibitors
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) from this compound-treated and control animals in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of pCREB to total CREB and BDNF to a loading control (e.g., β-actin or GAPDH).
Morphological Analysis: Dendritic Spine Density
This protocol outlines a method for quantifying changes in dendritic spine density, a structural correlate of synaptic plasticity.
Protocol:
-
Tissue Preparation: Perfuse animals and prepare brain sections for Golgi staining or use transgenic animals expressing fluorescent proteins in neurons.
-
Imaging: Acquire high-resolution images of dendrites from specific neuronal populations (e.g., CA1 pyramidal neurons) using a confocal microscope.
-
Dendritic Spine Analysis:
-
Trace dendritic segments of a defined length.
-
Manually or using automated software, identify and count the number of dendritic spines along the traced segments.
-
Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
Spines can be further classified based on their morphology (e.g., thin, stubby, mushroom).
-
-
Statistical Analysis: Compare the spine density between this compound-treated and control groups.
Conclusion
While direct and extensive research on the effects of isolated this compound on synaptic plasticity is still needed, the available evidence from related compounds and Bacopa monnieri extracts strongly suggests its potential as a modulator of synaptic function. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to elucidate the specific role of this compound in synaptic plasticity and its potential as a therapeutic agent for cognitive disorders. It is highly recommended that initial dose-response studies are conducted to determine the optimal concentrations of this compound for each experimental paradigm.
References
- 1. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri extract improves novel object recognition, cell proliferation, neuroblast differentiation, brain-derived neurotrophic factor, and phosphorylation of cAMP response element-binding protein in the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacopa monnieri (L.) Wettst. Extract Improves Memory Performance via Promotion of Neurogenesis in the Hippocampal Dentate Gyrus of Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effect of Bacopaside IV on Beta-Amyloid Aggregation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques. The aggregation of Aβ peptides, particularly the Aβ42 isoform, is considered a critical event in the disease cascade, making it a key target for therapeutic intervention. Saponins (B1172615) from Bacopa monnieri, known as bacosides, have demonstrated neuroprotective properties, including anti-amyloidogenic effects.[1][2] This document provides detailed application notes and protocols for investigating the specific effects of Bacopaside IV, a constituent of Bacopa monnieri, on the aggregation of beta-amyloid. While direct quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for assessing the anti-aggregation properties of related compounds like Bacoside A and Bacopaside I, offering a framework for the systematic evaluation of this compound.[1][3]
Introduction
The aggregation of beta-amyloid into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. These aggregates are associated with synaptic dysfunction, neuronal cell death, and cognitive decline. Consequently, strategies aimed at inhibiting Aβ aggregation are of significant interest in the development of novel Alzheimer's therapies.
Bacopa monnieri has a long history of use in traditional medicine for cognitive enhancement.[2][4] Its neuroprotective effects are largely attributed to a class of compounds called bacosides.[2][4] Studies on mixed extracts (Bacoside A) and other specific saponins (Bacopaside I) have shown promising results in reducing Aβ aggregation and protecting neurons from Aβ-induced toxicity.[1][3] this compound is a key saponin (B1150181) within the bacoside family, and its potential as a direct inhibitor of Aβ fibrillogenesis warrants thorough investigation.[2]
These application notes provide a comprehensive guide for researchers to explore the effects of this compound on Aβ aggregation, from initial in vitro screening to more detailed mechanistic studies.
Data Presentation: Efficacy of Related Bacopa Saponins on Aβ Aggregation
| Compound/Extract | Assay Type | Target | Key Findings | Reference |
| Bacoside A | Cell Viability (SH-SY5Y cells) | Aβ42-induced toxicity | Significantly inhibited cytotoxicity and fibrillation. | [1] |
| Bacoside A | In vitro Fibrillation Assay | Aβ42 | Inhibited fibril formation, particularly in the presence of membrane vesicles. | |
| Bacopaside I | In vivo (APP/PS1 transgenic mice) | Amyloid plaque load | Reduced Aβ plaque burden in the brain. | |
| Bacopa monnieri Extract | In vivo (Animal models) | Aβ levels | Reduced levels of Aβ 1-40 and 1-42 in the cortex by approximately 60%. | [1] |
| Bacopaside I | In silico (Molecular Docking) | BACE1 | Demonstrated superior binding affinity to BACE1, an enzyme in the amyloidogenic pathway. | [5] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics
This protocol is a standard method for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Amyloid-beta (1-42), synthetic, lyophilized powder
-
This compound
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Monomer Preparation:
-
To ensure the starting material is monomeric and free of pre-existing aggregates, dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature.
-
Aliquot into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the experiment, dissolve the peptide film in anhydrous DMSO to a stock concentration of 5 mM.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Generate serial dilutions in DMSO to create a range of working concentrations.
-
-
ThT Assay Setup:
-
Prepare the reaction mixture in a 96-well plate. For each well, combine:
-
Aβ(1-42) stock solution (diluted in PBS to a final concentration of 10-20 µM)
-
This compound solution (at various final concentrations) or DMSO for the control group
-
ThT solution (diluted in PBS to a final concentration of 20 µM)
-
PBS to reach the final volume.
-
-
Include control wells containing only PBS and ThT for background fluorescence.
-
-
Kinetic Measurement:
-
Place the 96-well plate in a plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 440 nm, Em: 485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours. Incorporate brief shaking before each reading to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the curves to determine key kinetic parameters: the lag time (nucleation phase), the maximum fluorescence intensity (amount of fibrils), and the apparent rate constant of aggregation (slope of the elongation phase).
-
Protocol 2: Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM provides direct visualization of Aβ aggregate morphology, allowing for the qualitative assessment of the effect of this compound on fibril formation.
Materials:
-
Samples from the ThT assay (or prepared separately) at different time points
-
Carbon-coated copper grids (400 mesh)
-
Uranyl acetate (B1210297) or phosphotungstic acid stain (2% w/v)
-
Ultrapure water
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
At selected time points from the aggregation assay (e.g., end of the lag phase, during elongation, and at the plateau), take a 5-10 µL aliquot of the Aβ solution (with and without this compound).
-
-
Grid Staining:
-
Place a drop of the sample onto a carbon-coated grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by placing it on a drop of ultrapure water for 1 minute.
-
Negatively stain the grid by placing it on a drop of 2% uranyl acetate for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grids using a transmission electron microscope at an appropriate magnification.
-
Capture images of the Aβ aggregates, noting differences in fibril length, morphology, and the presence of oligomeric or amorphous aggregates in the this compound-treated samples compared to the control.
-
Visualizations
Experimental Workflow
Proposed Signaling Pathway and Mechanism of Action
The precise signaling pathway for this compound in preventing Aβ aggregation is not yet fully elucidated. However, based on the known mechanisms of other bacosides and neuroprotective compounds, a plausible mechanism involves direct interaction with Aβ monomers or early-stage oligomers, preventing their conformational change into β-sheet-rich structures. Additionally, upstream effects such as the inhibition of BACE1 could reduce the overall production of Aβ peptides.
Conclusion
While further research is required to specifically quantify the inhibitory effects of this compound on beta-amyloid aggregation, the protocols and information provided herein offer a robust framework for such investigations. The study of this compound and other constituents of Bacopa monnieri holds significant promise for the development of novel therapeutic strategies for Alzheimer's disease. The methodologies described will enable researchers to systematically evaluate the potential of this compound as a direct modulator of Aβ fibrillogenesis, contributing valuable data to the field of neurodegenerative disease research.
References
- 1. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bacopaside IV Yield from Bacopa monnieri
Welcome to the technical support center for optimizing the extraction of Bacopaside (B14799058) IV and other bacosides from Bacopa monnieri. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the final yield of Bacopaside IV?
A1: The yield of this compound is a multifactorial issue, influenced by pre-extraction, extraction, and post-extraction purification stages. Key factors include:
-
Plant Material Quality : The geographical origin, age, and part of the Bacopa monnieri plant used can significantly impact the concentration of bacosides.[1] Proper drying and storage are also crucial to prevent the degradation of active compounds.[1][2]
-
Extraction Method : The choice of technique, such as maceration, percolation, Soxhlet extraction, or ultrasonication, plays a vital role in extraction efficiency.[1][3]
-
Solvent System : The type of solvent (e.g., methanol (B129727), ethanol), its polarity, and the solvent-to-solid ratio are critical parameters.
-
Processing Conditions : Temperature and pH during extraction and purification can lead to the degradation of bacosides. High temperatures and extreme pH conditions should be avoided.
Q2: Which solvent is most effective for extracting bacosides?
A2: Methanol and ethanol (B145695) are generally the most effective solvents for extracting bacosides due to their polarity. Maceration with methanol can produce a high yield of the crude extract. However, for achieving the highest total saponin (B1150181) content, percolation with ethanol after pre-soaking the plant material in water has been reported to be highly effective.
Q3: Can bacosides degrade during the extraction and purification process?
A3: Yes, bacosides are susceptible to degradation. They can degrade under both acidic and basic conditions. It is also reported that amounts of bacopaside I and bacoside A3 decrease drastically at high temperatures (80°C). Therefore, it is crucial to control the pH of the extraction medium and concentrate extracts under reduced pressure at temperatures between 45-55°C.
Q4: How can I improve the separation of this compound from other closely related bacosides during HPLC analysis?
A4: Poor resolution in HPLC can be addressed by optimizing several parameters. Using a C18 column is common for saponin separation. Adjusting the mobile phase composition, such as a gradient of acetonitrile (B52724) and a buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3, or water with 0.1% formic acid), can significantly improve peak separation. Optimizing the gradient elution program is also key.
Q5: What is a typical yield of total bacosides from Bacopa monnieri?
A5: The total bacoside content in a crude Bacopa monnieri extract is generally low, typically ranging from 3-6%. However, this yield is highly variable and depends on plant genetics, growing conditions, and the specific extraction and purification methods used.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Bacosides in the Crude Extract
If you are experiencing a lower-than-expected yield of bacosides in your initial extract, consult the following guide.
Issue 2: Low Purity of this compound After Purification
If your final purified fraction has low purity or contains significant impurities, follow these steps.
| Problem | Possible Cause | Suggested Solution |
| Low Purity of this compound | Presence of co-extracted impurities like lipids and chlorophyll. | Defat the dried plant material with a non-polar solvent like hexane (B92381) in a Soxhlet apparatus prior to the main extraction. |
| Ineffective separation during column chromatography. | Ensure the silica (B1680970) gel column is packed correctly to avoid channeling. Optimize the gradient elution system (e.g., ethyl acetate (B1210297) and methanol) to improve the separation of compounds with similar polarities. | |
| Overlapping peaks in HPLC. | Consider using advanced purification techniques like high-speed countercurrent chromatography (HSCCC) for more targeted isolation. | |
| Degradation of Bacosides | High temperatures used during solvent evaporation or drying. | Concentrate extracts under reduced pressure at temperatures between 45-55°C. |
| Exposure to extreme pH conditions. | Avoid using strongly acidic or basic conditions during extraction and purification steps. Bacosides have been shown to degrade in both acidic and basic environments. | |
| Hygroscopic Final Product | The inherent chemical nature of saponins (B1172615). | Add stabilizing agents like beta-cyclodextrin (B164692) during the final processing steps or use spray drying to obtain a stable, free-flowing powder. |
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield of bacosides. The following table summarizes quantitative data from a comparative study of nine different extraction methods.
| Method No. | Brief Description | % Yield of Crude Extract (w/w) | % Total Saponins in Extract (w/w) |
| 1 | Maceration with 95% Ethanol (3 days) | 17.14 ± 0.74 | 5.89 ± 0.49 |
| 2 | Maceration with Methanol (3 days) | 27.89 ± 0.48 | 6.60 ± 0.12 |
| 3 | Decoction with Water (60°C, 3 hrs) | 12.01 ± 0.69 | 0.56 ± 0.03 |
| 4 | Soaked in water (24 hrs), then macerated with 95% Ethanol | 26.08 ± 1.25 | 8.00 ± 0.67 |
| 5 | Defatted with Hexane, then macerated with 95% Ethanol | 16.63 ± 0.87 | 5.64 ± 0.43 |
| 6 | Soxhlet extraction with 95% Ethanol (50°C, 3 hrs) | 12.26 ± 0.04 | 6.91 ± 0.93 |
| 7 | Soaked in water (24 hrs), water squeezed out, then macerated with 95% Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 |
| 8 | Soaked in water (24 hrs), water squeezed out, then Soxhlet with 95% Ethanol | 14.53 ± 0.46 | 14.53 ± 0.46 |
| 9 | Soaked in water (24 hrs), water squeezed out, then percolation with 95% Ethanol | 10.09 ± 0.07 | 19.28 ± 0.12 |
| Data summarized from Phrompittayarat et al., 2007. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process from raw plant material to purified this compound involves several key stages.
Protocol 1: Bacoside-Rich Extraction (Method 9)
This protocol is based on the method reported to yield the highest percentage of total saponins.
-
Plant Material Preparation : Dry the aerial parts of Bacopa monnieri in a hot air oven at 37-42°C and pulverize the dried herb to a coarse powder (30-40 mesh size).
-
Pre-Soaking : Soak 100g of the dried powder in 1000ml of water for 24 hours. This softens the plant material, making it more permeable to the extraction solvent.
-
Solvent Preparation : Squeeze out the excess water from the plant material.
-
Percolation : Pack the pre-wetted plant material into a percolator. Add 95% ethanol and allow it to percolate through the material slowly. Continue the process until the eluate is nearly colorless.
-
Concentration : Combine all the ethanol fractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 45-55°C to obtain the crude saponin-rich extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general method for purifying bacosides from the crude extract using silica gel chromatography.
-
Column Packing : Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped. Wash the packed column with ethyl acetate.
-
Sample Preparation and Loading : Dissolve the crude extract in a minimum amount of methanol. Add a small amount of silica gel to the dissolved extract and dry it using a rotary evaporator to create a dry, free-flowing powder. Carefully load this powdered sample onto the top of the packed silica gel column.
-
Elution : Begin elution with 100% ethyl acetate. Gradually increase the solvent polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, ..., 70:30 ethyl acetate:methanol).
-
Fraction Collection : Collect small, consistent volumes of the eluate (e.g., 10-20 mL) into separate test tubes.
-
Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.
-
Pooling and Concentration : Combine the fractions that show a high concentration of pure this compound and concentrate them using a rotary evaporator to obtain the final purified compound.
Bacoside Biosynthesis Pathway
Understanding the biosynthetic pathway of bacosides can open avenues for metabolic engineering to enhance production. Bacosides are triterpenoid (B12794562) saponins derived from the isoprenoid pathway.
The biosynthesis begins with the Mevalonate (MVA) pathway, which produces the five-carbon precursors, IPP and DMAPP. Two molecules of farnesyl pyrophosphate (FPP) are condensed to form squalene, a critical step catalyzed by squalene synthase (SQS). Squalene is then converted to 2,3-oxidosqualene, which undergoes cyclization to form the triterpenoid backbone. Finally, a series of glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs) attach sugar moieties to the aglycones (jujubogenin and pseudojujubogenin), resulting in the diverse array of bacosides.
References
Bacopaside IV stability in DMSO and other organic solvents
Welcome to the technical support center for Bacopaside (B14799058) IV. This guide provides detailed information on the stability of Bacopaside IV in various solvents, troubleshooting advice for common experimental issues, and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like other saponins (B1172615), is soluble in Dimethyl Sulfoxide (DMSO). For in vitro stock solutions, using freshly opened, anhydrous DMSO is recommended to minimize the impact of moisture, which can affect the compound's stability. While specific data for this compound is limited, related compounds like Bacoside A3 are very slightly soluble in methanol (B129727).
Q2: What are the recommended storage conditions for this compound in solution?
A2: For long-term storage, it is advisable to store this compound solutions at -20°C or -80°C. Based on data for similar compounds like Bacopaside I, stock solutions can be stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light[1]. Short-term storage at 0-4°C for a few days to weeks may be acceptable[2]. As a solid, this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years[3].
Q3: How does pH affect the stability of this compound?
Q4: Can I use solvents other than DMSO?
A4: While DMSO is a common solvent, other organic solvents like ethanol (B145695) and methanol can also be used, although solubility may be lower[3][5]. For in vivo studies, co-solvent systems are often employed. For example, a common vehicle for the related compound Bacopaside I is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. It is crucial to perform solubility and stability checks for your specific experimental conditions.
Q5: How can I check the stability of my this compound solution?
A5: The stability of this compound in your chosen solvent and storage conditions can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection[5][6]. A stability-indicating HPLC method will allow you to quantify the amount of intact this compound over time and detect the presence of any degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution upon storage or dilution. | - Exceeding the solubility limit of the solvent.- Temperature fluctuations.- Introduction of water into a DMSO stock (hygroscopicity). | - Gently warm the solution and sonicate to aid dissolution[1].- Prepare fresh dilutions for immediate use.- Use anhydrous DMSO and store stock solutions with desiccant.- Consider a co-solvent system for aqueous dilutions. |
| Inconsistent or non-reproducible experimental results. | - Degradation of this compound due to improper storage (temperature, light, pH).- Repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[1].- Store solutions protected from light at -20°C or -80°C[1].- Ensure the pH of aqueous buffers is compatible with this compound stability (neutral to slightly alkaline)[4].- Perform regular stability checks using HPLC. |
| Loss of biological activity. | - Chemical degradation of the compound.- Interaction with other components in the experimental medium. | - Prepare fresh working solutions from a properly stored stock.- Verify the integrity of the compound using an analytical method like HPLC-MS.- Run appropriate vehicle controls in your experiments. |
Stability Data Summary
Quantitative stability data for this compound is not extensively published. The following table summarizes available information for related saponins from Bacopa monnieri, which can serve as a guideline.
| Compound | Solvent/Condition | Temperature | Stability/Recommendation | Citation |
| Bacopaside I | Stock Solution | -80°C | Stable for up to 6 months (protect from light). | [1] |
| Stock Solution | -20°C | Stable for up to 1 month (protect from light). | [1] | |
| Bacoside A3 | Solid | -20°C | Stable for ≥ 4 years. | [3] |
| Bacopaside I & Bacoside A3 | Standard Solution (pH 1.2) | Not specified | Sharp decrease in compound amount. | [4] |
| Bacopaside I & Bacoside A3 | Standard Solution (pH 6.8 & 9.0) | Not specified | Slow degradation. | [4] |
| Bacopa monnieri Extract | Ethanolic Extract | 5°C | Saponins remained unchanged. | [4] |
| Ethanolic Extract | 40°C & 60°C | Slow decrease in saponin (B1150181) content. | [4] | |
| Ethanolic Extract | 80°C | Drastic decrease in saponin content. | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general method for determining the stability of this compound in a given solvent over time.
1. Materials and Reagents:
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This compound standard
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HPLC-grade solvent of interest (e.g., DMSO, Methanol, Acetonitrile)
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HPLC-grade water
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Phosphate (B84403) buffer
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HPLC system with UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]
2. Preparation of Solutions:
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Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
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Working Solutions: Dilute the stock solution with the same solvent to a concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. HPLC Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer (e.g., 40:60 v/v)[5]. The mobile phase should be filtered and degassed.
-
Column Temperature: 30°C[5].
-
Injection Volume: 20 µL.
4. Stability Study Procedure:
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Prepare several aliquots of the this compound solution in the test solvent.
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Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot.
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Analyze the sample by HPLC. The initial time point (t=0) serves as the 100% reference.
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Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at t=0.
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Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Signaling pathways modulated by Bacopa monnieri bioactives.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijbpas.com [ijbpas.com]
Technical Support Center: Optimizing HPLC Parameters for Accurate Bacopaside IV Detection
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate detection and quantification of Bacopaside IV.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
1. Question: Why is my this compound peak showing significant tailing?
Answer:
Peak tailing for this compound can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
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Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, leading to tailing.
-
Solution: Acidify the mobile phase. Adding an acidifier like orthophosphoric acid or using a phosphate (B84403) buffer to maintain a low pH (around 2.3-3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[1][2]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.
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Solution: Dilute your sample and reinject it. If peak shape improves, you were likely overloading the column.
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Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or degradation of the stationary phase can create active sites that cause tailing.
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Solution: If using a guard column, replace it. If the problem persists, try flushing the analytical column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[3]
-
-
Inappropriate Mobile Phase pH: An incorrect mobile phase pH can affect the ionization state of this compound, contributing to peak tailing.
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Solution: Ensure the mobile phase is prepared accurately and the pH is consistent across batches. Using a buffer is highly recommended for stable pH control.[4]
-
2. Question: I am observing poor resolution between the this compound peak and other closely eluting bacosides. How can I improve this?
Answer:
Achieving good resolution is critical for accurate quantification. Consider the following adjustments:
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Optimize Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous phase is a key factor.
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Solution: To increase the separation between closely eluting peaks, try decreasing the percentage of acetonitrile (B52724) in the mobile phase. This will increase retention times and can improve resolution.[1]
-
-
Adjust Flow Rate: A lower flow rate can enhance separation efficiency.
-
Solution: If you are experiencing poor resolution, try reducing the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min). This allows more time for the analyte to interact with the stationary phase, often leading to better separation.
-
-
Consider Gradient Elution: For complex samples containing multiple bacosides with varying polarities, an isocratic elution (constant mobile phase composition) may not provide sufficient resolution.
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Solution: A gradient elution, where the mobile phase composition is changed during the run (e.g., by gradually increasing the acetonitrile concentration), is often preferred for separating a full profile of bacosides. This allows for better resolution of early-eluting peaks while ensuring that more retained compounds elute in a reasonable time with good peak shape.
-
-
Column Temperature: Temperature can influence selectivity.
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Solution: Maintaining a stable and optimized column temperature (e.g., 27°C or 30°C) can improve reproducibility and may enhance resolution.
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3. Question: My this compound retention times are shifting between runs. What are the likely causes?
Answer:
Retention time variability can compromise the reliability of your analysis. The most common causes include:
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Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Solution: A general rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase before the first injection and between runs.
-
-
Inconsistent Mobile Phase Preparation: The mobile phase must be prepared accurately and consistently.
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Solution: Ensure the pH of the buffer is identical for each new batch and keep solvent bottles capped to prevent evaporation of the more volatile organic component.
-
-
Pump and Flow Rate Issues: Air bubbles in the pump or failing pump seals can lead to an inconsistent flow rate.
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Solution: Always degas the mobile phase before use and perform regular pump maintenance.
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-
Fluctuations in Column Temperature: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
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Frequently Asked Questions (FAQs)
1. What is a typical starting point for an HPLC method for this compound detection?
A good starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% orthophosphoric acid or a phosphate buffer at pH 2.4) and acetonitrile is commonly employed. Detection is typically performed at 205 nm, where bacosides show maximum absorbance. A flow rate of 1.0 - 1.5 mL/min and a column temperature of around 27-30°C are also common starting parameters.
2. Isocratic vs. Gradient Elution: Which is better for this compound analysis?
While some isocratic methods have been developed, gradient elution is generally preferred for analyzing this compound within a complex mixture of other bacosides from Bacopa monnieri extracts. A gradient allows for better resolution of closely eluting compounds and ensures that more hydrophobic compounds are eluted in a reasonable timeframe with good peak shape. Isocratic elution may be suitable for simpler samples or when only a few specific bacosides are being analyzed.
3. What is the optimal detection wavelength for this compound?
The most commonly used and recommended detection wavelength for bacosides, including this compound, is 205 nm. This wavelength provides good sensitivity for these triterpenoid (B12794562) saponins.
4. How should I prepare my Bacopa monnieri extract for HPLC analysis?
A typical sample preparation involves extracting the powdered plant material with a solvent like methanol (B129727) or ethanol (B145695) using methods such as sonication or Soxhlet extraction. After extraction, it is crucial to filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system. This removes particulate matter that could clog the column and interfere with the analysis.
5. How can I confirm the identity of the this compound peak in my chromatogram?
The most reliable method for peak identification is to compare the retention time of the peak in your sample chromatogram with that of a certified this compound reference standard run under the same chromatographic conditions.
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Peak Shape and Retention
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | This compound Retention Time (Approx.) | This compound Peak Shape |
| 0.001M Potassium Dihydrogen Phosphate (pH 2.4) | Acetonitrile | Gradient (30-40% B over 25 min) | Varies with gradient | Symmetrical |
| 0.1% Orthophosphoric Acid in Water | Acetonitrile | Isocratic (31.5% B) | ~20-25 min | Symmetrical |
| Water | Acetonitrile | Isocratic (40% B) | Shorter | Potential for tailing |
Note: Retention times are approximate and can vary significantly based on the specific column, system, and other parameters.
Table 2: Troubleshooting Common Issues in this compound HPLC Analysis
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Acidify mobile phase (pH 2.3-3.0) |
| Column overload | Dilute sample | |
| Column contamination | Replace guard column or flush/replace analytical column | |
| Poor Resolution | Suboptimal mobile phase strength | Decrease acetonitrile percentage |
| High flow rate | Reduce flow rate (e.g., to 1.0 mL/min) | |
| Complex sample matrix | Use a gradient elution program | |
| Shifting Retention Times | Insufficient column equilibration | Increase equilibration time (at least 10 column volumes) |
| Inconsistent mobile phase | Prepare fresh mobile phase daily; ensure consistent pH | |
| Temperature fluctuations | Use a column oven for stable temperature control |
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound Quantification
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.001M Potassium Dihydrogen Phosphate, pH adjusted to 2.4 with orthophosphoric acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program: 0-25 min: 30% to 40% B; 25-26 min: 40% to 30% B; 26-30 min: Hold at 30% B (re-equilibration).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
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Accurately weigh the powdered Bacopa monnieri extract.
-
Extract with methanol using sonication for 20 minutes.
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Filter the extract through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify this compound in the samples using the calibration curve.
-
Protocol 2: Isocratic HPLC Method for this compound Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5 : 31.5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Follow the procedures outlined in Protocol 1.
-
-
Analysis:
-
Follow the procedures outlined in Protocol 1.
-
Visualizations
References
Troubleshooting Bacopaside IV precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Bacopaside IV in cell culture experiments and avoiding common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Bacopa monnieri.[1] It is one of the key bioactive compounds responsible for the plant's nootropic and neuroprotective effects. The molecular weight of this compound is 767 g/mol .
Q2: Why is my this compound precipitating in the cell culture medium?
A2: this compound, like many saponins, has poor aqueous solubility. Precipitation in cell culture media, an aqueous environment, is a common issue. This can be caused by several factors including:
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High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper dissolution: The initial stock solution may not have been prepared correctly.
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Low temperature: Adding the compound to cold media can decrease its solubility.
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Interaction with media components: Saponins can potentially interact with salts, proteins (especially in serum-containing media), and other components, leading to precipitation.[2]
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pH of the media: The stability and solubility of related bacosides have been shown to be pH-dependent.
Q3: What is the recommended solvent for dissolving this compound?
A3: For cell culture applications, it is recommended to first dissolve this compound in a sterile organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For the related compound Bacopaside I, a solubility of 100 mg/mL in DMSO has been reported, which can serve as a starting reference.[3] Methanol and ethanol (B145695) are also potential solvents.
Q4: How can I prevent my this compound from precipitating when I add it to the cell culture medium?
A4: To prevent precipitation, follow these steps:
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Prepare a high-concentration stock solution in 100% DMSO.
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Warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed media. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing.[2]
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Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q5: What is the known mechanism of action for this compound?
A5: The neuroprotective effects of Bacopa monnieri and its constituents, including bacosides, are linked to the modulation of several signaling pathways. A key pathway is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which plays a crucial role in neuronal survival, growth, and synaptic plasticity. Bacopa monnieri extract has been shown to increase the expression of BDNF and activate downstream signaling molecules like Akt and CREB (cAMP response element-binding protein).
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid dilution of the DMSO stock in the aqueous medium. | Perform a serial dilution. Add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing. | |
| The cell culture medium is too cold. | Always use pre-warmed (37°C) cell culture media for making dilutions. | |
| Precipitation observed after some time in the incubator | The compound is unstable at 37°C over time in the specific media formulation. | Reduce the incubation time if experimentally feasible. Test the stability of this compound in your media over your experimental time course by incubating it without cells and observing for precipitation. |
| Interaction with serum proteins. | If using serum-containing media, consider reducing the serum concentration or using a serum-free medium if your cell line allows. Serum proteins can sometimes bind to compounds and cause them to precipitate. | |
| pH shift in the culture medium due to cell metabolism. | Ensure the medium is adequately buffered. The stability of related bacosides is known to be pH-dependent. | |
| Cloudiness or film formation in the culture vessel | The compound is not fully dissolved in the stock solution. | Ensure the this compound is completely dissolved in the DMSO stock. Gentle warming or brief sonication may help. |
| High concentration of the organic solvent (e.g., DMSO) in the final medium. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. High concentrations of organic solvents can cause some media components to precipitate and can be toxic to cells. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 767 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
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For 1 mg of this compound: Volume (µL) = (0.001 g / (0.010 mol/L * 767 g/mol )) * 1,000,000 µL/L ≈ 130.4 µL
-
-
Add the calculated volume of sterile DMSO to the weighed this compound.
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Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
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Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions in Cell Culture Media
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Add the stock solution to the medium dropwise while gently mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is kept below 0.1% to minimize solvent toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Putative neuroprotective signaling pathway of this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Bacopaside IV Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of Bacopaside IV.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound and other related bacosides is primarily due to a combination of physicochemical and physiological barriers. The main challenges are its poor aqueous solubility and low intestinal permeability.[1][2] Additionally, it is susceptible to first-pass metabolism in the liver and gastrointestinal tract, which reduces the amount of the active compound that reaches systemic circulation.[3][4] Efflux by transporters like P-glycoprotein (P-gp) can also actively pump the compound out of intestinal cells, further limiting its absorption.[5]
Q2: What are the most effective formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies have proven effective. These can be broadly categorized as:
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Nanotechnology-based Delivery Systems: Formulations such as Solid Lipid Nanoparticles (SLNs), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), liposomes, and niosomes increase the surface area for dissolution and can improve absorption through various mechanisms.
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Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids (B1166683) enhances its lipophilicity, which improves its ability to pass through the lipid-rich biological membranes of the intestinal wall.
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Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility, which is a critical first step for absorption.
Q3: If I improve the aqueous solubility of this compound, is enhanced bioavailability guaranteed?
A3: Not necessarily. While improving solubility is a crucial first step, intestinal permeability is another major rate-limiting factor for the absorption of this compound. An ideal formulation strategy must address both solubility and permeability to achieve a significant enhancement in oral bioavailability. For example, a formulation might successfully increase solubility in the gut, but if the molecule cannot efficiently cross the intestinal epithelium, the overall bioavailability will remain low.
Q4: How does the P-glycoprotein (P-gp) efflux pump impact this compound absorption, and can this be overcome?
A4: P-glycoprotein (P-gp) is an efflux transporter protein on the surface of intestinal cells that actively pumps foreign substances, including drugs and xenobiotics, back into the intestinal lumen, thereby reducing their net absorption. Studies have shown that some constituents of Bacopa monnieri extract, including Bacopaside II, can inhibit P-gp activity. This suggests a potential for self-inhibition or for co-administration with a P-gp inhibitor to increase the intestinal residence time and absorption of this compound. Formulating with certain excipients that have P-gp inhibitory properties is another viable strategy.
Q5: What analytical techniques are appropriate for quantifying this compound in biological samples for pharmacokinetic studies?
A5: For accurate quantification of this compound in biological matrices like plasma, serum, or tissue homogenates, high-performance liquid chromatography (HPLC) coupled with a sensitive detector is the standard method. For higher sensitivity and specificity, especially with complex biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps & Recommendations |
| Low in vitro dissolution rate of a new this compound formulation. | 1. Poor aqueous solubility of the pure compound. 2. Inefficient formulation strategy or incorrect excipient ratios. 3. Suboptimal particle size in nanoformulations. | 1. Enhance Solubility: Employ strategies like phospholipid complexation or cyclodextrin inclusion to increase the intrinsic solubility of the active compound. 2. Optimize Formulation: Re-evaluate the ratio of this compound to the carrier (e.g., lipid, phospholipid, cyclodextrin). For SNEDDS, ensure the use of appropriate surfactants and co-surfactants with the correct Hydrophilic-Lipophilic Balance (HLB). 3. Reduce Particle Size: For SLNs or other nanoparticles, optimize preparation methods (e.g., homogenization pressure, sonication time) to achieve a smaller and more uniform particle size distribution. |
| High variability in in vivo pharmacokinetic data between subjects. | 1. Inconsistent bioavailability due to poor formulation stability or incomplete solubilization. 2. Physiological differences between animals (e.g., gastric pH, gut motility). 3. Imprecise dosing techniques. | 1. Standardize Formulation: Ensure the formulation is prepared fresh daily and is completely solubilized or forms a stable, uniform dispersion before administration. Consider vehicles like 10% DMSO, 40% PEG300, and 5% Tween-80 in saline for consistent administration. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 3. Refine Dosing: Use precise oral gavage or injection techniques to minimize variability in the administered dose. Conduct a pilot dose-response study to find the optimal dose range. |
| Formulation shows good in vitro dissolution but poor in vivo absorption. | 1. Low intestinal permeability is the rate-limiting step. 2. Significant P-gp mediated efflux is occurring in vivo. 3. Rapid first-pass metabolism in the gut wall or liver. | 1. Address Permeability: Switch to a formulation strategy that enhances permeability, such as phospholipid complexes or lipid-based systems containing permeation-enhancing excipients. 2. Inhibit Efflux: Incorporate excipients known to inhibit P-gp (e.g., Tween 80, Cremophor® EL) into the formulation. 3. Assess Metabolism: If possible, perform a pilot pharmacokinetic study to measure key parameters like Cmax, Tmax, and half-life to understand the metabolic profile. Co-administration with a known inhibitor of relevant CYP enzymes (e.g., CYP3A4, CYP2C9) could be explored, though this adds complexity. |
| Difficulty achieving high drug entrapment efficiency in nanoformulations. | 1. Poor affinity of this compound for the lipid matrix (in SLNs) or oil phase (in SNEDDS). 2. Drug leakage during the formulation process. 3. Incorrect ratio of lipid/oil, surfactant, and co-surfactant. | 1. Screen Components: Conduct saturation solubility studies of this compound in various lipids, oils, and surfactants to select components with the highest solubilizing capacity for the drug. 2. Optimize Process: For SLNs, rapid cooling during preparation can help trap the drug more effectively. For liposomes, optimize the lipid composition and drug-to-lipid ratio. 3. Systematic Optimization: Use pseudo-ternary phase diagrams for SNEDDS to identify the optimal concentration ranges of oil, surfactant, and co-surfactant that result in a stable nanoemulsion with high drug loading. |
Section 3: Data on Bioavailability Enhancement Strategies
The following table summarizes quantitative data from studies using various formulation strategies to improve the bioavailability of bacosides.
| Formulation Strategy | Key Findings & Quantitative Data | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | - Entrapment Efficiency: 74.1% - In Vitro Drug Release: Up to 84.68% - Mean Particle Size: 56 nm | |
| Phospholipid Complex (Phytosome) | - Aqueous Solubility: 20-fold increase vs. pure extract - In Vitro Dissolution: >97% release vs. ~42% for pure extract - Ex Vivo Permeation: >90% permeation vs. ~21% for pure extract - Pharmacokinetics: 17-18% increase in Cmax | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | - In Vitro Dissolution (60 min): ~89% release vs. 24% for pure extract - Ex Vivo Diffusion: >90% diffusion vs. pure extract | |
| Bilosomes (Bile Salt-Stabilized Liposomes) | - Entrapment Efficiency: 85% (vs. 45% for conventional liposomes) - In Vitro Drug Release (72 h): 78% (vs. 65% for conventional liposomes) | |
| P-gp Inhibition by Bacopaside II | - Decreased the P-gp efflux ratio of Rhodamine 123 by fourfold . |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
This protocol uses a solvent evaporation method to create a phospholipid complex, which enhances lipophilicity.
-
Materials & Equipment:
-
This compound
-
Phospholipid (e.g., Phospholipon® 90H, Soy Lecithin)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Analytical balance
-
-
Methodology:
-
Accurately weigh this compound and the phospholipid in a desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolve both components completely in a sufficient volume of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of approximately 40°C.
-
Continue the evaporation until a thin, dry film of the complex is formed on the inner wall of the flask.
-
To ensure the complete removal of residual solvent, place the flask in a vacuum desiccator and dry overnight.
-
Carefully scrape the dried complex from the flask and store it in an airtight, light-resistant container in a cool, dark place.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method followed by sonication to prepare SLNs.
-
Materials & Equipment:
-
This compound
-
Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Surfactant (e.g., Tween 80)
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Beakers, magnetic stirrer
-
-
Methodology:
-
Melt the solid lipid (e.g., stearic acid) by heating it to approximately 5-10°C above its melting point in a beaker.
-
Add the accurately weighed this compound to the melted lipid and stir until a clear solution is formed (lipid phase).
-
In a separate beaker, heat an aqueous solution of the surfactant (e.g., Tween 80 in distilled water) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase dropwise under continuous stirring with a high-speed homogenizer at a specified RPM (e.g., 8000-12000 RPM) for 10-15 minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 3: Ex Vivo Intestinal Permeability Assessment (Everted Sac Technique)
This method assesses the transport of a compound across the intestinal wall using an isolated segment of the rat intestine.
-
Materials & Equipment:
-
Male Wistar or Sprague-Dawley rat
-
Tyrode's solution (or Krebs-Ringer buffer), continuously oxygenated (95% O2 / 5% CO2)
-
Surgical instruments, silk sutures
-
Glass rod for eversion
-
Shaking water bath maintained at 37°C
-
Syringes and needles
-
-
Methodology:
-
Humanely sacrifice a rat (fasted overnight) and isolate a segment of the small intestine (e.g., jejunum).
-
Immediately place the intestinal segment in cold, oxygenated Tyrode's solution.
-
Gently flush the segment with the cold buffer to remove its contents.
-
Carefully evert the intestinal segment over a glass rod, ensuring minimal damage to the tissue.
-
Tie one end of the everted segment with a silk suture.
-
Fill the sac with a known volume of fresh, pre-warmed Tyrode's solution (serosal fluid) using a syringe.
-
Tie off the other end to form a sealed sac.
-
Place the prepared sac in a beaker containing the this compound formulation (e.g., dissolved in Tyrode's solution) which serves as the mucosal fluid. Ensure the beaker is in a shaking water bath at 37°C and is continuously oxygenated.
-
Withdraw aliquots from the serosal fluid inside the sac at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).
-
Analyze the samples for this compound content using a validated analytical method (e.g., HPLC) to determine the amount transported across the intestinal membrane.
-
Section 5: Diagrams and Visualizations
Key Barriers to Oral Bioavailability of this compound
Caption: Logical flow of the key physiological barriers limiting the oral bioavailability of this compound.
Experimental Workflow for Formulation Development
Caption: A typical experimental workflow for developing and evaluating a novel formulation for this compound.
Mechanism of P-glycoprotein (P-gp) Efflux and Inhibition
Caption: Diagram showing P-gp pumping this compound out of an intestinal cell, and how an inhibitor can block this efflux.
References
Addressing the degradation of Bacopaside IV during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacopaside IV. The information addresses common challenges encountered during the purification of this bioactive compound from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) from Bacopa monnieri and a key bioactive constituent.[1][2] Like other saponins, this compound is susceptible to degradation, particularly through the hydrolysis of its glycosidic (sugar) linkages. This degradation can be accelerated by factors such as pH and temperature, leading to a loss of the compound's structural integrity and biological activity. Therefore, maintaining stable conditions throughout the purification process is critical to ensure the quality and efficacy of the final product.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The main factors contributing to the degradation of this compound and other bacosides are:
-
pH: Acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds. Studies on similar bacosides have shown significant degradation at a pH of 1.2.[3]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation. For related bacosides, a notable decrease in content is observed at temperatures above 40°C, with drastic degradation occurring at 80°C.[3]
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Moisture: The presence of moisture can facilitate hydrolytic reactions, leading to the breakdown of the saponin structure. Crude extracts of Bacopa monnieri are often hygroscopic and can adsorb a significant amount of moisture.
Q3: What are the expected degradation products of this compound?
A3: The degradation of this compound primarily occurs through the cleavage of its sugar moieties. This hydrolysis would likely result in the formation of the aglycone, jujubogenin, and the individual sugar units (glucose and arabinose). Further degradation of the aglycone may occur under harsh conditions.
Troubleshooting Guide: Degradation of this compound
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified this compound | Inefficient Extraction: The initial extraction from the plant material may not be optimal. | - Use methanol (B129727) or ethanol (B145695) for extraction, as they are effective solvents for bacosides.[4] - Employ efficient extraction techniques such as ultrasonication or Soxhlet extraction.[5] - Ensure the plant material is properly dried and powdered before extraction. |
| Degradation during Extraction/Concentration: High temperatures used during extraction or solvent evaporation can degrade this compound. | - Concentrate extracts under reduced pressure at temperatures between 45-55°C.[4] - Avoid prolonged exposure to high temperatures. | |
| Low Purity of Final Product | Co-elution with other Bacosides: The similar polarity and structure of different bacosides make their separation challenging. | - Utilize high-performance liquid chromatography (HPLC) with a C18 column and an optimized mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer like 0.05 M sodium sulphate at pH 2.3).[5] |
| Presence of Impurities (e.g., chlorophyll, lipids): These can interfere with purification and analysis. | - Defat the plant material with a non-polar solvent like hexane (B92381) prior to the main extraction.[4] | |
| Degradation of Purified this compound during Storage | Improper Storage Conditions: Exposure to heat, light, or moisture can lead to degradation over time. | - Store the purified compound in a dry, dark place at low temperatures (0-4°C for short-term, -20°C for long-term).[4] |
| Inconsistent Results in HPLC Analysis | Poor Resolution of Peaks: The HPLC method may not be optimized for separating closely related bacosides. | - Adjust the mobile phase composition and gradient.[5] - Ensure the column is suitable for saponin separation (a C18 column is commonly used).[5] |
Quantitative Data
The following tables summarize data on the yield and purity of Bacoside A, a closely related mixture of bacosides, which can serve as a reference for what to expect during the purification of this compound.
Table 1: Yield and Purity of Bacoside A after Purification
| Starting Material | Yield | Purity | Reference |
| Crude Bacopa monnieri Extract | 34.6 mg / g crude extract | 93.60% | [6] |
Table 2: Bacoside A Content at Different Stages of Purification
| Purification Stage | Bacoside A Content (µg/mg of extract) | Purity (% w/w) |
| Crude Extract | 56.39 | 5.64% |
| Bacoside-Rich Fraction | 226.19 | 22.62% |
| Purified Bacoside A | 935.95 | 93.60% |
| [Data from a study on Bacoside A purification and may be used as an estimate for this compound.][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Bacosides
This protocol is adapted from a study on Bacoside A and can be used to assess the stability of this compound under various stress conditions.[3]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound standard or purified sample in methanol to a concentration of 200 µg/mL.
2. Stress Conditions:
-
Acidic Degradation: Mix 10 mL of the stock solution with 10 mL of 0.1N hydrochloric acid. Reflux at 50°C, 60°C, and 70°C. Withdraw 1 mL aliquots at 10, 20, 30, 40, 50, 60, 70, and 80 minutes.
-
Alkaline Degradation: Mix 10 mL of the stock solution with 10 mL of 0.1N sodium hydroxide. Follow the same temperature and time course as the acidic degradation.
-
Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide. Keep at room temperature for 9 hours, withdrawing 2 mL aliquots every hour.
-
Photolytic Degradation: Expose 10 mL of the stock solution to UV light (254 nm) for 8 hours, withdrawing 1 mL aliquots every hour.
3. Analysis:
-
Analyze the stressed samples and a non-stressed control by a validated stability-indicating HPLC method.
Protocol 2: Purification of Bacosides by Silica (B1680970) Gel Column Chromatography
This protocol provides a general procedure for purifying bacosides from a crude extract.
1. Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate.
-
Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.
-
Wash the packed column with ethyl acetate.
2. Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Add a small amount of silica gel to the dissolved extract and dry it using a rotary evaporator to create a dry powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
3. Elution:
-
Begin elution with 100% ethyl acetate.
-
Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, up to 70:30 ethyl acetate:methanol).
-
Collect fractions of the eluate.
4. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
Protocol 3: HPLC Quantification of this compound
This protocol outlines a general method for the quantification of this compound in extracts.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing a buffer such as 0.05 M sodium sulphate adjusted to pH 2.3 with sulfuric acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Accurately weigh and dissolve the dried extract or purified sample in methanol.
-
Sonicate the solution for approximately 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm membrane filter before injection.
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
4. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting logic for low yield or purity of this compound.
References
Technical Support Center: Optimizing Bacopaside IV Dosage for Maximal Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Bacopaside IV to achieve maximum neuroprotective effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported neuroprotective effects?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Bacopa monniera.[1] This plant and its extracts have been used for centuries in traditional Ayurvedic medicine to enhance cognitive function.[2] The neuroprotective effects of bacosides, the class of compounds to which this compound belongs, are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] They are thought to protect neurons from damage by scavenging free radicals, reducing neuroinflammation, and modulating key signaling pathways involved in cell survival.[3]
Q2: What is the primary mechanism of action for the neuroprotective effects of bacosides?
A2: The neuroprotective effects of bacosides are believed to be mediated through multiple signaling pathways. One of the key pathways identified is the PI3K/Akt signaling cascade, which is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). By activating this pathway, bacosides can help protect neurons from various insults. Additionally, bacosides have been shown to modulate neurotransmitter systems and reduce oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
Q3: What are the common in vitro and in vivo models used to assess the neuroprotective effects of this compound?
A3:
-
In Vitro Models: Commonly used cell lines include human neuroblastoma cells (SH-SY5Y) and rat pheochromocytoma cells (PC12). These cells can be treated with neurotoxins like hydrogen peroxide (H₂O₂), amyloid-beta (Aβ), or lipopolysaccharide (LPS) to induce oxidative stress, cytotoxicity, or inflammation, respectively, and then co-treated with this compound to assess its protective effects.
-
In Vivo Models: Animal models are used to study the effects of this compound in a more complex physiological system. Common models include rats or mice with induced neurodegeneration, such as scopolamine-induced amnesia or models of Alzheimer's and Parkinson's disease.
Q4: How should I prepare this compound for my experiments?
A4: this compound is a saponin and may have limited aqueous solubility. For in vitro experiments, it is typically dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For in vivo studies, this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose-sodium (CMC-Na) for oral administration.
Q5: What is a typical dosage range for bacosides in preclinical studies?
A5: While specific dose-optimization studies for this compound are limited, studies on Bacopa monnieri extracts and other purified bacosides can provide guidance. In animal models, oral doses of Bacopa monnieri extract have ranged from 120 mg/kg to 240 mg/kg. For purified bacosides like Bacopaside I, doses of 5, 15, and 45 mg/kg have been used in rat models of Parkinson's disease. For in vitro studies, concentrations of Bacopa monnieri extract and its components are often in the µg/mL or µM range. It is essential to perform a dose-response study to determine the optimal concentration for your specific experimental model.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent bioactivity of this compound in cell culture. | 1. Compound Precipitation: Saponins can have limited solubility in aqueous solutions, leading to precipitation in the culture medium. 2. Compound Degradation: The stability of bacosides can be influenced by pH and temperature. 3. Cell Line Variability: Cell characteristics can change with passage number, affecting their response. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Prepare fresh dilutions from a frozen stock solution for each experiment. Visually inspect wells for precipitation under a microscope. 2. Prepare working solutions fresh for each experiment. Store stock solutions at -20°C in tightly sealed, light-protected vials. 3. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| High variability in in vivo study results. | 1. Poor Bioavailability: Like many saponins, this compound may have low oral bioavailability due to poor solubility and first-pass metabolism. 2. Inconsistent Formulation: Improper suspension of the compound can lead to inaccurate dosing. | 1. Consider using formulation strategies such as phospholipid complexes or cyclodextrin (B1172386) inclusion complexes to improve bioavailability. For intraperitoneal or oral administration, a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered. 2. Ensure the compound is homogenously suspended in the vehicle before each administration. Prepare the formulation fresh daily. |
| Unexpected cytotoxicity in cell culture experiments. | 1. High DMSO Concentration: The final concentration of the solvent in the culture medium may be too high. 2. Compound's Intrinsic Toxicity at High Concentrations: All compounds can be toxic at high enough concentrations. | 1. Calculate and ensure the final DMSO concentration is at a non-toxic level (≤ 0.1%). Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 2. Perform a dose-response curve to determine the IC50 value and identify a non-toxic concentration range for your specific cell line. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Bacopa monnieri extract and its constituents. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Bacopa monnieri Extract (BME) and Bacosides
| Cell Line | Insult | Treatment | Concentration | Effect | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | BME | 10 µg/mL | Partial protection against H₂O₂ toxicity | |
| PC12 | Scopolamine | BME | 100 µg/mL | Restored cell viability to 85.75% of control | |
| N9 Microglial Cells | Lipopolysaccharide (LPS) | Bacoside A | Not specified | Significantly inhibited TNF-α and IL-6 release | |
| RAW 264.7 | Lipopolysaccharide (LPS) | BME | IC50: 134 µg/mL | Reduced nitric oxide production |
Table 2: In Vivo Neuroprotective Effects of Bacopa monnieri Extract (BME) and Bacosides
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Ischemic Rats | BME | 120, 160, 240 mg/kg (oral) | 8 days | Reversed ischemia-induced memory impairment | |
| Neonatal Hypoglycaemic Rats | BME | 100 mg/kg (oral) | 10 days | Ameliorated dopaminergic and cAMP imbalance | |
| Neonatal Hypoglycaemic Rats | Bacoside A | 50 mg/kg (oral) | 10 days | Ameliorated dopaminergic and cAMP imbalance | |
| Rotenone-induced Parkinson's Rats | Bacopaside I | 5, 15, 45 mg/kg (oral) | 4 weeks | Attenuated motor function deficit and reversed dopamine (B1211576) reduction | |
| APP/PS1 Transgenic Mice | Bacopaside I | Low and high doses | Not specified | Reduced Aβ pathology (low dose more potent) |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (at a pre-determined toxic concentration) and incubate for 24 hours. Include control wells (cells only, cells + vehicle, cells + H₂O₂ + vehicle).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Antioxidant Activity using DPPH Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the different concentrations of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Bacosides are known to activate the PI3K/Akt signaling pathway, which promotes neuronal survival.
References
- 1. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 4. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Bacopaside IV
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale purification of Bacopaside IV from Bacopa monnieri. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your purification processes and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude this compound Extract | 1. Inefficient Extraction: Suboptimal solvent choice, temperature, or extraction time. 2. Poor Quality Raw Material: Low concentration of bacosides in the plant material due to geographical origin, harvest time, or drying method. 3. Degradation during Extraction: Exposure to high temperatures or extreme pH can degrade this compound. | 1. Optimize Extraction Parameters: - Use polar solvents like methanol (B129727) or ethanol (B145695) for efficient extraction of saponins (B1172615). - Employ methods like percolation or Soxhlet extraction for better efficiency at a large scale. - Consider multi-step solvent extraction with solvents of varying polarity (e.g., hexane (B92381) for defatting, followed by methanol).[1] 2. Source High-Quality Plant Material: - Work with reputable suppliers who can provide certificates of analysis with bacoside content. - Ensure the plant material is properly dried and stored to prevent degradation.[2] 3. Control Extraction Conditions: - Maintain extraction temperatures below 60°C.[3] - Keep the pH of the extraction solvent neutral or slightly acidic to prevent saponin (B1150181) hydrolysis.[4] |
| Poor Resolution and Co-elution of Impurities during Chromatography | 1. Suboptimal Chromatographic Conditions: Inappropriate stationary phase, mobile phase composition, or gradient profile. 2. Column Overloading: Loading too much crude extract onto the column. 3. Presence of Structurally Similar Saponins: Other bacosides with similar polarity to this compound are co-eluting. | 1. Optimize Chromatography Method: - For silica (B1680970) gel chromatography, use a gradient elution of ethyl acetate (B1210297) and methanol.[1] - For Reverse-Phase HPLC, a C18 column is commonly used with a mobile phase of acetonitrile (B52724) and an acidic buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3).[5] - Fine-tune the gradient to improve the separation of target peaks. 2. Optimize Sample Loading: - Determine the optimal loading capacity of your column through preliminary small-scale experiments. - Ensure the crude extract is properly dissolved and filtered before loading. 3. Employ Advanced Purification Techniques: - Consider multi-column chromatography steps. - Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating structurally similar compounds. |
| Degradation of this compound During Purification | 1. Temperature Instability: High temperatures during solvent evaporation and drying. 2. pH Instability: Exposure to strong acids or bases. 3. Enzymatic Degradation: Presence of active enzymes in the crude extract. | 1. Maintain Low Temperatures: - Use a rotary evaporator under reduced pressure for solvent removal at temperatures between 45-55°C. - Employ freeze-drying (lyophilization) for the final drying step to minimize thermal degradation. 2. Control pH: - Use mild buffers and avoid extreme pH conditions throughout the purification process.[4] 3. Deactivate Enzymes: - Consider a blanching step for the raw plant material before extraction to deactivate enzymes. |
| Hygroscopic Nature of Final Product | 1. Inherent Property of Saponins: Purified bacosides are often hygroscopic, making them difficult to handle and store. | 1. Use Stabilizing Agents: - Incorporate excipients like beta-cyclodextrin (B164692) during the final formulation steps to improve stability and reduce hygroscopicity. 2. Optimize Drying and Packaging: - Utilize spray drying to obtain a stable, free-flowing powder. - Package the final product in airtight containers with desiccants. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Bacopa monnieri?
A1: The total bacoside content in Bacopa monnieri is generally low, and the yield of a specific bacoside like this compound will be even lower. The yield is highly dependent on the quality of the raw plant material and the efficiency of the extraction and purification processes. Published data on similar bacosides suggest that a final purity of over 90% is achievable, but the overall yield from the crude extract might be in the single-digit percentages.[6]
Q2: Which analytical method is best for quantifying this compound during purification?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[5] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and acidified water/buffer gradient is typically used, with UV detection at around 205 nm.[7] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for rapid screening of fractions.[8]
Q3: How can I improve the resolution between this compound and other closely related bacosides in my HPLC analysis?
A3: To improve HPLC resolution, you can:
-
Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (e.g., methanol vs. acetonitrile), and the pH of the aqueous phase. Using an acidic buffer can improve peak shape for saponins.[5]
-
Use a high-resolution column: A column with a smaller particle size (e.g., <3 µm) or a longer column length can enhance separation.
-
Adjust the column temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing resolution.
Q4: My purified this compound is unstable and degrades over time. How can I improve its stability?
A4: this compound, like other saponins, can be susceptible to degradation. To improve stability:
-
Storage Conditions: Store the purified compound at low temperatures (-20°C for long-term storage) and protected from light and moisture.[4]
-
pH Control: Ensure the final product is stored in a pH-neutral environment.
-
Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas like nitrogen or argon to prevent oxidation.
Q5: What are the key considerations for scaling up the purification of this compound from lab to industrial scale?
A5: Key considerations for scaling up include:
-
Process Robustness: The chosen purification method should be reproducible and scalable.
-
Solvent Consumption and Recovery: At an industrial scale, solvent usage and recycling are significant cost and environmental factors.
-
Equipment: Ensure that the chromatography columns, pumps, and other equipment are suitable for large-scale operations.
-
Safety: Handle large volumes of flammable solvents and powdered materials with appropriate safety precautions.
-
Regulatory Compliance: Ensure the entire process adheres to Good Manufacturing Practices (GMP) if the final product is intended for pharmaceutical use.
Data Presentation
Table 1: Summary of Yield and Purity at Different Purification Stages (Illustrative Data)
| Purification Stage | Starting Material | Yield (w/w) | This compound Purity (%) | Reference Method |
| Crude Methanolic Extract | Dried Bacopa monnieri Powder | 15 - 25% | 1 - 3% | Soxhlet Extraction |
| Defatted Crude Extract | Crude Methanolic Extract | 80 - 90% | 2 - 4% | Hexane Partitioning |
| Silica Gel Column Chromatography (Pool 1) | Defatted Crude Extract | 5 - 10% | 40 - 60% | Gradient Elution (Ethyl Acetate:Methanol) |
| Preparative HPLC (Final Product) | Silica Gel Pool 1 | 50 - 70% | > 95% | Reverse-Phase C18 |
Note: These are illustrative values based on literature for similar bacosides. Actual yields and purities will vary depending on the specific process and starting material.
Table 2: Comparison of Chromatographic Conditions for Bacopaside Analysis
| Parameter | Analytical HPLC | Preparative HPLC | Column Chromatography (Silica) |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 50 x 250 mm | Silica Gel (100-200 mesh) |
| Mobile Phase | Acetonitrile : 0.05M Na₂SO₄ buffer (pH 2.3) | Acetonitrile : Water (acidified) | Ethyl Acetate : Methanol |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 50-100 mL/min | Gravity/Low Pressure |
| Detection | UV at 205 nm | UV at 205 nm | TLC/Fraction Analysis |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound-Enriched Fraction
-
Raw Material Preparation: Start with 10 kg of dried and coarsely powdered Bacopa monnieri.
-
Defatting:
-
Load the powdered material into a large-scale Soxhlet extractor or a percolation tank.
-
Extract with n-hexane (50 L) for 8-12 hours to remove non-polar impurities like fats and chlorophyll.
-
Discard the hexane extract and dry the plant material to remove residual hexane.
-
-
Methanolic Extraction:
-
Extract the defatted plant material with methanol (80 L) at 50-60°C for 12 hours with continuous stirring.
-
Filter the extract and repeat the extraction process on the plant residue with fresh methanol (50 L) for another 8 hours.
-
-
Concentration:
-
Combine the methanolic extracts and concentrate under reduced pressure using a large-scale rotary evaporator or a falling film evaporator at a temperature not exceeding 55°C.
-
Concentrate until a thick, viscous extract is obtained.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in ethyl acetate.
-
Pack a glass or stainless steel column (e.g., 15 cm diameter x 100 cm length) with the silica gel slurry.
-
Equilibrate the column by passing ethyl acetate through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 500 g) in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% ethyl acetate.
-
Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 ethyl acetate:methanol). The optimal gradient should be determined by preliminary small-scale trials.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate (e.g., 1 L per fraction).
-
Analyze the fractions using TLC or HPLC to identify those containing this compound.
-
Pool the fractions with the highest purity of this compound.
-
-
Concentration:
-
Concentrate the pooled fractions under reduced pressure to obtain a this compound-enriched fraction.
-
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 30% acetonitrile in acidified water).
-
-
Sample Preparation:
-
Dissolve the this compound-enriched fraction from the previous step in the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a gradient elution program, increasing the concentration of acetonitrile to elute this compound. The exact gradient will need to be optimized based on the specific impurity profile.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Final Processing:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain highly pure this compound as a powder.
-
Mandatory Visualization
Signaling Pathways
The neuroprotective effects of bacosides, including likely those of this compound, are believed to be mediated through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Proposed CREB/BDNF signaling pathway modulated by this compound.[9]
Caption: Proposed MAPK/ERK signaling pathway influenced by this compound.
Caption: Proposed PI3K/Akt signaling pathway activated by this compound.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Operational Conditions of Pilot-Scale Membrane Capacitive Deionization System [mdpi.com]
- 3. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 7. ijfmr.com [ijfmr.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Bacopaside I and Bacopaside IV
In the landscape of neuropharmacology, the triterpenoid (B12794562) saponins (B1172615) derived from Bacopa monnieri, known as bacosides, have garnered significant attention for their potential neuroprotective and cognitive-enhancing properties. Among these, Bacopaside (B14799058) I has been the subject of extensive research, elucidating its mechanisms of action in various models of neurodegeneration. In contrast, Bacopaside IV, another constituent of Bacopa monnieri, remains largely uncharacterized in terms of its specific neuroprotective efficacy. This guide provides a detailed comparative analysis based on the available scientific literature, highlighting the wealth of data for Bacopaside I and the current knowledge gap regarding this compound.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from preclinical studies on Bacopaside I. Due to a lack of specific studies on isolated this compound, its corresponding data fields are marked as "Not available in published literature."
Table 1: In Vivo Neuroprotective Effects of Bacopaside I in an Ischemic Brain Injury Model
| Parameter | Animal Model | Treatment Group (Bacopaside I) | Ischemia Group (Control) | Outcome | Reference |
| Neurological Deficit Score (22h) | Sprague-Dawley Rats (MCAO) | 1.8 ± 0.8 (10 mg/kg) | 3.2 ± 0.7 | Significant Reduction | [1] |
| Neurological Deficit Score (70h) | Sprague-Dawley Rats (MCAO) | 1.5 ± 0.8 (10 mg/kg) | 2.9 ± 0.8 | Significant Reduction | [1] |
| Infarct Volume (%) | Sprague-Dawley Rats (MCAO) | 15.3 ± 4.1 (10 mg/kg) | 28.6 ± 5.3 | Significant Reduction | [1] |
| Brain Edema (%) | Sprague-Dawley Rats (MCAO) | 1.8 ± 0.5 (10 mg/kg) | 3.2 ± 0.6 | Significant Reduction | [1] |
| Superoxide Dismutase (SOD) (U/mg protein) | Sprague-Dawley Rats (MCAO) | 118.4 ± 12.5 (10 mg/kg) | 95.7 ± 10.2 | Significant Increase | [1] |
| Catalase (CAT) (U/mg protein) | Sprague-Dawley Rats (MCAO) | 12.5 ± 2.1 (10 mg/kg) | 9.8 ± 1.8 | Significant Increase | |
| Glutathione Peroxidase (GSH-Px) (U/mg protein) | Sprague-Dawley Rats (MCAO) | 35.6 ± 4.2 (10 mg/kg) | 28.4 ± 3.5 | Significant Increase | |
| Malondialdehyde (MDA) (nmol/mg protein) | Sprague-Dawley Rats (MCAO) | 2.8 ± 0.5 (10 mg/kg) | 4.6 ± 0.7 | Significant Reduction |
Table 2: In Vivo Neuroprotective Effects of Bacopaside I in an Alzheimer's Disease Mouse Model
| Parameter | Animal Model | Treatment Group (Bacopaside I) | Vehicle-treated APP/PS1 mice | Outcome | Reference |
| Spatial Learning (Escape Latency, Day 6) | APP/PS1 Transgenic Mice | ~20 seconds (15 mg/kg/day) | ~40 seconds | Significant Improvement | |
| Plaque Load (Thioflavin S staining) | APP/PS1 Transgenic Mice | Significantly Reduced | High Plaque Load | Reduction in Aβ plaques |
Table 3: Comparative Overview of Bacopaside I and this compound
| Feature | Bacopaside I | This compound | Reference |
| Chemical Classification | Triterpenoid Saponin | Triterpenoid Saponin | |
| Source | Bacopa monnieri | Bacopa monnieri (as part of Bacoside B) | |
| Demonstrated Neuroprotective Mechanisms | Antioxidant, Anti-inflammatory, Anti-apoptotic, Modulation of PI3K/Akt pathway, Reduction of Aβ pathology | Not specifically studied. General antioxidant and anti-inflammatory properties are attributed to the broader class of bacosides. | |
| In Vivo Efficacy Data | Available for ischemic injury and Alzheimer's disease models. | Not available in published literature. | |
| In Vitro Efficacy Data | Available, demonstrating protection against oxidative stress. | Not available in published literature. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats (Ischemic Brain Injury Model)
This protocol, as described in studies on Bacopaside I, is a common method to induce focal cerebral ischemia.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Treatment: Bacopaside I or a vehicle control is administered orally at specified doses and time points before or after the MCAO procedure.
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), assessment of brain edema, and biochemical assays for oxidative stress markers (SOD, CAT, GSH-Px, MDA) are performed at specified time points post-MCAO.
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates as controls.
-
Treatment: Chronic oral administration of Bacopaside I or a vehicle control, typically starting before or at the onset of significant pathology.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Histopathological Analysis:
-
After the behavioral testing, mice are euthanized, and their brains are collected.
-
Brain sections are stained with Thioflavin S or specific antibodies against Aβ to visualize and quantify amyloid plaque deposition.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Bacopaside I are attributed to its modulation of several key signaling pathways. The proposed mechanisms for bacosides, in general, suggest that this compound may act through similar pathways, though this requires experimental verification.
Caption: Known and proposed neuroprotective pathways of Bacopaside I.
Caption: A generalized workflow for preclinical evaluation of bacosides.
Conclusion
The available scientific evidence robustly supports the neuroprotective efficacy of Bacopaside I against ischemic brain injury and in models of Alzheimer's disease. Its mechanisms of action involve the potentiation of antioxidant defenses, modulation of pro-survival signaling pathways, and enhancement of amyloid-β clearance.
In stark contrast, there is a significant dearth of research on the specific neuroprotective properties of isolated this compound. While it is a known constituent of Bacopa monnieri and is structurally related to other active bacosides, its individual contribution to the overall neuroprotective effects of the plant extract remains to be elucidated. This knowledge gap presents a clear opportunity for future research. Direct comparative studies are warranted to determine if this compound possesses neuroprotective efficacy comparable to or distinct from Bacopaside I. Such investigations would be invaluable for the drug development community, potentially uncovering new therapeutic leads for a range of neurodegenerative disorders.
References
A Comparative Guide to the Antioxidant Activity of Bacopaside IV and Other Bacosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Bacopaside (B14799058) IV against other major bacosides, the bioactive triterpenoid (B12794562) saponins (B1172615) isolated from Bacopa monnieri. While direct quantitative antioxidant data for purified Bacopaside IV is limited in publicly available literature, this document summarizes the known antioxidant properties of other individual bacosides and related mixtures, offering a framework for understanding its potential relative efficacy. Detailed experimental protocols for key antioxidant assays and relevant signaling pathways are also presented to facilitate further research.
Introduction to Bacosides and their Antioxidant Potential
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its cognitive-enhancing and neuroprotective effects.[1] These therapeutic properties are largely attributed to a class of compounds known as bacosides.[1] The antioxidant activity of Bacopa monnieri extracts is a key mechanism underlying these benefits, involving the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.[2]
Bacosides are typically found in complex mixtures. The most studied of these is Bacoside A , which is a composite of four distinct saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[3] Another major fraction, Bacoside B , is understood to contain this compound, bacopaside V, bacopaside N1, and bacopaside N2.[4] This guide aims to dissect the available evidence on the antioxidant activities of these individual components, with a particular focus on comparing what is known about other bacosides to the less-characterized this compound.
Quantitative Comparison of Bacoside Antioxidant Activity
Direct comparative studies on the antioxidant activity of purified this compound using standardized in vitro assays are not extensively reported in current scientific literature. However, research on the individual components of the more widely studied Bacoside A provides valuable insights into the varying antioxidant potential among different bacoside structures.
Table 1: In Vitro Antioxidant and Cytoprotective Activity of Individual Bacosides
| Bacoside Derivative | Assay | Endpoint | Result | Reference |
| This compound | DPPH, FRAP, ABTS | IC50 / Equivalence | Data Not Available | - |
| Bacoside A3 | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Cell Viability / Intracellular ROS | Comparatively higher cytoprotective ability, decreased ROS | |
| Bacopaside II | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Cell Viability / Intracellular ROS | Comparatively higher cytoprotective ability alongside Bacoside A3, decreased ROS | |
| Bacopaside X | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Cell Viability / Intracellular ROS | Showed comparatively less neuroprotective response | |
| Bacopasaponin C | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Cell Viability / Intracellular ROS | Showed comparatively less neuroprotective response | |
| Bacoside A (mixture) | DPPH Radical Scavenging | IC50 | 73.28 µg/mL |
Note: The data from H₂O₂-induced oxidative stress assays reflect antioxidant activity within a cellular context, which is a strong indicator of biological efficacy.
Signaling Pathways in Bacoside-Mediated Antioxidant and Neuroprotective Effects
The antioxidant and neuroprotective effects of bacosides are mediated through the modulation of various intracellular signaling pathways. While specific pathways for this compound have not been elucidated, studies on other bacosides and the whole Bacopa monnieri extract point towards several key mechanisms.
One of the critical pathways involved in cellular defense against oxidative stress is the Nrf2-mediated antioxidant response . Bacosides are thought to promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key in vitro antioxidant assays that can be used to compare the activity of different bacosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Objective: To determine and compare the free radical scavenging capacity of purified bacosides.
-
Methodology:
-
Prepare a 0.2 mM solution of DPPH in methanol.
-
In a 96-well plate, add 20 µL of various concentrations of the purified bacoside solution to 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> ] x 100Acontrol -
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the bacoside concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Objective: To assess the total antioxidant power of purified bacosides based on their reducing ability.
-
Methodology:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Mix 20 µL of the bacoside solution with 180 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance values with a standard curve prepared using FeSO₄·7H₂O.
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent oxidative stress within a cell line.
-
Objective: To evaluate the cytoprotective and antioxidant effects of bacosides in a cellular model of oxidative stress.
-
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human neuroblastoma (e.g., N2a), in appropriate media.
-
Treatment: Seed the cells in 96-well plates. After adherence, pre-incubate the cells with varying concentrations of the individual bacosides for a defined period (e.g., 2 hours).
-
Induction of Oxidative Stress: Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the cell culture to induce oxidative stress.
-
Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using an MTT assay.
-
Measurement of Intracellular ROS: In a parallel experiment, use a fluorescent probe (e.g., DCFH-DA) to quantify the levels of intracellular reactive oxygen species (ROS) after treatment with bacosides and the oxidizing agent.
-
Conclusion and Future Directions
The available evidence strongly supports the antioxidant properties of bacosides as a key mechanism for the therapeutic effects of Bacopa monnieri. While cellular assays indicate that Bacoside A3 and Bacopaside II are potent antioxidants, a significant knowledge gap exists regarding the specific antioxidant capacity of this compound.
To fully understand the comparative efficacy of this compound, further research is required to isolate this compound in a purified form and evaluate its activity using standardized in vitro antioxidant assays such as DPPH, FRAP, and ABTS. Such studies would provide the quantitative data necessary for a direct comparison with other bacosides and would be invaluable for the development of standardized, high-efficacy Bacopa monnieri extracts for therapeutic use. This comparative guide highlights the necessity for these focused investigations to unlock the full potential of individual bacosides in pharmaceutical and nutraceutical applications.
References
A Comparative Guide to the Efficacy of Bacopaside IV and Donepezil in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of Bacopaside IV, a key saponin (B1150181) from Bacopa monnieri, and Donepezil, a standard-of-care acetylcholinesterase inhibitor, in the context of Alzheimer's disease (AD) models. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform further research and drug development efforts. While direct preclinical comparative studies on this compound are limited, this guide leverages data on Bacopaside I and whole Bacopa monnieri extract as the closest available proxies.
Core Mechanisms of Action
Donepezil primarily functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2] By increasing synaptic levels of acetylcholine, Donepezil enhances cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1][3] Emerging evidence also suggests neuroprotective roles for Donepezil, including modulation of amyloid-beta (Aβ) processing and anti-inflammatory effects.[4]
Bacosides, including this compound, from Bacopa monnieri exhibit a multi-faceted mechanism of action. They have been shown to possess antioxidant properties, inhibit Aβ aggregation, and modulate the cholinergic system.[5][6] Furthermore, studies suggest that bacosides can protect neurons from Aβ-induced toxicity and reduce neuroinflammation.[5][7]
Signaling Pathway of Donepezil's Primary Action
Caption: Donepezil inhibits AChE, increasing ACh in the synapse.
Multifactorial Signaling Pathways of Bacosides
References
- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Bacopaside IV and Synthetic Nootropics on Cognitive Function
The pursuit of cognitive enhancement has led to the investigation of a wide range of substances, from traditional herbal compounds to modern synthetic drugs. This guide provides a comparative analysis of Bacopaside IV, a key bioactive saponin (B1150181) from the Ayurvedic herb Bacopa monnieri, and prominent synthetic nootropics such as Piracetam (B1677957) and Modafinil. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance, mechanisms of action, and safety profiles, supported by experimental evidence.
Overview of Mechanisms of Action
Nootropics exert their effects through diverse neuropharmacological pathways. This compound, as part of Bacopa monnieri extracts, engages in a multi-targeted approach involving antioxidant, anti-inflammatory, and neuroprotective actions.[1][2] Synthetic nootropics, in contrast, often have more specific mechanisms, such as modulating particular neurotransmitter systems.[3][4]
For instance, racetams like piracetam are thought to enhance the function of acetylcholine (B1216132) via muscarinic cholinergic receptors and modulate AMPA receptors, which are crucial for synaptic plasticity.[3][5][6] Wakefulness-promoting agents like Modafinil primarily influence dopaminergic and noradrenergic pathways by inhibiting the reuptake of these neurotransmitters.[3][4]
Table 1: Comparative Mechanisms of Action
| Feature | This compound (from Bacopa monnieri) | Piracetam | Modafinil |
| Primary Mechanism | Modulation of neurotransmitter systems, antioxidant activity, and promotion of synaptic communication.[1] | Enhances cholinergic and glutamatergic signaling (AMPA receptor modulation).[3] | Primarily inhibits dopamine (B1211576) and norepinephrine (B1679862) reuptake.[4] |
| Neurotransmitter Effects | Modulates acetylcholine (ACh), serotonin (B10506) (5-HT), and dopamine (DA).[7] | Increases ACh synthesis and receptor activity.[3] | Increases synaptic availability of dopamine and norepinephrine.[4] |
| Neuroprotection | Protects neural tissues from oxidative stress and reduces beta-amyloid aggregation.[1][7][8] | Confers neuroprotective benefits in cerebrovascular and traumatic settings.[3] | Neuroprotective effects are less established as a primary mechanism. |
| Cerebral Blood Flow | Shown to increase cerebral blood flow by up to 25% in animal models.[7] | Enhances erythrocyte plasticity, improving brain perfusion.[5] | May improve cerebral oxygenation.[3] |
| Other Effects | Anti-inflammatory, metal chelation, and adaptogenic activity.[2] | Increases cell membrane permeability and mitochondrial function.[5][9] | Promotes alertness and wakefulness.[3] |
Data on Cognitive Performance: A Quantitative Comparison
Clinical trials provide the most robust data for comparing the efficacy of nootropics. While direct head-to-head trials are scarce, data from individual placebo-controlled studies allow for a comparative assessment of their effects across various cognitive domains. The effects of Bacopa monnieri are typically observed after chronic supplementation (several weeks), whereas some synthetic nootropics can have acute effects.[10][11]
Table 2: Summary of Efficacy from Human Clinical Trials
| Nootropic | Population | Dosage | Duration | Key Cognitive Outcomes | Effect Size (Cohen's d) |
| Bacopa monnieri Extract | Healthy Elderly (≥65 years) | 300 mg/day | 12 weeks | Enhanced delayed word recall (AVLT); Improved Stroop task performance.[10] | 0.95 (Delayed Word Recall)[11] |
| Bacopa monnieri Extract | Healthy Adults (40-65 years) | 300 mg/day | 12 weeks | Improved retention of new information.[10] | N/A |
| Piracetam | Healthy Adults | 4800 mg (single dose) | Acute | Improved verbal learning and memory.[6] | N/A |
| Piracetam | Patients with cerebrovascular issues | 2.4 - 4.8 g/day | Chronic | May confer neuroprotective and cognitive benefits.[3] | N/A |
| Modafinil | Healthy, non-sleep deprived adults | 100-200 mg (single dose) | Acute | Improved performance on tasks of visuospatial memory, attention, and executive function.[11][12] | 0.77 (Visuospatial Memory Accuracy)[11] |
| Oxiracetam | Adults (≥65 years) with cognitive impairment | N/A | N/A | Improved reaction speed and attentional metrics.[3] | N/A |
Note: Effect size calculations are based on a comparative review and represent the magnitude of the effect in specific tasks, offering a standardized measure for comparison.[11] AVLT = Rey Auditory Verbal Learning Test.
Safety and Tolerability Profiles
The long-term safety of natural nootropics is often perceived as more favorable than that of their synthetic counterparts, though quality control of herbal extracts is a significant variable.[13]
-
Bacopa monnieri : Generally considered safe for long-term use, with studies extending to 12 months showing a good safety profile.[13] The most common side effects are mild gastrointestinal issues like nausea and cramping, which often subside with continued use.[7][13][14]
-
Synthetic Nootropics :
Table 3: Comparative Safety and Tolerability
| Feature | This compound (from Bacopa monnieri) | Piracetam | Modafinil |
| Common Side Effects | Mild gastrointestinal upset (nausea, cramping, diarrhea).[13][14] | Insomnia, nausea, mild dizziness.[6] | Insomnia, anxiety, headache, elevated heart rate, potential for dependency.[3][14][15] |
| Long-Term Safety | Generally demonstrates a better long-term safety profile in studies up to 12 months.[13] | Considered relatively safe for long-term use, but comprehensive data is limited. | Long-term use increases the risk of misuse or dependence, especially in certain populations.[3] |
| Regulatory Status | Sold as a dietary supplement; not FDA-approved for medical use.[16] | Prescription drug in many parts of the world.[17] | Prescription drug for sleep disorders (e.g., narcolepsy).[14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and the rigorous methodologies used to study them is crucial for a scientific audience. The following diagrams, created using Graphviz, illustrate the proposed signaling pathways and a generalized experimental workflow.
Caption: Proposed multi-target signaling pathways of this compound.
Caption: Distinct mechanisms of action for Piracetam and Modafinil.
Caption: Generalized workflow for a randomized controlled trial (RCT).
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of findings, understanding the experimental design is paramount. Below are summaries of typical protocols used in clinical trials for Bacopa monnieri and Piracetam.
Protocol 1: Chronic Dosing of Bacopa monnieri Extract in Healthy Elderly (Based on Calabrese et al., 2008)[10]
-
Objective: To evaluate the effects of a standardized Bacopa monnieri extract on cognitive function, anxiety, and depression in healthy elderly participants.
-
Study Design: A 12-week randomized, double-blind, placebo-controlled trial.
-
Participants: 54 healthy volunteers aged 65 or older, without clinical signs of dementia.
-
Intervention:
-
Active Group: 300 mg/day of a standardized Bacopa monnieri whole plant extract.
-
Control Group: An identical placebo tablet.
-
-
Outcome Measures:
-
Primary: Delayed word recall score from the Rey Auditory Verbal Learning Test (AVLT).
-
Secondary: Stroop Task (assessing the ability to ignore irrelevant information), Divided Attention Task, WAIS letter-digit test (working memory), State-Trait Anxiety Inventory, and CESD-10 depression scale.
-
-
Procedure: After a 6-week placebo run-in, participants were randomized. Assessments were conducted at baseline and after the 12-week intervention period.
-
Key Findings: The Bacopa group showed significantly enhanced AVLT delayed word recall and improved Stroop task performance compared to the placebo group.[10]
Protocol 2: Acute Dosing of Piracetam in Healthy Adults (Generalized from multiple studies)
-
Objective: To assess the acute effects of a single high dose of Piracetam on cognitive functions like memory and attention in healthy young adults.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: Healthy adult volunteers, often students, screened for any medical conditions or use of psychoactive substances.
-
Intervention:
-
Active Condition: A single oral dose of Piracetam (e.g., 4800 mg).
-
Control Condition: An identical placebo.
-
In a crossover design, each participant receives both treatments on separate occasions, separated by a washout period (e.g., one week).
-
-
Outcome Measures: A battery of cognitive tests administered at a set time post-dosing (e.g., 90 minutes), including tasks for verbal learning, working memory (e.g., digit span), and reaction time.
-
Procedure: Participants attend two testing sessions. In each session, they receive either Piracetam or a placebo. Cognitive tests are performed at baseline and at a specific interval after dosing.
-
Expected Findings: Studies often report improvements in measures of verbal learning and memory consolidation following acute Piracetam administration.[6]
Conclusion
The comparative analysis reveals a distinct trade-off between this compound (as a component of Bacopa monnieri) and synthetic nootropics. This compound offers a multi-target, neuroprotective approach with a favorable long-term safety profile, making it a candidate for sustained cognitive support, particularly in aging populations.[10][13] Its effects, however, require chronic administration to become apparent.[10]
Synthetic nootropics like Piracetam and Modafinil provide more targeted and often more potent effects that can be acute.[3][11] Piracetam enhances core memory mechanisms with a good safety profile, while Modafinil is a powerful wakefulness and attention promoter, albeit with a higher risk of side effects and dependency.[3][6][14]
For drug development professionals, the choice depends on the therapeutic goal. The broad, neuroprotective mechanism of this compound may be advantageous for addressing age-related cognitive decline, whereas the specific, potent actions of synthetic nootropics are better suited for applications requiring acute enhancement of memory or attention. Future research should include direct, head-to-head comparative trials to further elucidate their relative efficacy and long-term neurological impact.
References
- 1. This compound | 155545-03-2 | FGA54503 | Biosynth [biosynth.com]
- 2. ijpsr.info [ijpsr.info]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthopenresearch.org [healthopenresearch.org]
- 7. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 9. cognitive enhancers nootropics: Topics by Science.gov [science.gov]
- 10. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive effects of two nutraceuticals Ginseng and Bacopa benchmarked against modafinil: a review and comparison of effect sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wishnew.store [wishnew.store]
- 14. Nootropics (âSmart Drugsâ or âCognitive Enhancersâ): What to Know [webmd.com]
- 15. thegeniusbrand.com [thegeniusbrand.com]
- 16. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nootropic [bionity.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bacopaside IV Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Bacopaside IV is critical for ensuring the quality, efficacy, and safety of herbal medicines and derived pharmaceuticals. This compound is one of the key triterpenoid (B12794562) saponins (B1172615) found in Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing properties. This guide provides an objective comparison of various analytical methods for the quantification of this compound, offering a detailed overview of their performance, experimental protocols, and logical workflows to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification hinges on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While direct cross-validation studies focusing exclusively on this compound are not extensively documented in the public domain, valuable insights can be drawn from the analysis of structurally related bacosides.[1] The primary analytical techniques employed are High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Table 1: Comparison of Performance Parameters for Analytical Methods
| Parameter | HPTLC | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 30 - 180 µg/mL (for Bacoside A)[1] | 0.2 - 1 mg/mL (for Bacopaside I and Bacoside A)[1] | 10 - 800 ng/mL (for various bacosides including Bacoside X)[1][2] |
| Limit of Detection (LOD) | 3 µ g/spot (for Bacoside A)[1] | 48.35 µg/mL (for Bacoside A3)[1] | 4.8 - 5.6 ng/mL (for various bacosides including Bacoside X)[1][2] |
| Limit of Quantification (LOQ) | 9.9 µ g/spot (for Bacoside A)[1] | 146.52 µg/mL (for Bacoside A3)[1] | 10.3 - 12.7 ng/mL (for various bacosides including Bacoside X)[1][2] |
| Precision (%RSD) | < 2%[3] | < 6% (Intraday)[4] | 0.5 - 7.7% (Intra- and Inter-day)[2] |
| Accuracy (% Recovery) | 98.39 - 100.40%[3] | 92 - 108% | 95.3 - 109.8%[2] |
| Selectivity | Moderate | Good | Excellent |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Moderate | High |
HPTLC offers a simple, cost-effective, and high-throughput method suitable for routine quality control.[5] HPLC-UV provides a good balance of sensitivity, resolution, and cost, making it a widely used technique for the quantitative analysis of bacosides.[1][6] UPLC-MS/MS stands out for its superior sensitivity and selectivity, which is ideal for quantifying trace levels of this compound in complex biological matrices.[1][7]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are representative protocols for the analysis of bacosides, including this compound.
Sample Preparation (General Protocol for Plant Material)
A common initial step for all chromatographic methods involves the extraction of bacosides from the plant material.
-
Maceration: 1.0 g of powdered plant material is extracted with 10 mL of methanol (B129727) by sonication for 10 minutes.[1]
-
Centrifugation: The extract is then centrifuged to separate the supernatant from the solid plant debris.[1]
-
Filtration: The supernatant is filtered through a 0.22 µm membrane filter before analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
This method provides a rapid approach for the quantification of bacosides.[1]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 x 10 cm).[1]
-
Mobile Phase: A common solvent system is Toluene:Ethylacetate:Methanol:Glacial Acetic acid (3:4:3:1 v/v/v/v).[8]
-
Application: Standard and sample solutions are applied as bands on the HPTLC plate.[1]
-
Development: The plate is developed in a twin-trough chamber to a distance of 8 cm.[1]
-
Densitometric Analysis: The plate is scanned at a specific wavelength (e.g., 540 nm after derivatization) to quantify the separated compounds.[5][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC offers higher resolution and sensitivity compared to HPTLC.[1]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[4][6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) is often employed.[4] The pH of the aqueous phase may be adjusted to improve separation.[6]
-
Detection: UV detection is commonly performed at 205 nm or 215 nm.[4][9]
-
Temperature: The column is maintained at a constant temperature, for example, 30°C.[6][9]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity.[1]
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC™ BEH C8, 50 mm × 2.1 mm, 1.7 µm) is used for fast and efficient separation.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% formic acid in water and 0.05% formic acid in an acetonitrile-methanol mixture is often used.[2]
-
Flow Rate: A lower flow rate, such as 0.210 mL/min, is typical.[2]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used. For Bacopaside I, a related compound, positive ESI mode has shown good sensitivity for MRM methods.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[7]
Workflow Diagrams
Visualizing the experimental and validation workflows can aid in understanding the logical sequence of steps involved in the analysis of this compound.
Figure 1: General experimental workflow for the quantification of this compound.
Figure 2: Logical workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. ijpsonline.com [ijpsonline.com]
- 5. scispace.com [scispace.com]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. impactfactor.org [impactfactor.org]
- 9. ijfmr.com [ijfmr.com]
Synergistic Nootropic Potential: A Comparative Analysis of Bacopa monnieri Extract in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, has garnered significant attention in modern neuroscience for its nootropic properties, largely attributed to saponins (B1172615) known as bacosides. Among these, Bacopaside IV is a notable constituent. While research on isolated this compound is nascent, extensive studies on Bacopa monnieri extracts reveal a promising avenue for synergistic therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of Bacopa monnieri extract, containing a complex of bacosides including this compound, with other nootropic compounds. The data presented herein is derived from preclinical and clinical studies, offering insights into potential combination therapies for enhanced cognitive function.
I. Synergistic Effects with Acetylcholinesterase Inhibitors: The Case of Rivastigmine (B141)
A preclinical study investigated the synergistic potential of Bacopa monnieri extract with rivastigmine, a pharmaceutical acetylcholinesterase inhibitor, in a rat model of aluminum-induced cognitive impairment. The combination demonstrated a more potent effect in reversing memory deficits than either compound alone, suggesting a multi-target approach to cholinergic enhancement and neuroprotection.[1][2][3]
Quantitative Data Summary
| Treatment Group | Morris Water Maze - Retention Latency (s) on Day 42 (Mean ± SEM) | Elevated Plus Maze - Transfer Latency (s) on Day 42 (Mean ± SEM) |
| Control (AlCl₃) | 65.4 ± 2.1 | 48.2 ± 1.9 |
| Bacopa monnieri (100 mg/kg) | 48.5 ± 1.8 | 36.1 ± 1.5 |
| Bacopa monnieri (200 mg/kg) | 42.1 ± 1.6 | 31.5 ± 1.3 |
| Rivastigmine (5 mg/kg) | 38.7 ± 1.5 | 28.9 ± 1.2 |
| Bacopa monnieri (100 mg/kg) + Rivastigmine (5 mg/kg) | 31.2 ± 1.3† | 23.4 ± 1.1† |
*p < 0.05 compared to AlCl₃ control. †p < 0.05 compared to Rivastigmine (5 mg/kg) alone. (Data adapted from[1][3])
Experimental Protocols
Animal Model: Adult male Wistar rats were administered aluminum chloride (AlCl₃) to induce cognitive impairment.
Treatment:
-
Bacopa monnieri extract (standardized for bacosides) was administered orally at doses of 100 and 200 mg/kg.
-
Rivastigmine was administered orally at a dose of 5 mg/kg.
-
The combination group received Bacopa monnieri (100 mg/kg) and Rivastigmine (5 mg/kg).
-
Treatments were administered for 42 consecutive days.
Behavioral Assessments:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.[4][5][6] Rats were trained to find a hidden platform in a circular pool of water. The time taken to locate the platform (retention latency) was recorded. A shorter latency indicates improved memory.
-
Elevated Plus Maze (EPM): This test evaluates learning and memory based on the natural aversion of rodents to open spaces. The time taken for a rat to move from the open arm to the enclosed arm (transfer latency) was measured. A decrease in transfer latency suggests enhanced memory retention.[1][3]
Signaling Pathway: Cholinergic System Enhancement
Caption: Synergistic inhibition of AChE by Bacopa and Rivastigmine.
II. Synergistic Effects with a Nootropic Blend: A Clinical Perspective
A double-blind, randomized clinical trial evaluated the effects of a nutraceutical combination containing Bacopa monnieri, L-theanine, and Crocus sativus on cognitive function in young elderly individuals with cognitive impairment. The study highlighted a significant improvement in cognitive scores after two months of treatment.[7][8]
Quantitative Data Summary
| Assessment | Baseline (Mean ± SD) | After 2 Months Treatment (Mean ± SD) | p-value (vs. Baseline) | p-value (vs. Placebo) |
| MMSE | 24.1 ± 2.3 | 26.8 ± 1.9 | <0.05 | <0.05 |
| PSQ Index | 0.48 ± 0.12 | 0.35 ± 0.09 | <0.05 | <0.05 |
(Data adapted from[7])
Experimental Protocols
Study Design: A double-blind, randomized, placebo-controlled clinical trial.
Participants: Young elderly subjects with cognitive impairment.
Intervention:
-
A daily capsule containing:
-
Bacopa monnieri extract (320 mg)
-
L-theanine (100 mg)
-
Crocus sativus extract (30 mg)
-
Vitamins and minerals
-
-
The treatment duration was two months.
Cognitive Assessments:
-
Mini-Mental State Examination (MMSE): A widely used 30-point questionnaire to screen for cognitive impairment. Higher scores indicate better cognitive function.
-
Perceived Stress Questionnaire (PSQ) Index: Measures the level of perceived stress. A lower score indicates reduced stress.
Logical Relationship: Multi-Target Nootropic Action
References
- 1. Evaluation of Bacopa monniera for its synergistic activity with rivastigmine in reversing aluminum-induced memory loss and learning deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Term Impact of a Combined Nutraceutical on Cognitive Function, Perceived Stress and Depression in Young Elderly with Cognitive Impairment: A Pilot, Double-Blind, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Evaluating the therapeutic potential of Bacopaside IV in comparison to Bacoside A
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related compounds is critical for advancing therapeutic discovery. This guide provides an objective comparison of the therapeutic potential of Bacopaside (B14799058) IV and Bacoside A, two prominent triterpenoid (B12794562) saponins (B1172615) from Bacopa monnieri. While both are key constituents of this traditional nootropic herb, the available scientific evidence suggests significant disparities in their therapeutic activities.
Introduction to Bacopaside IV and Bacoside A
Bacopa monnieri contains a complex array of bioactive compounds known as bacosides. It is crucial to understand that "Bacoside A" is not a single entity but a mixture of four distinct saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[1][2] In contrast, this compound is a constituent of a different saponin (B1150181) mixture known as "Bacoside B," which also includes bacopaside V, bacopaside N1, and bacopaside N2.[3][4] Current literature suggests that the Bacoside A fraction is more pharmacologically active than the Bacoside B fraction.
Comparative Efficacy: A Review of the Data
Direct comparative studies evaluating the therapeutic potential of isolated this compound against the Bacoside A complex are limited. However, by examining the activity of the individual components of Bacoside A and the general properties of the Bacoside B fraction, a comparative assessment can be made.
Neuroprotective Effects
The neuroprotective capacity of the constituents of Bacoside A has been investigated, with some studies indicating that certain individual components may be more potent than the mixture itself.
Table 1: Neuroprotective Effects of Bacoside A Constituents
| Saponin Component | Experimental Model | Key Finding | Quantitative Data | Reference(s) |
| Bacoside A3 | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Showed comparatively higher cytoprotective ability. | Increased cell viability and decreased intracellular ROS. | |
| Bacopaside II | H₂O₂-induced oxidative stress in N2a neuroblastoma cells | Exhibited comparatively higher cytoprotective ability alongside Bacoside A3. | Increased cell viability and decreased intracellular ROS. | |
| Bacoside A (mixture) | Cigarette smoke-induced oxidative stress in rats | Enhanced brain antioxidant enzymes and vitamins. | A 10 mg/kg daily dose significantly increased glutathione (B108866), Vitamin C, E, and A levels. |
Antioxidant and Anti-inflammatory Activity
The therapeutic effects of bacosides are largely attributed to their antioxidant and anti-inflammatory properties.
Table 2: Antioxidant and Anti-inflammatory Activity of Bacosides
| Compound/Extract | Assay/Model | Key Finding | IC₅₀ Value / Effect | Reference(s) |
| Bacoside A (mixture) | Inhibition of Aβ (1-42) cytotoxicity in SH-SY5Y cells | Significantly inhibited cytotoxicity, fibrillation, and membrane interactions of Aβ. | Effective at 50 µM. | |
| Bacopa monnieri Infusion & Alkaloid Extract | LPS-activated microglial cells | Reduced the release of pro-inflammatory cytokines TNF-α and IL-6. | Approximately 20% reduction. | |
| Bacoside A (mixture) | LPS-activated microglial cells | Did not significantly reduce the release of TNF-α and IL-6 in one study. | - |
Mechanisms of Action and Signaling Pathways
The neuroprotective and cognitive-enhancing effects of bacosides are mediated through the modulation of various intracellular signaling pathways. While specific pathways for this compound have not been elucidated, the general mechanisms for bacosides provide insight into their potential actions.
Key Signaling Pathways
Bacosides have been shown to modulate signaling pathways crucial for cell survival, antioxidant response, and synaptic plasticity.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Isolation and Purification of Bacosides
This protocol describes a general method for the isolation of a bacoside-rich fraction from Bacopa monnieri.
-
Extraction :
-
Dried, powdered Bacopa monnieri plant material is subjected to sequential solvent extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like acetone, and finally a polar solvent like methanol (B129727) to extract the saponins.
-
The methanolic extract, which is rich in bacosides, is collected and concentrated under reduced pressure.
-
-
Column Chromatography :
-
The concentrated methanolic extract is adsorbed onto silica (B1680970) gel.
-
The adsorbed sample is loaded onto a silica gel column (100-200 mesh).
-
The column is eluted with a gradient of ethyl acetate (B1210297) and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the bacosides of interest.
-
In Vitro Neuroprotection Assay (MTT Assay)
This assay is used to assess the cytoprotective effects of the compounds against an oxidative insult in a neuronal cell line (e.g., N2a or SH-SY5Y).
-
Cell Plating : Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment : Pre-treat the cells with varying concentrations of the test compound (e.g., Bacoside A or its components) for 2-4 hours.
-
Induction of Oxidative Stress : Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂), to the cell culture and incubate for 24 hours.
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Antioxidant Enzyme Activity Assays
These assays measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates or cell lysates.
-
Superoxide Dismutase (SOD) Activity Assay :
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The absorbance is measured spectrophotometrically, and the SOD activity is determined by the degree of inhibition of the NBT reduction.
-
-
Catalase (CAT) Activity Assay :
-
CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
The rate of decrease in absorbance is proportional to the catalase activity in the sample.
-
-
Glutathione Peroxidase (GPx) Activity Assay :
-
GPx activity is measured indirectly by a coupled reaction with glutathione reductase.
-
The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.
-
Conclusion
The existing body of scientific evidence strongly suggests that the therapeutic potential of the Bacoside A complex surpasses that of the Bacoside B fraction, of which this compound is a component. The individual constituents of Bacoside A, particularly bacoside A3 and bacopaside II, have demonstrated significant neuroprotective effects. While this compound undoubtedly contributes to the overall pharmacological profile of Bacopa monnieri, its individual therapeutic efficacy remains to be thoroughly investigated. For researchers and drug development professionals, focusing on the components of Bacoside A may represent a more promising avenue for the development of novel neuroprotective and cognitive-enhancing therapies. Further studies are warranted to isolate and characterize the specific biological activities of this compound to fully understand its potential role in neuropharmacology.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Bacopaside IV in a Laboratory Setting
Chemical and Physical Properties
Understanding the properties of a compound is the first step in determining appropriate handling and disposal methods. While detailed data for Bacopaside IV is limited, the properties of the closely related compound, Bacopaside X, can serve as a useful reference.
| Property | Value |
| CAS Number | 94443-88-6 (for Bacopaside X)[1][2] |
| Molecular Formula | C41H66O13 (for this compound)[3] |
| Formula Weight | 767 g/mol (for this compound)[3] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO |
| Hazard Classification | Not classified as hazardous (for Bacopaside X) |
Disposal Procedures
Although Bacopaside X is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow good laboratory practices and adhere to all local, state, and federal regulations for chemical waste disposal. The following procedures provide a general framework for the disposal of this compound.
For Small Quantities:
Trace amounts or residues of this compound can likely be disposed of with regular laboratory waste, provided this is in accordance with your institution's policies.
For Larger Quantities and Uncleaned Packaging:
Disposal of larger quantities of this compound and any uncleaned packaging must be conducted in accordance with official regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. In the absence of specific institutional guidelines, the following general procedure for non-hazardous pharmaceutical waste can be followed:
-
Deactivation (if applicable): While this compound is not known to be highly reactive, if it has been used in solutions with hazardous materials, the entire mixture should be treated as hazardous.
-
Collection: Collect waste this compound and contaminated materials in a designated, properly labeled waste container.
-
Consult EHS: Contact your institution's EHS department to determine the appropriate waste stream for non-hazardous chemical waste.
-
Disposal: Follow the EHS department's instructions for final disposal, which may involve incineration or a designated landfill.
Spill Cleanup:
In the event of a spill, the material should be picked up mechanically. While personal protective equipment is not explicitly required for Bacopaside X, standard laboratory practice dictates the use of gloves and safety glasses. It is important to prevent the substance from entering sewers or waterways.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a step-by-step process to ensure compliance and safety.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and disposal protocols and consult with your EHS department for any questions or concerns.
References
Personal protective equipment for handling Bacopaside IV
Essential Safety and Handling Guide for Bacopaside IV
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during our search. The following guidance is based on safety protocols for similar compounds, such as Bacoside A and Bacopaside X, and general best practices for handling chemical powders in a laboratory setting. Researchers should always conduct a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health and Safety (EHS) department.
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, ensuring a secure laboratory environment and maintaining experimental integrity.
Hazard Assessment and Risk Mitigation
While related compounds like Bacoside A are not classified as hazardous substances, any chemical powder poses a potential risk of inhalation and contact with skin and eyes.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy and adherence to proper handling protocols are crucial to minimize exposure. One product information sheet for Bacoside A advises considering the material hazardous until more information is available.
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. In the absence of substance-specific data, the limits for "Particulates Not Otherwise Regulated" (PNOR) or "nuisance dust" should be applied to minimize aerosol exposure.
| Regulatory Body | Exposure Limit Type | Value (Total Dust) | Value (Respirable Fraction) |
| OSHA | PEL (8-hr TWA) | 15 mg/m³ | 5 mg/m³ |
| ACGIH | TLV (8-hr TWA) | 10 mg/m³ | 3 mg/m³ |
| NIOSH | REL (up to 10-hr TWA) | 10 mg/m³ (Total) | 5 mg/m³ (Respirable) |
Data sourced from OSHA, ACGIH, and NIOSH guidelines for Particulates Not Otherwise Regulated.[1][2][3][4][5] PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is recommended to ensure comprehensive protection when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves should be worn at all times to prevent skin contact. For prolonged handling or in case of a spill, consider double-gloving.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of dust generation, chemical splash goggles are recommended.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Recommended when handling larger quantities of this compound powder or when there is a potential for aerosolization to minimize the inhalation of fine particles.[1] |
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Follow the sequence illustrated in the workflow diagram below.
References
- 1. 1988 OSHA PEL Project - Particulates | NIOSH | CDC [cdc.gov]
- 2. scsengineers.com [scsengineers.com]
- 3. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 5. Exposure assessment to inhalable and respirable dust in the post — earthquake construction sites in the city of l'Aquila - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
